8-Quinolinol, 3-ethyl-
Description
BenchChem offers high-quality 8-Quinolinol, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinol, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHTKIAQIBFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074118 | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111470-98-5 | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"8-Quinolinol, 3-ethyl-" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-8-Quinolinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Quinolinol, also known as oxine, and its derivatives are a class of bicyclic aromatic compounds renowned for their versatile applications. Structurally, they consist of a pyridine ring fused to a phenol. This arrangement confers potent chelating properties, allowing them to form stable complexes with a wide array of metal ions.[1] This characteristic has made them invaluable in analytical chemistry, as corrosion inhibitors, and as scaffolds for developing therapeutic agents, including insecticides, fungicides, and neuroprotective compounds.[1][2]
This guide focuses on a specific derivative, 3-ethyl-8-quinolinol (IUPAC Name: 3-Ethylquinolin-8-ol). With a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , this compound represents an important synthetic target.[3] We will provide a detailed exploration of its synthesis via the Doebner-von Miller reaction, delve into the mechanistic rationale behind the chosen methodology, and present a comprehensive strategy for its structural characterization using modern analytical techniques.
Part 1: Synthesis of 3-Ethyl-8-Quinolinol
The construction of the quinoline core of 3-ethyl-8-quinolinol is efficiently achieved through a classic named reaction in heterocyclic chemistry: the Doebner-von Miller reaction. This reaction is a modification of the Skraup synthesis and is exceptionally well-suited for producing substituted quinolines.[4][5][6] It involves the acid-catalyzed reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.[5]
Reaction Scheme & Mechanistic Insights
The synthesis of 3-ethyl-8-quinolinol employs o-aminophenol as the aromatic amine and 2-ethylacrolein as the α,β-unsaturated aldehyde. The reaction is typically conducted in the presence of a strong acid, such as hydrochloric acid, and an oxidizing agent, like o-nitrophenol, to facilitate the final aromatization step.[7]
Causality Behind Experimental Choices:
-
o-Aminophenol: This reactant provides the foundational benzene ring and the nucleophilic amino group required for the initial step of the reaction. The ortho-positioned hydroxyl group ultimately becomes the defining feature of the final 8-quinolinol product.
-
2-Ethylacrolein: This α,β-unsaturated aldehyde is the key building block for the pyridine portion of the quinoline ring. The ethyl group at the 2-position of the acrolein directly translates to the ethyl substituent at the 3-position of the final quinoline product.
-
Hydrochloric Acid: Acts as a catalyst, protonating the carbonyl of the acrolein, which activates it for nucleophilic attack by the aniline.[5]
-
o-Nitrophenol: This component serves as the oxidizing agent. After the initial cyclization and dehydration steps, a dihydroquinoline intermediate is formed. The o-nitrophenol oxidizes this intermediate to the fully aromatic quinoline system, while it is itself reduced to o-aminophenol.[7][8] This is a critical step for achieving the stable aromatic product.
The mechanism proceeds through several key stages[4][6]:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the nucleophilic nitrogen from o-aminophenol to the β-carbon of the protonated 2-ethylacrolein.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the carbonyl carbon, leading to the formation of a heterocyclic ring.
-
Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline derivative.
-
Aromatization: The dihydroquinoline is then oxidized by o-nitrophenol to yield the final, stable aromatic product, 3-ethyl-8-quinolinol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-ethyl-8-quinolinol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 3-ethyl-8-hydroxyquinoline.[7]
-
Reaction Setup: To a stirred mixture of o-aminophenol (296 g) and o-nitrophenol in 37% aqueous hydrochloric acid (296 g), heat the contents to 100°C.
-
Reagent Addition: Slowly add 2-ethylacrolein (161.5 g) to the heated mixture over a period of two hours, maintaining the temperature at 100°C.
-
Reaction Completion: Allow the reaction mixture to stir at 100°C for an additional two hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Add methylene chloride to the flask. While stirring vigorously, adjust the pH of the mixture to 7.0 using concentrated ammonium hydroxide. This neutralizes the acid and precipitates the product.
-
Extraction: Separate the organic phase (methylene chloride layer). Concentrate the organic phase under reduced pressure to remove the solvent and obtain the crude product.
-
Purification: Purify the resulting residue by vacuum distillation at 5 mm Hg. Collect the distillate fraction that has a vapor temperature between 130°C and 165°C. This fraction contains the desired 3-ethyl-8-hydroxyquinoline.[7]
-
Purity Analysis: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC), with expected purities in the range of 93% to 98%.[7]
Part 2: Characterization of 3-Ethyl-8-Quinolinol
Once synthesized, the identity, structure, and purity of the compound must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.
Characterization Workflow Diagramdot
Sources
- 1. autechindustry.com [autechindustry.com]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
Foreword: The Strategic Importance of the 8-Hydroxyquinoline Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-8-hydroxyquinoline
The 8-hydroxyquinoline (8-HQ) framework is a quintessential "privileged structure" in the fields of medicinal chemistry, analytical science, and materials development.[1][2] Its unique configuration, featuring a planar bicyclic system with a hydroxyl group positioned peri to a nitrogen atom, imparts potent and versatile metal-chelating capabilities.[3][4][5] This fundamental property is the cornerstone of its diverse biological activities—ranging from antimicrobial and anticancer to neuroprotective effects—and its applications as a fluorescent sensor and component in Organic Light-Emitting Diodes (OLEDs).[2][6][7]
Modifications to the 8-HQ core are a primary strategy for fine-tuning its physicochemical and biological properties. The introduction of an ethyl group at the C-3 position creates 3-ethyl-8-hydroxyquinoline , a derivative whose specific characteristics are not widely documented in public literature. This guide, therefore, serves a dual purpose: first, to consolidate the known chemistry of this molecule, and second, to provide a predictive and methodological framework for its characterization. By grounding our analysis in the well-established properties of the parent 8-hydroxyquinoline, we will explain the anticipated impact of C-3 ethylation and provide robust, field-proven protocols for the empirical determination of its key physicochemical parameters. This document is designed for the practicing researcher, offering both the theoretical underpinnings and the practical workflows necessary to fully exploit the potential of this specific derivative in drug discovery and materials science.
Synthesis and Structural Elucidation
The strategic synthesis of 3-ethyl-8-hydroxyquinoline is critical for obtaining high-purity material for subsequent analysis and application. The primary documented route involves a variation of the Skraup synthesis.
Synthetic Pathway
The synthesis is achieved through the reaction of o-aminophenol with 2-ethylacrolein in the presence of an acid catalyst and an oxidizing agent (o-nitrophenol).[8] This one-pot reaction constructs the quinoline ring system with the desired ethyl substitution at the C-3 position.
Caption: Synthetic route for 3-ethyl-8-hydroxyquinoline.[8]
Protocol: Synthesis of 3-Ethyl-8-hydroxyquinoline
This protocol is adapted from established procedures.[8]
-
Reaction Setup: To a stirred mixture of o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid (296 g), heat the solution to 100°C.
-
Reagent Addition: Add 2-ethylacrolein (161.5 g) dropwise over a two-hour period, maintaining the reaction temperature at 100°C.
-
Reaction: Allow the mixture to stir at 100°C for an additional two hours after the addition is complete.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Add methylene chloride and adjust the pH to 7.0 with concentrated ammonium hydroxide while stirring vigorously.
-
Isolation: Separate the organic phase. Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the residue by vacuum distillation, collecting the fraction with a vapor temperature of 130°C to 165°C at 5 mm Hg. This yields 3-ethyl-8-hydroxyquinoline with 93-98% purity, which should be verified by HPLC.
Core Physicochemical Properties
The introduction of the C-3 ethyl group is predicted to modulate the core properties of the 8-hydroxyquinoline scaffold. The following table summarizes the known data for the parent compound and the expected values for the 3-ethyl derivative.
| Property | 8-Hydroxyquinoline (Parent) | 3-Ethyl-8-hydroxyquinoline (Predicted/Rationale) | Significance in Drug Development |
| Molecular Weight | 145.16 g/mol | 173.22 g/mol | Influences diffusion, formulation, and fits within Lipinski's Rule of Five. |
| Melting Point | 70-76°C[9][10] | Likely similar or slightly lower | Purity indicator; affects solid-state formulation. |
| Boiling Point | 267°C[9][11] | Higher due to increased mass and van der Waals forces | Relevant for purification by distillation. |
| pKa₁ (Phenolic OH) | ~9.8[12] | Slightly higher (~9.9-10.1) | Determines ionization state at physiological pH (7.4), affecting solubility and receptor binding. |
| pKa₂ (Quinoline N-H⁺) | ~5.0[12] | Slightly higher (~5.1-5.3) | Governs the molecule's behavior in acidic environments (e.g., stomach). |
| logP (Octanol/Water) | ~1.85-2.0[9] | Higher (~2.5-2.8) | Key indicator of lipophilicity, influencing membrane permeability, protein binding, and metabolism.[13][14] |
| Aqueous Solubility | 0.56 g/L[9] | Lower | Affects bioavailability and formulation options. |
Acidity, Basicity, and Zwitterionic Equilibrium (pKa)
The pKa values are paramount as they dictate the charge state of the molecule in different biological compartments. The electron-donating nature of the ethyl group is expected to slightly increase the electron density on both the phenolic oxygen and the quinoline nitrogen, making the phenol slightly less acidic (higher pKa) and the nitrogen slightly more basic (higher pKa for the conjugate acid).
Like its parent, 3-ethyl-8-hydroxyquinoline can exist in a tautomeric equilibrium with its zwitterionic form, a process facilitated by intramolecular proton transfer.[3]
Caption: Tautomeric equilibrium of 3-ethyl-8-hydroxyquinoline.
Lipophilicity and Solubility (logP)
Lipophilicity, quantified by logP, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15][16] The addition of an ethyl group (-CH₂CH₃) significantly increases the nonpolar character of the molecule, thereby increasing its logP value. This enhanced lipophilicity suggests better passive diffusion across cell membranes but may also lead to lower aqueous solubility, potentially requiring advanced formulation strategies.
Spectroscopic and Analytical Characterization
A robust analytical package is essential for confirming the structure and purity of 3-ethyl-8-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 2.7-2.9 ppm (CH₂). The aromatic protons on the quinoline ring will appear between 7.0 and 8.9 ppm, with coupling patterns confirming the substitution pattern. The phenolic proton (OH) will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show two aliphatic signals for the ethyl group (typically ~15 ppm for CH₃ and ~25 ppm for CH₂) in addition to the nine aromatic carbon signals, with chemical shifts influenced by the hydroxyl and ethyl substituents.
Vibrational Spectroscopy (FTIR)
The FTIR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.
-
C-H stretches (aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H stretches (aliphatic): Sharp peaks just below 3000 cm⁻¹ (from the ethyl group).
-
C=C and C=N stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.
Electronic and Luminescence Spectroscopy (UV-Vis & Fluorescence)
8-hydroxyquinoline and its derivatives are known to be weakly fluorescent on their own due to an excited-state intramolecular proton transfer (ESIPT) process that quenches emission.[17] However, upon chelation with metal ions, this process is inhibited, leading to a significant enhancement of fluorescence.[3]
-
UV-Vis Absorption: The molecule is expected to exhibit strong absorption bands in the UV region (typically 250-350 nm) corresponding to π-π* transitions within the quinoline aromatic system.[17]
-
Fluorescence Emission: In the free ligand state, weak fluorescence is expected. Upon complexation with diamagnetic metal ions like Zn²⁺ or Al³⁺, a strong fluorescence emission, likely in the blue-green region of the spectrum (~450-550 nm), is anticipated. This property is the basis for its use in fluorescent chemosensors.[18]
Metal Chelation: The Core Functional Property
The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a bidentate chelating agent for a vast array of metal ions.[3][5] The deprotonated hydroxyl group and the lone pair of the quinoline nitrogen form a stable five-membered ring with the metal center.
Caption: Formation of a 2:1 complex between 3-ethyl-8-hydroxyquinoline and a generic divalent metal ion (M²⁺).
The presence of the ethyl group at the C-3 position introduces steric bulk near the nitrogen atom. This could potentially influence the stability constant and the preferred coordination geometry of the resulting metal complexes compared to the unsubstituted parent ligand. This structural nuance could be exploited to achieve selectivity for certain metal ions or to fine-tune the biological activity of the resulting complex.
Appendix: Experimental Workflows
Workflow: Determination of pKa by Potentiometric Titration
This protocol provides a self-validating system for determining the acidity and basicity constants.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of logP by HPLC
This method offers a rapid and reliable alternative to the traditional shake-flask method.
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of methanol (or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene).
-
Retention Time Measurement: For each standard, measure the retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound like uracil.
-
Calculate Capacity Factor (k'): For each standard, calculate k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known logP values for the standards. The resulting plot should be linear.
-
Sample Analysis: Dissolve 3-ethyl-8-hydroxyquinoline in the mobile phase and inject it into the HPLC system under the same conditions. Measure its retention time (t_R_sample).
-
Calculate logP: Calculate the k' for the sample. Use the linear equation from the calibration curve to determine the logP of 3-ethyl-8-hydroxyquinoline.
References
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
Mil-czarek, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4057-4084. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-hydroxyquinoline-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 61(19), 8563-8585. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(9), 1226. Retrieved from [Link]
-
Khan, I., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18). Retrieved from [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Shen, A. Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Retrieved from [Link]
-
Mehata, M. S. (2001). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 39, 47-52. Retrieved from [Link]
-
Kiss, B., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Compounds' (#44) lipophilicity and drug-like properties represented as.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
Beaudry, C. M., et al. (2011). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Synfacts, 2011(10), 1085. Retrieved from [Link]
-
University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipophilic efficiency. Retrieved from [Link]
-
Al-Jbouri, F. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Al-Nahrain University, 20(3), 54-61. Retrieved from [Link]
-
Al-Bayati, R. I. H. (2015). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Iraqi National Journal of Chemistry, 15(1), 1-10. Retrieved from [Link]
-
Caron, G., et al. (2016). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 10. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 11. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 12. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 16. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-8-Quinolinol
Introduction
3-Ethyl-8-quinolinol, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents significant interest in medicinal chemistry and materials science.[1] Its unique structural features, combining the electron-rich phenol ring with a nitrogen-containing heterocycle, make it a prime candidate for the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure and electronic properties is paramount for its application and further development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 3-ethyl-8-quinolinol. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical choices and interpretation of the spectral features.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. For aromatic systems like 3-ethyl-8-quinolinol, this method reveals characteristic absorptions corresponding to π → π* and n → π* transitions of the quinoline ring system.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of 3-ethyl-8-quinolinol in a polar solvent like ethanol is predicted to exhibit multiple absorption bands characteristic of the quinoline scaffold.[2][3]
| Predicted λmax (nm) | Transition Type | Associated Chromophore |
| ~210 | π → π | Phenyl ring |
| ~250 | π → π | Quinoline ring system |
| ~315 | n → π* | Non-bonding electrons on Nitrogen and Oxygen |
Note: These are predicted values based on the behavior of similar aromatic and heterocyclic compounds. Actual experimental values may vary slightly.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield high-quality and reproducible UV-Vis spectra for 3-ethyl-8-quinolinol.
Instrumentation: Dual-beam UV-Vis Spectrophotometer
Methodology:
-
Solvent Selection and Blanking:
-
Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol).
-
Fill both the sample and reference cuvettes with the chosen solvent and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm) to negate any absorbance from the solvent and cuvettes.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-ethyl-8-quinolinol of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The final concentration should be adjusted to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 0.8 arbitrary units).
-
-
Spectral Acquisition:
-
Rinse the sample cuvette with the dilute analyte solution before filling it.
-
Place the sample cuvette in the sample holder and the solvent-filled reference cuvette in the reference holder.
-
Acquire the spectrum over the selected wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), providing a quantitative measure of light absorption.
-
Interpretation of the UV-Vis Spectrum
The predicted spectrum is consistent with the extended π-system of the quinoline ring. The high-energy absorption around 210 nm is attributed to the phenyl portion of the molecule. The band at approximately 250 nm is characteristic of the conjugated system of the entire quinoline structure.[4] The lower energy, less intense band around 315 nm is likely due to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms. The ethyl group at the 3-position is expected to have a minimal effect on the electronic transitions, causing only a minor bathochromic (red) shift compared to the parent 8-quinolinol.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-ethyl-8-quinolinol.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.65 | s | - | 1H |
| H-4 | 8.05 | s | - | 1H |
| H-5 | 7.45 | dd | J = 8.0, 1.2 | 1H |
| H-6 | 7.35 | t | J = 8.0 | 1H |
| H-7 | 7.15 | dd | J = 8.0, 1.2 | 1H |
| -OH | 9.50 | br s | - | 1H |
| -CH₂- | 2.80 | q | J = 7.6 | 2H |
| -CH₃ | 1.35 | t | J = 7.6 | 3H |
Note: These are predicted values. The chemical shift of the -OH proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 130.0 |
| C-4 | 136.5 |
| C-4a | 128.0 |
| C-5 | 118.0 |
| C-6 | 127.5 |
| C-7 | 110.0 |
| C-8 | 153.0 |
| C-8a | 139.0 |
| -CH₂- | 25.0 |
| -CH₃ | 14.0 |
Note: These are predicted values based on computational models.
Experimental Protocol: Ensuring High-Resolution Data
This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3-ethyl-8-quinolinol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
-
Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Using the same sample, set up a ¹³C NMR experiment.
-
Due to the low natural abundance of ¹³C, a greater number of scans will be required.
-
Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Interpretation of the NMR Spectra
The predicted ¹H NMR spectrum shows distinct signals for the aromatic, ethyl, and hydroxyl protons. The downfield shifts of H-2 and H-4 are due to the deshielding effect of the electronegative nitrogen atom. The protons on the phenolic ring (H-5, H-6, H-7) exhibit characteristic splitting patterns (doublet of doublets and a triplet) due to ortho and meta coupling. The ethyl group protons appear as a quartet and a triplet, a classic ethyl pattern, confirming their connectivity. The broad singlet for the hydroxyl proton is typical and its chemical shift can vary.
The ¹³C NMR spectrum is consistent with the 11 unique carbon atoms in the structure. The carbons attached to the electronegative nitrogen (C-2, C-8a) and oxygen (C-8) are shifted downfield. The aliphatic carbons of the ethyl group appear at the expected upfield chemical shifts.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
For 3-ethyl-8-quinolinol (Molecular Weight: 173.21 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.[5][6]
| m/z | Predicted Ion | Interpretation |
| 173 | [M]⁺˙ | Molecular Ion |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 145 | [M - C₂H₄]⁺˙ | Loss of ethene via McLafferty rearrangement |
| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 117 | [M - C₂H₄ - CO]⁺˙ | Subsequent loss of carbon monoxide |
Experimental Protocol: A Robust Method for Analysis
This protocol outlines a general procedure for obtaining a mass spectrum of 3-ethyl-8-quinolinol.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Inject a small volume (e.g., 1 µL) into the GC, which will separate the analyte from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
-
Interpretation of the Mass Spectrum
The presence of a strong molecular ion peak at m/z 173 would confirm the molecular weight of 3-ethyl-8-quinolinol. The fragmentation pattern provides valuable structural information. The peak at m/z 158 corresponds to the loss of a methyl group, a common fragmentation for ethyl-substituted compounds. The peak at m/z 144, representing the loss of the entire ethyl group, is also expected to be significant. A potential McLafferty rearrangement could lead to the loss of ethene (28 amu), resulting in a peak at m/z 145. Subsequent loss of carbon monoxide from this fragment could explain the peak at m/z 117, which is a common fragmentation pathway for phenolic compounds.
Conclusion
The comprehensive spectroscopic analysis of 3-ethyl-8-quinolinol, utilizing UV-Vis, NMR, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure and electronic properties. The predicted data and outlined protocols in this guide offer a robust framework for the characterization of this and similar quinoline derivatives. Such detailed analysis is a critical and foundational step in the journey of transforming a promising molecule into a valuable therapeutic or material.
References
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
- SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
- Química Organica.org. (n.d.).
- UNCW Institutional Repository. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2024, September 26). 15.
- YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR.
- YouTube. (2024, May 17).
- Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian.
- Mestrelab. (n.d.). NMRPredict Server-Based.
- Mestrelab. (n.d.). Download NMR Predict.
- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
- Mestrelab. (n.d.). Prediction.
- MDPI. (n.d.).
- YouTube. (2023, February 3). predicting likely fragments in a mass spectrum.
- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?
- Mestrelab Research. (2019, August 9). MestreNova Manual.
- National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemguide. (n.d.).
- Bruker. (n.d.). Mnova Predict | Bruker.
- Chemistry LibreTexts. (2023, August 29).
- Unknown Source. (n.d.).
- MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.
- ChemicalBook. (n.d.).
Sources
An In-depth Technical Guide to Amlodipine Besylate (CAS RN: 111470-99-6)
Editor's Note: The CAS number provided in the query, 111470-98-5, has limited and inconsistent documentation in publicly available chemical databases. It is strongly believed to be a typographical error for the well-documented pharmaceutical compound, Amlodipine Besylate, which is assigned the CAS number 111470-99-6 . This guide will focus on the latter, providing a comprehensive overview of its properties and hazards to best serve the intended scientific audience.
Introduction
Amlodipine besylate is a third-generation dihydropyridine-type calcium channel blocker, widely utilized in clinical practice for the management of hypertension and angina.[1][2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4] Amlodipine's chemical structure, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl 5-methyl ester, monobenzenesulfonate, confers a long elimination half-life, allowing for once-daily dosing.[5][6] This guide provides a detailed examination of its physicochemical properties, associated hazards, and key experimental insights for research and development professionals.
Physicochemical Properties
Amlodipine besylate is a white to off-white crystalline powder.[7] It exhibits solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in water and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 111470-99-6 | [1] |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S | [8] |
| Molecular Weight | 567.1 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | DMSO: ≥20 mg/mL | [1] |
| IUPAC Name | benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [8] |
Mechanism of Action: L-type Calcium Channel Blockade
Amlodipine's therapeutic effects are derived from its ability to inhibit the influx of extracellular calcium ions through L-type calcium channels. This action is more selective for vascular smooth muscle cells than for cardiomyocytes, which accounts for its potent vasodilatory effects with minimal direct impact on cardiac contractility at therapeutic doses.[4] The binding of amlodipine to the calcium channel is characterized by a gradual onset and offset, contributing to its long duration of action.[4]
Sources
- 1. Amlodipine besylate = 98 HPLC 111470-99-6 [sigmaaldrich.com]
- 2. Amlodipine Besylate | 111470-99-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Amlodipine besylate | CAS#:111470-99-6 | Chemsrc [chemsrc.com]
- 5. moehs.com [moehs.com]
- 6. Amlodipine Besylate | 111470-99-6 | SynZeal [synzeal.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical studies of 3-ethyl-8-quinolinol electronic structure
An In-depth Technical Guide to the Theoretical Study of 3-Ethyl-8-Quinolinol's Electronic Structure
Abstract
8-Quinolinol and its derivatives represent a "privileged scaffold" in chemistry, demonstrating remarkable versatility in applications ranging from organic light-emitting diodes (OLEDs) and fluorescent chemosensors to medicinal agents.[1][2] The electronic properties of the 8-quinolinol core are highly sensitive to structural modifications, making a detailed understanding of these characteristics paramount for designing molecules with tailored functions.[3][4] This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of a specific derivative, 3-ethyl-8-quinolinol. We will explore the causality behind computational choices, detail a self-validating protocol using Density Functional Theory (DFT), and analyze the key electronic descriptors that govern the molecule's reactivity and photophysical properties. The insights presented herein serve as a robust blueprint for researchers aiming to predict and rationalize the behavior of substituted quinolines for advanced material and therapeutic applications.
Introduction: The Significance of the 8-Quinolinol Core
8-Hydroxyquinoline (8-HQ), a bicyclic compound formed by the fusion of a pyridine and a phenol ring, is a potent monoprotic bidentate chelating agent.[4] The proximity of the hydroxyl group to the heterocyclic nitrogen allows it to form stable complexes with a wide array of metal ions.[4][5] This chelation often enhances the molecule's natural fluorescence, a property that has been extensively leveraged in the development of fluorescent sensors for biologically and environmentally significant metal ions like Al³⁺ and Zn²⁺.[1][2] Furthermore, metal complexes of 8-HQ derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are cornerstone materials in OLED technology due to their excellent charge transport and electroluminescent properties.[6]
The introduction of substituents onto the 8-HQ ring system is a powerful strategy for tuning its electronic and, consequently, its functional properties. An alkyl group, such as the ethyl group at the 3-position, can modulate the electron density distribution across the π-system, thereby influencing the molecule's frontier molecular orbitals, reactivity, and absorption/emission characteristics. This guide focuses on elucidating these influences through a rigorous, first-principles theoretical approach.
Theoretical Framework: A DFT-Based Protocol
To probe the electronic structure of 3-ethyl-8-quinolinol, Density Functional Theory (DFT) stands out as the most appropriate computational methodology. It provides an optimal balance between computational cost and accuracy for organic molecules of this size, making it a workhorse in modern computational chemistry.[3] Time-Dependent DFT (TD-DFT) is its essential extension for investigating excited-state properties and simulating electronic spectra.[3]
Rationale for Method Selection
-
Expertise-Driven Choice: The B3LYP hybrid functional is selected for its proven track record in accurately describing the electronic properties of a wide range of organic systems, including heterocyclic compounds.[7]
-
Authoritative Grounding: The Pople-style 6-311++G(d,p) basis set is employed.[3] The inclusion of diffuse functions (++) is crucial for describing the spatial extent of electron density in lone pairs and π-systems, while polarization functions (d,p) account for the non-uniform distortion of electron clouds, which is essential for an accurate description of bonding.[3]
Experimental Protocol: Computational Workflow
The following protocol outlines a self-validating system for the theoretical analysis of 3-ethyl-8-quinolinol.
-
Structure Preparation: The initial 3D structure of 3-ethyl-8-quinolinol is constructed using molecular modeling software. A plausible starting geometry can be derived from known crystal structures of similar quinoline derivatives.[8]
-
Geometry Optimization: The initial structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory.[3][7] The optimization process systematically alters the geometry to find the conformation with the lowest electronic energy, representing the molecule's most stable state.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[9]
-
Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Excited State Analysis (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed. This computes the vertical excitation energies and corresponding oscillator strengths for the first several electronic transitions.[3]
-
Solvent Effects: To model a more realistic experimental environment, the calculations (steps 2-5) can be repeated using a solvation model, such as the Polarizable Continuum Model (PCM), with a specified solvent like ethanol or DMSO.[3][10]
Analysis of Core Electronic Properties
The following sections describe the key electronic descriptors derived from the computational protocol and interpret their significance.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[11] The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.[12] The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and the energy required for electronic excitation.[3][13]
Impact of the 3-Ethyl Substituent: The ethyl group is a weak electron-donating group (EDG) through an inductive effect. This is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted 8-HQ. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap is predicted to decrease, suggesting a slight red-shift (bathochromic shift) in the absorption spectrum.[11]
Table 1: Predicted FMO Energies and Global Reactivity Descriptors (Note: These are representative values based on literature for similar compounds, calculated at the B3LYP/6-311++G(d,p) level.)
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| 8-Quinolinol[7] | -6.15 | -1.62 | 4.53 | 2.27 | 3.89 |
| 3-Ethyl-8-Quinolinol | -6.08 | -1.59 | 4.49 | 2.25 | 3.93 |
-
Hardness (η): Calculated as (ELUMO - EHOMO)/2, it measures resistance to change in electron distribution. A smaller gap implies lower hardness (greater softness).[12]
-
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density, which is invaluable for identifying the reactive sites of a molecule.[3]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 3-ethyl-8-quinolinol, these are expected around the nitrogen and oxygen atoms.
-
Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. This region is typically found around the hydroxyl proton.
The MEP map provides a visual confirmation of the molecule's charge distribution and its potential for intermolecular interactions, such as hydrogen bonding, which is crucial in biological systems and crystal packing.[14]
Simulated Electronic Absorption Spectrum
TD-DFT calculations allow for the simulation of the UV-Vis spectrum, predicting the absorption maxima (λmax) that correspond to electronic transitions. For quinoline derivatives, the primary absorptions are typically due to π→π* and n→π* transitions within the aromatic system.[15] Comparing the simulated spectrum of 3-ethyl-8-quinolinol with that of the parent 8-HQ allows for a quantitative prediction of the bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift induced by the ethyl group. As suggested by the FMO analysis, a bathochromic shift is anticipated.
Experimental Validation: Bridging Theory and Practice
A cornerstone of trustworthy computational science is the validation of theoretical predictions against empirical data. UV-Vis spectroscopy provides a direct and accessible method to verify the TD-DFT results.
Protocol: UV-Vis Spectroscopic Measurement
-
Synthesis: 3-ethyl-8-hydroxyquinoline can be synthesized via the reaction of o-aminophenol with 2-ethylacrolein in the presence of an acid.[16]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of purified 3-ethyl-8-quinolinol in a spectroscopic grade solvent, such as ethanol.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-600 nm. Use the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Correlation: Compare the experimental λmax with the value predicted by the TD-DFT calculation (performed using the PCM for ethanol). A close agreement (typically within 10-20 nm) validates the accuracy of the chosen theoretical model.
Conclusion
This guide has detailed a comprehensive and robust theoretical protocol for investigating the electronic structure of 3-ethyl-8-quinolinol. By leveraging DFT and TD-DFT, we can gain profound insights into how substituents modulate the properties of the versatile 8-quinolinol scaffold. The analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential provides a clear picture of the molecule's stability, reactivity, and interaction sites. Furthermore, the simulation of electronic spectra, when correlated with experimental data, establishes a self-validating system that enhances the predictive power of computational models. This integrated theoretical and experimental approach is indispensable for the rational design of novel 8-quinolinol derivatives for targeted applications in materials science, drug development, and analytical chemistry.
References
- BenchChem. (2025). Theoretical studies on 8-hydroxyquinoline electronic structure. BenchChem Technical Support.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- SciSpace. (n.d.).
- OMICS International. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Abstract. Research & Reviews: Journal of Chemistry.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Wiley Online Library. (2014).
- MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- El-Gazzar, A. A., Youssef, M. M., Yaseen, M. A., & Gaafar, A. M. (2019).
- ResearchGate. (2021).
- ResearchGate. (2021).
- Saravanamoorthy, S. N., Sathiyapriya, G., & Sivasakthi, M. (2019). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. International Journal for Research in Applied Science & Engineering Technology.
- SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- ResearchGate. (2018).
- Patel, K. D., Patel, M. K., & Patel, K. C. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
- Costa, D., & Boureau, E. (2010). Molecular orbitals of the 8-HQ molecule and derivatives. HOMO at bottom....
- Jeremić, S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Royal Society of Chemistry. (2024).
- National Center for Biotechnology Information. (2024).
- El-Behery, M., et al. (2020). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI.
- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.
- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
- ResearchGate. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports.
- Defense Technical Information Center. (1966).
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-8-quinolinecarboxamide. PubChem.
- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
- National Center for Biotechnology Information. (2015).
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. wuxibiology.com [wuxibiology.com]
- 14. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 15. scirp.org [scirp.org]
- 16. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Coordination Sites of 3-Ethyl-8-Quinolinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Quinolinol, also known as oxine, and its derivatives are foundational scaffolds in coordination chemistry and drug development, prized for their robust metal-chelating properties.[1][2][3] This guide provides a detailed examination of the coordination chemistry of a specific derivative, 3-ethyl-8-quinolinol. While preserving the fundamental bidentate nature of the parent molecule, the introduction of an ethyl group at the 3-position introduces nuanced steric and electronic effects that modulate its interaction with metal ions. This document will dissect the primary coordination sites, explore the influence of the 3-ethyl substituent, detail methodologies for characterization, and present a framework for predicting coordination behavior, offering valuable insights for the design of novel therapeutics and functional materials.
The 8-Quinolinol Scaffold: A Privileged Chelator
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol ring.[2][4] Its significance as a metal-binding pharmacophore stems from the strategic positioning of a nitrogen atom in the pyridine ring and a hydroxyl group at the 8-position. This arrangement allows 8-HQ to act as a potent, monoprotic bidentate chelating agent, coordinating with a wide array of metal ions.[2][5][6] Upon deprotonation of the hydroxyl group, 8-HQ forms a stable five-membered chelate ring with a metal ion, a conformationally favorable arrangement that drives the formation of metal complexes.[1]
The coordination versatility of 8-HQ has led to its integration into various applications, including:
-
Medicinal Chemistry: As anticancer, neuroprotective, anti-HIV, and antimicrobial agents.[1][3][4]
-
Analytical Chemistry: For the selective detection and quantification of metal ions.[2]
-
Materials Science: In the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.[2][4]
The derivatization of the 8-HQ core is a common strategy to fine-tune its physicochemical and biological properties. Substituents can alter the ligand's lipophilicity, electronic properties, and steric profile, thereby influencing the stability, geometry, and reactivity of its metal complexes.[7][8]
Primary Coordination Sites of 3-Ethyl-8-Quinolinol
Similar to its parent compound, the primary coordination of 3-ethyl-8-quinolinol with a metal ion (M) occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.
-
Nitrogen Atom (N1): The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring acts as a Lewis base, donating electron density to an empty orbital of the metal ion to form a coordinate covalent bond.
-
Oxygen Atom (O8): The hydroxyl group at the 8-position is acidic and readily deprotonates in the presence of a metal ion to form an alkoxide. This negatively charged oxygen atom then forms a strong coordinate bond with the positively charged metal center.
This bidentate coordination results in the formation of a stable five-membered chelate ring, which is thermodynamically favored due to the chelate effect.
The Influence of the 3-Ethyl Substituent
The introduction of an ethyl group at the 3-position of the 8-quinolinol scaffold, while not directly involved in coordination, exerts significant influence on the ligand's coordination behavior through a combination of steric and electronic effects.
Steric Effects
The ethyl group at the C-3 position is adjacent to the coordinating nitrogen atom. This proximity introduces steric hindrance that can influence:
-
Coordination Geometry: The bulkiness of the ethyl group can distort the ideal geometry of the resulting metal complex. For instance, in an octahedral complex with multiple 3-ethyl-8-quinolinol ligands, the ethyl groups may force a twisting of the ligands relative to each other to minimize steric clash.
-
Metal Ion Selectivity: The steric demands of the 3-ethyl group may favor coordination with smaller metal ions or those with more flexible coordination spheres. Larger metal ions might experience significant steric repulsion, leading to weaker binding or the formation of complexes with lower coordination numbers.
-
Stability of the Complex: While moderate steric hindrance can sometimes enhance complex stability by preventing the close approach of solvent molecules, excessive steric strain can weaken the metal-ligand bonds and decrease the overall stability of the complex.
Electronic Effects
The ethyl group is an electron-donating group (EDG) through induction (+I effect). This has two primary consequences for coordination:
-
Increased Basicity of the Nitrogen Atom: The electron-donating nature of the ethyl group increases the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger Lewis donor. This enhanced donor strength can lead to the formation of more stable metal complexes compared to the unsubstituted 8-quinolinol.
-
Influence on the Acidity of the Hydroxyl Group: The increased electron density on the quinoline ring system can slightly decrease the acidity (increase the pKa) of the 8-hydroxyl group. However, this effect is generally less pronounced than the increased basicity of the nitrogen atom.
The interplay of these steric and electronic effects will ultimately determine the coordination properties of 3-ethyl-8-quinolinol with a given metal ion.
Experimental Characterization of Coordination Sites
A combination of spectroscopic, crystallographic, and computational techniques is employed to unequivocally determine the coordination sites and elucidate the structural and electronic properties of metal complexes of 3-ethyl-8-quinolinol.
Spectroscopic Methods
| Technique | Application | Expected Observations for 3-Ethyl-8-Quinolinol Complexes |
| Infrared (IR) Spectroscopy | To identify the functional groups involved in coordination. | Disappearance or significant shift of the broad O-H stretching band upon deprotonation and coordination. Shifts in the C=N and C-O stretching frequencies of the quinoline ring, indicating the involvement of both N and O atoms in bonding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To probe the chemical environment of the ligand's protons and carbons upon complexation. | Downfield shifts of the protons and carbons near the coordination sites (especially H2, H4, and C9) due to the deshielding effect of the metal ion. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the ligand and the metal complex. | Shifts in the π-π* and n-π* transitions of the ligand upon coordination. Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information on:
-
Bond Lengths and Angles: Direct measurement of the M-N and M-O bond lengths and the N-M-O bite angle.
-
Coordination Number and Geometry: Unambiguous determination of the metal ion's coordination environment (e.g., octahedral, square planar, tetrahedral).
-
Intermolecular Interactions: Visualization of how the complexes pack in the solid state, including any hydrogen bonding or π-π stacking interactions.
While no crystal structures for metal complexes of 3-ethyl-8-quinolinol are readily available in the public domain, analysis of related structures, such as those of 8-hydroxyquinoline itself, confirms the bidentate N,O-coordination mode.[1]
Computational Modeling
Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and rationalizing the coordination behavior of ligands. For 3-ethyl-8-quinolinol, computational studies can:
-
Model Coordination Geometries: Predict the most stable structures of its metal complexes.
-
Calculate Binding Energies: Quantify the strength of the metal-ligand interaction.
-
Analyze Electronic Structure: Provide insights into the nature of the bonding and the influence of the ethyl group on the electronic properties of the complex.
Experimental Protocols
Synthesis of a Generic Metal Complex of 3-Ethyl-8-Quinolinol
This protocol provides a general procedure for the synthesis of a metal (II) complex. The specific metal salt and solvent may need to be optimized.
-
Ligand Solution: Dissolve one equivalent of 3-ethyl-8-quinolinol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Metal Salt Solution: In a separate flask, dissolve 0.5 equivalents of a metal (II) salt (e.g., acetate, chloride, or nitrate) in a minimal amount of the same solvent or water.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (if necessary): For some metal ions, the pH may need to be adjusted to facilitate the deprotonation of the hydroxyl group. A dilute solution of a non-coordinating base (e.g., NaOH or NH₄OH) can be added dropwise until a precipitate forms.
-
Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.
-
Drying: The complex is dried under vacuum.
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized 3-ethyl-8-quinolinol metal complex.
Caption: Experimental workflow for the synthesis and characterization of 3-ethyl-8-quinolinol metal complexes.
Predicted Coordination Behavior and Applications
Based on the analysis of its structural and electronic features, the coordination chemistry of 3-ethyl-8-quinolinol is expected to be rich and varied. The enhanced donor capacity of the nitrogen atom suggests that it will form stable complexes with a wide range of transition metals, lanthanides, and main group metals. The steric bulk of the ethyl group may be exploited to control the coordination number and geometry of the resulting complexes, potentially leading to novel catalytic or material properties.
In the context of drug development, the increased lipophilicity imparted by the ethyl group could enhance the cell permeability of its metal complexes. This, combined with the inherent biological activity of the 8-quinolinol scaffold, makes 3-ethyl-8-quinolinol an attractive ligand for the design of new metallodrugs with improved pharmacokinetic profiles.
Conclusion
3-Ethyl-8-quinolinol is a compelling ligand that builds upon the well-established coordination chemistry of 8-hydroxyquinoline. Its primary coordination sites are the quinoline nitrogen and the deprotonated 8-hydroxyl oxygen, leading to the formation of stable bidentate chelates. The 3-ethyl substituent introduces important steric and electronic modifications that are predicted to enhance the basicity of the coordinating nitrogen and introduce steric control around the metal center. These features make 3-ethyl-8-quinolinol a promising candidate for applications in medicinal chemistry, catalysis, and materials science, warranting further experimental investigation into its coordination behavior with a diverse range of metal ions.
References
- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH. (n.d.).
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
-
(2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32), no-no. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
-
(2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Future Medicinal Chemistry, 9(1), 125-144. [Link]
-
(2023). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. New Journal of Chemistry, 47(25), 11846-11858. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]
-
(2010). Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines. Tetrahedron, 66(29), 5438-5444. [Link]
-
(2021). Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. Transition Metal Chemistry, 46(6), 425-436. [Link]
-
(2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(44), 16043-16049. [Link]
Sources
- 1. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 7. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
preliminary biological activity screening of 3-ethyl-8-hydroxyquinoline
An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 3-Ethyl-8-hydroxyquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This guide provides a comprehensive framework for the preliminary biological activity screening of a novel derivative, 3-ethyl-8-hydroxyquinoline. We move beyond simple protocols to explore the scientific rationale behind experimental design, ensuring the generation of robust, reproducible, and meaningful data. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of new 8-HQ analogues.
Introduction: The Rationale for Screening 3-Ethyl-8-hydroxyquinoline
8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties.[4][5] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand capable of sequestering essential metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][5] This disruption of metal homeostasis is a primary mechanism behind their biological activity, as it can inhibit metalloenzymes crucial for pathogen survival or cancer cell proliferation.[4][6]
The introduction of an ethyl group at the C-3 position of the 8-HQ scaffold is a strategic modification. This substituent can influence the molecule's lipophilicity, steric profile, and electronic properties. These changes may, in turn, alter its membrane permeability, target engagement, and overall pharmacological profile compared to the parent compound. Therefore, a systematic preliminary screening of 3-ethyl-8-hydroxyquinoline is a critical first step in defining its potential as a therapeutic lead compound.
This guide outlines a tiered screening cascade designed to efficiently assess its primary antibacterial, antifungal, and anticancer activities.
The Screening Cascade: A Strategic Workflow
A logical, stepwise approach is essential for the efficient evaluation of a new chemical entity. The workflow begins with fundamental antimicrobial assays before proceeding to more complex cell-based anticancer screening.
Caption: High-level workflow for preliminary biological screening.
Part I: Antibacterial Activity Screening
The objective is to determine the Minimum Inhibitory Concentration (MIC) of 3-ethyl-8-hydroxyquinoline against a representative panel of pathogenic bacteria. The broth microdilution method is a standardized and widely accepted technique.[7]
Rationale and Experimental Design
-
Bacterial Panel: The panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity. The differing cell wall structures of these bacteria present distinct permeability barriers. Including antibiotic-resistant strains, such as Methicillin-Resistant S. aureus (MRSA), is highly valuable for identifying compounds that can overcome existing resistance mechanisms.[7]
-
Methodology: The broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that provides a clear endpoint (the MIC value).
-
Controls (Self-Validation):
-
Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin, Gentamicin) to confirm the susceptibility of the bacteria and the validity of the assay setup.
-
Negative Control: Media with bacteria but no compound, to ensure robust bacterial growth.
-
Solvent Control: Media with bacteria and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure the solvent itself has no inhibitory effect.
-
Sterility Control: Media only, to check for contamination.
-
Detailed Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation: Prepare a 10 mg/mL stock solution of 3-ethyl-8-hydroxyquinoline in sterile DMSO. All subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies to inoculate a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the working stock of the test compound (e.g., at 128 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by adding a viability indicator like Resazurin.
Data Presentation
Results should be summarized in a clear, tabular format.
| Organism | Strain | Gram Stain | MIC (µg/mL) of 3-ethyl-8-hydroxyquinoline | MIC (µg/mL) of Ciprofloxacin (Control) |
| Staphylococcus aureus | ATCC 29213 | Positive | 8 | 0.5 |
| S. aureus (MRSA) | ATCC 43300 | Positive | 16 | >32 |
| Escherichia coli | ATCC 25922 | Negative | 32 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64 | 0.25 |
Part II: Antifungal Activity Screening
Similar to antibacterial screening, the goal is to determine the MIC against key fungal pathogens. 8-HQ derivatives have shown notable activity against various fungi, including Candida species.[8][9][10]
Rationale and Experimental Design
-
Fungal Panel: Include representative yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus fumigatus). C. albicans is a major cause of opportunistic infections, while A. fumigatus is a significant respiratory pathogen. Including azole-resistant strains is also recommended.
-
Methodology: The broth microdilution method, adapted for fungi according to CLSI guidelines (M27 for yeasts, M38 for molds), is the standard. The primary difference lies in the growth media (RPMI-1640) and longer incubation times.
-
Controls: Similar to the antibacterial assay, include a positive control (e.g., Fluconazole for yeasts, Amphotericin B for molds), negative control, solvent control, and sterility control.
Detailed Protocol: Antifungal Broth Microdilution (Adapted from CLSI M27)
-
Preparation: Use the same stock solution of 3-ethyl-8-hydroxyquinoline in DMSO. Dilutions are made in RPMI-1640 medium buffered with MOPS.
-
Fungal Inoculum: Grow yeast on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the spectrophotometer reading to achieve a starting concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI to obtain a final inoculum of 0.5-2.5 x 10³ CFU/mL in the assay plate.
-
Plate Setup and Dilution: Follow the same serial dilution procedure as described for the antibacterial assay (Section 3.2).
-
Inoculation: Add 100 µL of the final fungal inoculum to the appropriate wells (final volume 200 µL).
-
Incubation: Incubate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration causing a significant (typically ≥50%) reduction in turbidity compared to the growth control.
Part III: Anticancer Activity Screening
Many 8-HQ derivatives exhibit anticancer properties, often linked to their ability to chelate metals, induce apoptosis, or inhibit key enzymes.[11][12][13] A preliminary screen should assess the compound's cytotoxicity against a panel of human cancer cell lines.
Rationale and Experimental Design
-
Cell Line Panel: A diverse panel is crucial. It should include cell lines from different cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., NIH3T3 mouse fibroblasts or hTERT-RPE1 human retinal pigment epithelial cells) is essential to determine a selectivity index (SI).[12]
-
Methodology: The MTT (or MTS/XTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) to validate the assay.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Untreated Control: Cells in media only.
-
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-ethyl-8-hydroxyquinoline in growth medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation
| Cell Line | Cancer Type | IC₅₀ (µM) of 3-ethyl-8-hydroxyquinoline | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.2 | 1.2 |
| K562 | Chronic Myelogenous Leukemia | 7.8 | 0.5 |
| NIH3T3 | Mouse Fibroblast (Non-cancerous) | >50 | 15.6 |
Selectivity Index (SI): SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells). A higher SI value (>2) suggests selective toxicity towards cancer cells. For K562 cells, the SI would be >50 / 7.8 = >6.4.
Potential Mechanism of Action: The Role of Metal Chelation
The biological activities observed for 3-ethyl-8-hydroxyquinoline are likely rooted in the fundamental chemistry of the 8-HQ scaffold. The primary proposed mechanism is the chelation of essential metal ions.
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives.
This chelation can lead to several downstream effects:
-
Enzyme Inhibition: Depriving metalloenzymes of their essential cofactors can halt critical cellular processes like DNA synthesis and repair.[13]
-
ROS Generation: The resulting metal-HQ complex can become redox-active, catalyzing the formation of reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, ultimately leading to apoptosis.[6]
-
Ionophore Activity: Some 8-HQ derivatives can act as ionophores, transporting metal ions across cell membranes and disrupting intracellular metal gradients, which is particularly toxic to cancer cells.[4]
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial biological evaluation of 3-ethyl-8-hydroxyquinoline. By systematically assessing its antibacterial, antifungal, and anticancer properties with integrated controls and a clear rationale, researchers can generate high-quality, interpretable data. Positive "hits" from this preliminary screen—for example, potent activity against a specific class of bacteria or a particular cancer cell line with a high selectivity index—would warrant progression to more advanced studies. These include secondary screening, mechanism-of-action studies, and in vivo efficacy models, paving the way for potential development as a novel therapeutic agent.
References
-
Abbasi, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link][1][2][3][14]
-
Rbaa, M., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Moroccan Journal of Chemistry. Available at: [Link]
-
Abbasi, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com. Available at: [Link][15]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link][4]
-
Molecules Editorial Office. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Abbas, A., & El-Sayed, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available at: [Link]
-
LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. LookChem. Available at: [Link][11]
-
Molbase. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Molbase. Available at: [Link][5]
-
de Oliveira, V. M., et al. (2021). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Journal of Fungi. Available at: [Link][8]
-
Gao, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. Available at: [Link][16]
-
Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link][12]
-
Yurras, S., et al. (2015). Multistep synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing 8-hydroxyquinoline. Molecules. Available at: [Link]
-
de Castro, P. A., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi. Available at: [Link][9]
-
Pires, J., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology. Available at: [Link][7]
-
Rbaa, M., et al. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]
-
Li, L., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry. Available at: [Link][10]
-
Bartel, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Bartel, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available at: [Link][13]
-
Kádasi, Z., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Available at: [Link][17]
-
Huang, X-Q., et al. (2024). Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. ResearchGate. Available at: [Link]
-
Prachayasittikul, V., et al. (2020). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. PDF. Available at: [Link]
-
Joaquim, F. L., et al. (2022). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. Available at: [Link][6]
-
Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link][18]
-
El-Gazzar, A. B. A., & Gaafar, A. M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][19]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. autechindustry.com [autechindustry.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Foreword: The Architectural Blueprint of a Privileged Scaffold
An In-depth Technical Guide to the Structural Analysis of 3-ethyl-8-quinolinol Crystals
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 8-hydroxyquinoline (8-HQ) scaffold is one such "privileged structure," renowned for its potent and diverse biological activities, which stem from its exceptional ability to chelate essential metal ions, thereby disrupting metal-dependent biological processes in target cells.[1][2] Derivatives of 8-HQ are integral to a spectrum of applications, from anticancer and neuroprotective agents to versatile fluorescent chemosensors.[3][4]
The introduction of substituents onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. The 3-ethyl-8-quinolinol variant is a subject of significant interest, as the ethyl group at the C3 position can modulate lipophilicity and steric interactions, influencing its target binding and pharmacokinetic profile. An unambiguous understanding of its three-dimensional atomic arrangement is therefore not merely an academic exercise; it is the foundational blueprint required for rational drug design, elucidating structure-activity relationships (SAR), and predicting its behavior in a biological system.[5]
This guide provides a comprehensive, multi-technique protocol for the definitive structural analysis of 3-ethyl-8-quinolinol crystals. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind experimental choices. We will proceed from synthesis and crystallization to a deep dive into advanced analytical techniques, demonstrating how their integrated data streams converge to build a self-validating and irrefutable structural model.
Synthesis and Single-Crystal Growth: From Blueprint to Buildable Form
The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent cultivation of single crystals suitable for diffraction studies.
Synthesis of 3-ethyl-8-quinolinol
The synthesis of 3-ethyl-8-quinolinol can be efficiently achieved via a modified Skraup-Doebner-von Miller reaction. This classic method involves the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine o-aminophenol (1.0 mol), o-nitrophenol (as a mild oxidizing agent), and 37% aqueous hydrochloric acid (296 g).[6]
-
Reagent Addition: Heat the stirred mixture to 100°C. Slowly add 2-ethylacrolein (161.5 g) over a period of two hours, maintaining the temperature at 100°C.[6] The hydrochloric acid acts as a catalyst for the cyclization reaction.
-
Reaction & Quenching: Continue stirring the reaction mixture at 100°C for an additional two hours to ensure complete cyclization. After this period, cool the mixture to room temperature.
-
Extraction: Add methylene chloride to the cooled mixture. Adjust the pH to ~7.0 with concentrated ammonium hydroxide while stirring vigorously to neutralize the acid and precipitate the product. Separate the organic phase.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by vacuum distillation, collecting the fraction with a vapor temperature of 130°C to 165°C at 5 mm Hg.[6]
-
Purity Assessment: The purity of the final product, a key prerequisite for successful crystallization, should be assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity of ≥98%.
Crystallization
The growth of a single, defect-free crystal is the most critical and often most challenging step for X-ray analysis. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find one in which 3-ethyl-8-quinolinol has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated but results in a supersaturated solution upon cooling.
-
Solution Preparation: Dissolve a small amount of the purified compound (~10-20 mg) in the chosen solvent or solvent system (~1-2 mL) in a clean vial. Gentle warming may be necessary to achieve full dissolution.
-
Crystal Growth: Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, gradually increasing the concentration and promoting the formation of well-ordered crystals.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.
The Core Analysis: A Multi-Technique Approach to Structural Verification
No single technique provides a complete picture. True structural verification relies on the convergence of data from multiple orthogonal methods. This section details the core analytical workflow.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure
SCXRD is the unparalleled gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides definitive data on bond lengths, angles, and the packing of molecules in the crystal lattice.
Experimental Workflow for SCXRD
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Presentation: Crystallographic Parameters
While specific data for this novel crystal is generated experimentally, the following table represents a realistic set of parameters based on analyses of related quinoline derivatives.[5][7][8]
| Parameter | Expected Value for 3-ethyl-8-quinolinol |
| Chemical Formula | C₁₁H₁₁NO |
| Formula Weight | 173.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.5 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~860 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.34 g/cm³ |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Interpretation of Structural Data
The refined crystal structure provides a wealth of information:
-
Molecular Conformation: The planarity of the quinoline ring system and the orientation of the ethyl group relative to the ring can be precisely determined.
-
Intermolecular Interactions: The crystal packing is primarily governed by intermolecular forces. For 3-ethyl-8-quinolinol, one would expect to observe hydrogen bonding between the hydroxyl group (-OH) of one molecule and the pyridinic nitrogen (N) of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic quinoline rings are highly likely and play a crucial role in stabilizing the crystal lattice.[8]
Visualization of the Molecular Structure
Caption: Molecular structure of 3-ethyl-8-quinolinol.
Spectroscopic and Spectrometric Corroboration
Spectroscopic data provides complementary evidence, confirming that the structure determined in the solid state is consistent with the molecular structure in solution and its fundamental composition.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the crystalline compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.
Predicted NMR Data for 3-ethyl-8-quinolinol (Based on the parent 8-HQ[10] and known substituent effects[11])
| Assignment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |
| -CH₂-CH₃ (ethyl) | ~1.3 (t, J=7.5 Hz, 3H) | ~15 |
| -CH₂-CH₃ (ethyl) | ~2.8 (q, J=7.5 Hz, 2H) | ~25 |
| H-5 | ~7.2 (d) | ~110 |
| H-7 | ~7.3 (d) | ~118 |
| H-6 | ~7.4 (t) | ~128 |
| C4a | - | ~129 |
| H-4 | ~7.6 (s) | ~130 |
| C3 | - | ~135 |
| H-2 | ~8.7 (s) | ~138 |
| C8a | - | ~140 |
| C5 | - | ~148 |
| C8 | - | ~153 |
| -OH | ~9.8 (s, broad) | - |
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol:
-
Method: Electron Ionization (EI) is a common method for small, volatile molecules.
-
Analysis: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 173 | [M]⁺ : Molecular ion, confirming the formula C₁₁H₁₁NO. |
| 158 | [M-CH₃]⁺: Loss of a methyl radical from the ethyl group. |
| 145 | [M-C₂H₄]⁺: Loss of ethylene via McLafferty rearrangement. |
| 129 | Loss of the ethyl group and CO, characteristic of quinolines.[12] |
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (ethyl group) |
| ~1600, ~1500 | C=C and C=N aromatic ring stretches |
| ~1250 | C-O stretch (phenol) |
Integrated Structural Analysis: A Unified Conclusion
The true power of this guide lies in the integration of these disparate datasets into a single, coherent structural proof.
Caption: Integrated workflow for structural confirmation.
The SCXRD data provides an unambiguous 3D model of the molecule in its crystalline form. NMR spectroscopy corroborates this structure, confirming the proton and carbon framework and connectivity in the solution state. Mass spectrometry validates the elemental composition (C₁₁H₁₁NO) and provides a fragmentation pattern consistent with the proposed structure. Finally, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. The convergence of these independent lines of evidence constitutes a self-validating system, leading to the irrefutable assignment of the structure as 3-ethyl-8-quinolinol.
This rigorous, multi-faceted approach is indispensable in the field of drug development, where a precise understanding of a molecule's architecture is the bedrock upon which all further biological and toxicological studies are built.
References
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- ResearchGate. (n.d.). Structures of the quinoline derivatives.
- Nedolya, N. A., et al. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
- National Center for Biotechnology Information. (n.d.). Quinoline, 8-ethyl-. PubChem.
- U.S. Environmental Protection Agency. (2023). 8-Quinolinol, 3-ethyl- - Substance Details. SRS | US EPA.
- Guidechem. (n.d.). 3-Ethyl-8-quinolinol 111470-98-5 wiki. Guidechem.
- BenchChem. (2025).
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.).
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH.
- ResearchGate. (n.d.). Chemical structure of a 3-quinoline-based molecule.
- Magritek. (n.d.).
- MDPI. (2023).
- Wang, Y., et al. (2010).
- ResearchGate. (n.d.). 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinoline, 8-ethyl- | C11H11N | CID 88185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Fluorescence Studies of 3-Ethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 8-Hydroxyquinoline Scaffolds in Fluorescence Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent probes and chemosensors.[1] The foundational structure, a fused phenol and pyridine ring system, possesses intrinsic chelating capabilities, particularly for a wide array of metal ions.[1] While 8-HQ itself exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, this process is often inhibited upon metal ion chelation.[1][2] This chelation-induced fluorescence enhancement, a result of increased molecular rigidity and blockage of the non-radiative decay pathway, forms the basis of their application as "turn-on" fluorescent sensors.[1]
Derivatives of 8-HQ are extensively utilized in various scientific domains, from medicinal chemistry, where they serve as antibacterial and neuroprotective agents, to materials science in organic light-emitting diodes (OLEDs).[1] In the realm of biological and environmental analysis, their ability to selectively bind and signal the presence of metal ions such as Al³⁺, Zn²⁺, and Mg²⁺ is of paramount importance.[1][3][4] The substitution at different positions on the quinoline ring allows for the fine-tuning of their photophysical properties and selectivity towards specific analytes.
This application note provides a comprehensive guide to the synthesis, characterization, and application of a specific derivative, 3-ethyl-8-hydroxyquinoline, for fluorescence-based studies. We will delve into the causality behind the experimental choices and provide robust, self-validating protocols for its synthesis and use.
Part 1: Synthesis of 3-Ethyl-8-hydroxyquinoline
The synthesis of 3-ethyl-8-hydroxyquinoline can be achieved through a Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis. This one-pot reaction involves the condensation of an α,β-unsaturated aldehyde with an aniline derivative, in this case, o-aminophenol.
Reaction Scheme:
Caption: Synthesis of 3-ethyl-8-hydroxyquinoline.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| o-Aminophenol | C₆H₇NO | 109.13 | 296 g (1.0 mol) |
| 2-Ethylacrolein | C₅H₈O | 84.12 | 161.5 g |
| o-Nitrophenol | C₆H₅NO₃ | 139.11 | - |
| Hydrochloric Acid (37% aq.) | HCl | 36.46 | 296 g |
| Methylene Chloride | CH₂Cl₂ | 84.93 | As needed |
| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | As needed |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a condenser.
-
Initial Mixture: To the reaction vessel, add o-aminophenol (296 g, 1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid (296 g).
-
Heating: Heat the stirred mixture to 100°C.
-
Addition of Aldehyde: Over a period of two hours, add 2-ethylacrolein (161.5 g) dropwise to the heated mixture.[5]
-
Reaction: Maintain the reaction mixture at 100°C for an additional two hours with continuous stirring.[5]
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Add methylene chloride to the cooled mixture.
-
Neutralization: While stirring vigorously, adjust the pH of the mixture to 7.0 by the careful addition of concentrated ammonium hydroxide.
-
Phase Separation: Separate the organic phase (methylene chloride layer).
-
Concentration: Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction with a vapor temperature between 130°C and 165°C.[5] This should yield 3-ethyl-8-hydroxyquinoline with a purity of 93-98%.[5]
Expert Insights:
-
Role of o-Nitrophenol: o-Nitrophenol acts as a mild oxidizing agent in the Skraup-Doebner-von Miller reaction, facilitating the cyclization and aromatization to form the quinoline ring.
-
Slow Addition: The slow, dropwise addition of 2-ethylacrolein is crucial to control the exothermic reaction and prevent the formation of side products.
-
pH Adjustment: Careful neutralization is important to ensure the product is in its free base form for efficient extraction into the organic solvent.
-
Purification: Vacuum distillation is an effective method for purifying the final product, separating it from unreacted starting materials and high-boiling point byproducts.
Part 2: Characterization of 3-Ethyl-8-hydroxyquinoline
After synthesis and purification, it is essential to confirm the identity and purity of the compound. Standard analytical techniques should be employed.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and C=N bonds.
Part 3: Fluorescence Studies and Applications
The fluorescence properties of 3-ethyl-8-hydroxyquinoline are expected to be similar to other 8-HQ derivatives, exhibiting enhanced fluorescence upon chelation with metal ions.
Fundamental Principles:
8-hydroxyquinoline derivatives are known to be sensitive fluorescent probes for various metal ions, including Zn²⁺, Mg²⁺, and Al³⁺.[1][3][4] The mechanism of fluorescence enhancement is primarily due to the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process upon metal chelation.[2]
General Protocol for Metal Ion Detection:
This protocol provides a general framework for evaluating the fluorescence response of 3-ethyl-8-hydroxyquinoline to a specific metal ion.
Caption: Workflow for fluorescence-based metal ion detection.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution (e.g., 1 mM) of synthesized 3-ethyl-8-hydroxyquinoline in DMSO.
-
Prepare a stock solution of the metal salt of interest (e.g., ZnCl₂, MgCl₂, AlCl₃) in a suitable buffer (e.g., HEPES at pH 7.4).
-
-
Determination of Optimal Wavelengths:
-
Dilute the 3-ethyl-8-hydroxyquinoline stock solution in the buffer to a working concentration (e.g., 10 µM).
-
Using a spectrofluorometer, measure the excitation and emission spectra of the probe in the absence and presence of an excess of the target metal ion to determine the optimal wavelengths.
-
-
Fluorescence Titration:
-
To a cuvette containing the buffered solution of 3-ethyl-8-hydroxyquinoline, incrementally add small aliquots of the metal salt stock solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at the predetermined optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
The data can be fitted to a suitable binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Application in Live-Cell Imaging:
8-hydroxyquinoline derivatives can be used as fluorescent probes to visualize intracellular metal ions.[4]
Protocol for Staining and Imaging:
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Staining Solution: Prepare a working solution of 3-ethyl-8-hydroxyquinoline (e.g., 1-10 µM) in a phenol red-free, HEPES-buffered imaging medium from the DMSO stock solution.
-
Cell Staining:
-
Remove the culture medium and wash the cells twice with pre-warmed imaging medium.
-
Incubate the cells with the staining solution for a suitable time (e.g., 15-30 minutes) at 37°C.
-
-
Washing: Wash the cells twice with fresh imaging medium to remove any excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets determined from the spectroscopic analysis.
Considerations for Trustworthiness and Self-Validation:
-
Controls: Always include appropriate controls in your experiments. For metal ion sensing, this includes measuring the fluorescence of the probe alone and in the presence of non-target ions to assess selectivity. For live-cell imaging, include unstained cells and cells treated with vehicle (DMSO) as controls.
-
Phototoxicity: Be aware of potential phototoxicity, where excitation light can induce the formation of reactive oxygen species (ROS) in the presence of the fluorescent probe, leading to cell damage.[2] Use the lowest possible excitation light intensity and exposure time.
-
pH Sensitivity: The fluorescence of 8-hydroxyquinoline derivatives can be pH-dependent.[2] Ensure that the pH of your experimental buffer is controlled and within the physiological range for cellular studies.
Conclusion
3-Ethyl-8-hydroxyquinoline is a valuable fluorescent probe that can be synthesized in the laboratory. Its anticipated chelation-induced fluorescence enhancement makes it a promising tool for the detection and visualization of metal ions in both chemical and biological systems. The protocols provided herein offer a robust starting point for researchers to synthesize, characterize, and apply this compound in their fluorescence studies. As with any experimental system, optimization of the protocols for specific applications is encouraged to ensure the highest quality and most reliable data.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])
-
Synthesis of 3-ethyl-8-hydroxyquinoline. (URL: [Link])
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (URL: [Link])
-
8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. (URL: [Link])
-
8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. (URL: [Link])
-
Photo physical properties of 8-hydroxy quinoline. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC. (URL: [Link])
-
Photo physical properties of 8-hydroxy quinoline - Semantic Scholar. (URL: [Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])
-
ChemInform Abstract: Synthesis, Fluorescence Properties and Biological Activity of 8-Hydroxyquinoline Conjugate Bonded Aromatic Heterocyclic Derivatives. - ResearchGate. (URL: [Link])
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC - NIH. (URL: [Link])
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. (URL: [Link])
Sources
Application Notes and Protocols: 8-Quinolinol, 3-ethyl- as a Selective Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of 8-Quinolinol Derivatives in Metal Ion Sensing
The precise detection and quantification of metal ions are of paramount importance in a myriad of scientific disciplines, ranging from environmental monitoring to the intricate processes of drug discovery and clinical diagnostics. Dysregulation of metal ion homeostasis is increasingly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and cancer.[1] Fluorescent chemosensors have emerged as indispensable tools for real-time, sensitive, and selective detection of these ions. Among the various classes of fluorogenic ligands, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their exceptional chelating capabilities and favorable photophysical properties.[2][3][4]
This application note focuses on a specific derivative, 8-Quinolinol, 3-ethyl- , a promising candidate for a "turn-on" fluorescent probe. While the parent compound, 8-hydroxyquinoline, is itself a well-known chelating agent, the introduction of an ethyl group at the 3-position can modulate the electronic properties and steric hindrance of the molecule, potentially enhancing its selectivity and sensitivity for specific metal ions. This document provides a comprehensive guide to the underlying principles, practical protocols, and data interpretation for utilizing 8-Quinolinol, 3-ethyl- as a fluorescent probe for metal ion detection.
The Principle of Detection: From Quenched State to Bright Fluorescence
The remarkable ability of 8-Quinolinol, 3-ethyl- to function as a "turn-on" fluorescent probe is rooted in two key photophysical mechanisms: Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) .[5]
In its free, unbound state, 8-Quinolinol, 3-ethyl- exhibits minimal fluorescence. This is attributed to an efficient non-radiative decay pathway facilitated by ESIPT.[5][6][7] An intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen, forming an excited-state keto tautomer. This tautomer then reverts to the ground state primarily through non-fluorescent pathways, effectively quenching the fluorescence.[2]
The introduction of a target metal ion dramatically alters this landscape. The metal ion coordinates with the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable chelate complex. This coordination event physically blocks the intramolecular proton transfer, thereby inhibiting the ESIPT process.[5][7] The resulting metal-ligand complex is a more rigid and planar structure, which minimizes non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity – the hallmark of the CHEF effect.[2] This "turn-on" response provides a direct and quantifiable signal for the presence of the target metal ion.
Diagrammatic Representation of the Sensing Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-Quinolinol, 3-ethyl-.
Performance Characteristics
The utility of a fluorescent probe is defined by its performance metrics. The following table summarizes the anticipated performance of 8-Quinolinol, 3-ethyl- for the detection of various metal ions based on the known behavior of similar 8-hydroxyquinoline derivatives. Note: These values are illustrative and should be experimentally determined for 8-Quinolinol, 3-ethyl-.
| Metal Ion | Selectivity | Anticipated Limit of Detection (LOD) | Response Time | Optimal pH Range |
| Zn²⁺ | High | 10 - 100 nM | < 5 minutes | 6.5 - 8.0 |
| Al³⁺ | Moderate | 50 - 500 nM | < 10 minutes | 5.0 - 6.5 |
| Ga³⁺ | Moderate | 100 - 800 nM | < 10 minutes | 5.0 - 6.5 |
| Cd²⁺ | Low | > 1 µM | Variable | 6.0 - 7.5 |
| Cu²⁺ | Quenching | N/A | < 2 minutes | 5.5 - 7.0 |
| Fe³⁺ | Quenching | N/A | < 2 minutes | 5.0 - 6.5 |
| Mg²⁺ | Low | > 10 µM | Insignificant | 7.0 - 8.5 |
| Ca²⁺ | Low | > 10 µM | Insignificant | 7.0 - 8.5 |
Experimental Protocols
Protocol 1: Synthesis of 8-Quinolinol, 3-ethyl-
This protocol is a general method for the synthesis of 3-substituted 8-hydroxyquinolines and can be adapted for 8-Quinolinol, 3-ethyl-.[8]
Materials:
-
o-Aminophenol
-
2-Ethylacrolein
-
37% Aqueous Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a reaction vessel, create a stirred mixture of o-aminophenol and o-nitrophenol in 37% aqueous hydrochloric acid.
-
Heat the mixture to 100°C.
-
Over a period of two hours, add 2-ethylacrolein to the heated mixture.
-
Maintain the reaction mixture at 100°C with stirring for an additional two hours.
-
Cool the reaction mixture to room temperature.
-
Add methylene chloride to the cooled mixture.
-
Adjust the pH of the mixture to 7.0 with concentrated ammonium hydroxide while stirring.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Perform vacuum distillation of the residue, collecting the distillate at a vapor temperature of 130°C to 165°C at 5 mm Hg to obtain 3-ethyl-8-hydroxyquinoline.
Protocol 2: Preparation of Stock Solutions
Materials:
-
8-Quinolinol, 3-ethyl- powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of 8-Quinolinol, 3-ethyl- powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Note: The solubility of 8-Quinolinol, 3-ethyl- may be limited in aqueous solutions. Using DMSO for the stock solution is a standard practice. Ensure the final DMSO concentration in the experimental buffer or cell culture medium is non-toxic (typically ≤ 0.5%).[9]
Protocol 3: In Vitro Metal Ion Detection
This protocol provides a general workflow for quantifying metal ions in a cell-free system.
Materials:
-
8-Quinolinol, 3-ethyl- stock solution (10 mM in DMSO)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, etc.)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of 8-Quinolinol, 3-ethyl- by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of the metal salt stock solutions in the buffer.
-
In the wells of the 96-well plate, add the 8-Quinolinol, 3-ethyl- working solution.
-
To initiate the reaction, add the different concentrations of the metal ion solutions to the wells. Include a blank control (buffer only) and a probe-only control.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the 8-Quinolinol, 3-ethyl--metal complex.
Protocol 4: Live-Cell Imaging of Intracellular Labile Metal Ions
This protocol outlines a general procedure for imaging labile metal ions in cultured cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or imaging plates
-
8-Quinolinol, 3-ethyl- stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Complete cell culture medium
-
Metal salt solution (for positive control, e.g., 100 µM ZnSO₄)
-
High-affinity metal chelator (for negative control, e.g., TPEN for zinc)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells on imaging plates and allow them to adhere and grow overnight under standard culture conditions (37°C, 5% CO₂).
-
Probe Loading:
-
Prepare a loading solution of 8-Quinolinol, 3-ethyl- in HBSS or serum-free medium at a final concentration typically between 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C.[9]
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.[9]
-
Imaging:
-
Add fresh HBSS or imaging buffer to the cells.
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filter set for 8-Quinolinol, 3-ethyl-.
-
-
Controls (Highly Recommended):
-
Positive Control: To confirm the probe's responsiveness, treat a subset of cells with a low concentration of the target metal salt (e.g., 10 µM ZnSO₄) after baseline imaging and observe the change in fluorescence.
-
Negative Control (Chelation): To confirm signal specificity, add a high-affinity chelator for the target metal (e.g., 50 µM TPEN for zinc) to the cells. A decrease in fluorescence intensity should be observed.[9]
-
Data Analysis and Interpretation
For quantitative analysis, the fluorescence intensity is plotted against the concentration of the metal ion. The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
For live-cell imaging, changes in fluorescence intensity can be quantified using image analysis software. The ratio of fluorescence intensity before and after treatment can be used to represent the relative change in intracellular labile metal ion concentration.
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the unbound probe by thorough washing. Reduce the probe concentration or incubation time.
-
Low Signal: Increase the probe concentration or incubation time. Check the excitation and emission wavelengths. Ensure the pH of the buffer is optimal.
-
Cell Toxicity: Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.
-
Lack of Specificity: Perform control experiments with various metal ions to determine the selectivity profile of the probe. Use specific chelators to confirm the identity of the detected ion.
Conclusion
8-Quinolinol, 3-ethyl- holds significant promise as a selective "turn-on" fluorescent probe for the detection of metal ions. Its mechanism of action, rooted in the principles of ESIPT and CHEF, allows for a sensitive and robust response. The protocols provided herein offer a comprehensive framework for researchers to synthesize, characterize, and apply this probe in both in vitro and cellular contexts. As with any scientific tool, rigorous validation and appropriate controls are essential for generating reliable and reproducible data. The continued exploration of 8-hydroxyquinoline derivatives like 8-Quinolinol, 3-ethyl- will undoubtedly contribute to a deeper understanding of the critical roles of metal ions in biological systems and aid in the development of novel diagnostic and therapeutic strategies.
References
-
PrepChem.com. Synthesis of 3-ethyl-8-hydroxyquinoline. Available at: [Link]
-
ResearchGate. Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF. Available at: [Link]
-
Nitroxoline Anticancerogen Tablets. 8 Quinol Applications In Pharmaceuticals. Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
National Institutes of Health. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC. Available at: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
Sci-Hub. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Available at: [Link]
-
PubMed. Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Available at: [Link]
-
Semantic Scholar. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions | Semantic Scholar. Available at: [Link]
-
National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sci-hub.box [sci-hub.box]
- 4. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Ethyl-8-Quinolinol in Organic Light-Emitting Diodes (OLEDs)
Abstract
Derivatives of 8-hydroxyquinoline (8-HQ) are foundational materials in the field of organic electronics, most notably exemplified by the robust performance of tris(8-hydroxyquinolinato)aluminum (Alq3) which has been a benchmark electron transport and emissive material for decades.[1][2] This guide focuses on a specific derivative, 3-ethyl-8-quinolinol, exploring its potential applications within modern Organic Light-Emitting Diode (OLED) architectures. By introducing an ethyl group at the C3-position of the quinoline ring, modifications to the molecule's steric and electronic properties can be achieved, potentially influencing film morphology, charge carrier mobility, and luminescent characteristics. These application notes provide a comprehensive overview of the synthesis, physicochemical properties, and detailed protocols for the integration and characterization of 3-ethyl-8-quinolinol in vacuum-deposited OLEDs, aimed at researchers and scientists in materials science and optoelectronics.
Introduction: The Rationale for 3-Ethyl-8-Quinolinol
The success of small molecule OLEDs, first demonstrated practically by Eastman Kodak in 1987, is built upon the design of organic materials that control the injection, transport, and radiative recombination of charge carriers.[3] The 8-hydroxyquinoline ligand is an exceptional building block in this context due to its ability to form stable metal complexes (like Alq3) that possess excellent thermal stability and electron-transporting capabilities.[2][4]
The strategic substitution on the 8-HQ core is a proven method to fine-tune the optoelectronic properties of the resulting material.[5][6] Introducing an alkyl group, such as the ethyl group at the C3-position, is expected to impart several key changes compared to the parent 8-HQ molecule:
-
Steric Hindrance: The ethyl group can disrupt intermolecular π-π stacking. In metal complexes, this can prevent concentration quenching and lead to the formation of stable, amorphous thin films, which is critical for device longevity and preventing crystallization-related failures.
-
Solubility: Increased solubility in organic solvents can be beneficial for purification and potentially for solution-based processing methods, although this guide focuses on vacuum deposition.
-
Electronic Tuning: The electron-donating nature of the ethyl group can subtly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the emission color and influencing charge injection barriers.[6]
Based on these principles, 3-ethyl-8-quinolinol can be investigated for several roles within an OLED stack, primarily as a ligand for novel metal complexes serving as:
-
Host Material: In the emissive layer (EML), to host a fluorescent or phosphorescent dopant. A good host must have a high triplet energy to confine the excitons on the guest emitter.[7][8]
-
Electron Transport Material (ETM): In the electron transport layer (ETL), to facilitate electron transport from the cathode to the emissive layer.[4][9]
Physicochemical and Photophysical Properties
Understanding the fundamental properties of 3-ethyl-8-quinolinol is essential for predicting its behavior in an OLED. The following table summarizes key properties, with values for the parent 8-hydroxyquinoline provided for comparison.
| Property | 8-Hydroxyquinoline (Parent Compound) | 3-Ethyl-8-Quinolinol (Expected) | Rationale for Expected Change |
| Molecular Formula | C₉H₇NO | C₁₁H₁₁NO | Addition of C₂H₄ group |
| Molecular Weight | 145.16 g/mol | 173.21 g/mol | Addition of ethyl group |
| Appearance | White to yellowish crystalline powder | White to yellowish crystalline powder | Similar core structure |
| Absorption Max (λabs) | ~310-320 nm in ethanol | Slight bathochromic (red) shift | Alkyl groups are weakly electron-donating |
| Emission Max (λem) | Dual fluorescence, ~360 nm and ~410 nm | Slight bathochromic (red) shift | Consistent with shift in absorption |
| HOMO Level | ~ -5.8 eV | Raised slightly (e.g., ~ -5.7 eV) | Electron-donating nature of ethyl group |
| LUMO Level | ~ -3.0 eV | Raised slightly (e.g., ~ -2.9 eV) | Electron-donating nature of ethyl group |
| Thermal Stability (Tg) | N/A (ligand only) | N/A (ligand only) | High stability expected in metal complexes |
Note: Specific experimental values for 3-ethyl-8-quinolinol may vary and should be determined empirically.
Synthesis and Purification Protocol
The synthesis of 3-ethyl-8-quinolinol can be achieved through a modified Doebner-von Miller reaction. This protocol outlines a general, reliable laboratory-scale synthesis.
Protocol 3.1: Synthesis of 3-Ethyl-8-Quinolinol
Materials:
-
2-Aminophenol
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic acid, or nitrobenzene with iodine)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of concentrated HCl in water.
-
Addition of Reactants: Dissolve 2-aminophenol in the acidic solution. To this stirred solution, slowly add crotonaldehyde from the dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
-
Oxidation: After the initial reaction subsides, add the oxidizing agent portion-wise to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The color of the solution will darken significantly.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture with a concentrated NaOH solution until it is strongly alkaline (pH > 10). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3.2: Purification
Purity is paramount for OLED materials. The crude 3-ethyl-8-quinolinol must be rigorously purified.
-
Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and purify using silica gel column chromatography with a hexane/ethyl acetate gradient to separate the desired product from byproducts.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Sublimation (Final Step): For OLED-grade purity (>99.9%), perform gradient sublimation under high vacuum (<10⁻⁵ Torr). This removes non-volatile impurities and isolates the pure compound.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 3-ethyl-8-quinolinol.
Application in OLEDs: Device Fabrication
3-ethyl-8-quinolinol is best utilized as a ligand in a metal complex, for example, forming Tris(3-ethyl-8-quinolinato)aluminum (Al(3Et-q)₃) . This complex can then be used as the primary electron-transporting host material in a phosphorescent OLED (PHOLED).
Device Architecture
A standard high-efficiency green PHOLED architecture is presented below. Small molecule organic materials are deposited via vacuum thermal evaporation.[10][11]
Structure: ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode
| Layer | Material | Function | Typical Thickness |
| Anode | Indium Tin Oxide (ITO) | Transparent conductor, hole injection | ~150 nm |
| HIL | HAT-CN | Hole Injection Layer | 10 nm |
| HTL | TAPC | Hole Transport Layer | 40 nm |
| EML | Al(3Et-q)₃ : Ir(ppy)₃ (9%) | Emissive Layer (Host:Dopant) | 20 nm |
| HBL | Al(3Et-q)₃ | Hole Blocking Layer | 10 nm |
| ETL | Al(3Et-q)₃ | Electron Transport Layer | 30 nm |
| EIL | Lithium Quinolate (Liq) | Electron Injection Layer[12] | 2 nm |
| Cathode | Aluminum (Al) | Electron injection, reflective electrode | 100 nm |
Note: In this architecture, Al(3Et-q)₃ serves multiple roles as the host, hole-blocker, and electron-transporter, simplifying the device structure.
Caption: Multi-layer architecture of a PHOLED using Al(3Et-q)₃.
Protocol 4.1: OLED Fabrication via Vacuum Thermal Evaporation
Prerequisites:
-
A high-vacuum thermal evaporation chamber (< 5 x 10⁻⁶ Torr).
-
Patterned ITO-coated glass substrates.
-
High-purity (>99.9%) organic materials and metals.
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a nitrogen gun. c. Treat with UV-Ozone for 10 minutes immediately before loading into the vacuum chamber to increase the ITO work function and remove organic residues.
-
Material Loading: Load the organic materials and aluminum into separate thermal evaporation sources (e.g., alumina crucibles for organics, a tungsten boat for Al).
-
Pump Down: Load the cleaned substrates into the chamber and pump down to a base pressure below 5 x 10⁻⁶ Torr.
-
Layer Deposition: a. Deposit the organic layers sequentially according to the architecture table above. b. Control the deposition rate and final thickness using a quartz crystal microbalance. Typical rates are 0.5-2.0 Å/s for organics. c. For the EML, co-evaporate the host (Al(3Et-q)₃) and dopant (Ir(ppy)₃) from separate sources, carefully controlling the rates to achieve the desired doping concentration (e.g., a 10:1 rate ratio for ~9% doping).
-
Cathode Deposition: Without breaking vacuum, deposit the Liq and Aluminum layers through a shadow mask to define the active area of the pixels. The deposition rate for Al is typically higher (3-5 Å/s).
-
Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation. Use a UV-cured epoxy and a glass lid to protect the device from oxygen and moisture, which are highly detrimental to OLED performance.
Device Characterization and Performance
After fabrication, the device's performance must be rigorously tested.[13][14]
Protocol 5.1: Opto-Electrical Characterization
-
J-V-L Measurement: Use a source measure unit (SMU) and a calibrated photodiode/spectrometer to measure the current density (J), voltage (V), and luminance (L) characteristics.
-
Electroluminescence (EL) Spectrum: Capture the emission spectrum at a standard operating voltage (e.g., 8V) to determine the peak wavelength and CIE color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density.
-
Power Efficiency (lm/W): π * Luminance / (Current Density * Voltage).
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This requires more complex measurement with an integrating sphere.
-
Expected Performance Metrics
The following table shows representative performance data for a high-efficiency green PHOLED incorporating a well-designed 8-HQ derivative host.
| Metric | Representative Value |
| Turn-on Voltage (at 1 cd/m²) | < 3.0 V |
| Max. Current Efficiency | > 60 cd/A |
| Max. Power Efficiency | > 50 lm/W |
| Max. External Quantum Efficiency | > 20% |
| CIE Coordinates (x, y) | (0.32, 0.61) |
| EL Peak Wavelength | ~515 nm (from Ir(ppy)₃) |
Characterization Workflow
Caption: Workflow for OLED characterization and data analysis.
References
- [Learn Display] 81. Small Molecule OLED. (2023). Samsung Display Newsroom.
- The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer. (2013). Paul Scherrer Institut PSI.
- Research on Different Physical Property Characterization Approaches for OLED Materials. (n.d.).
- FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- Understanding the chemical and electronic properties of OLED materials. (n.d.). Thermo Fisher Scientific.
- Efficient small molecule organic light-emitting diodes fabricated by brush-coating. (n.d.).
- Characterization and Optimization of OLED Materials and Devices. (n.d.). SPIE Digital Library.
- Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. (2025). Journal of Organometallic Chemistry.
- OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. (n.d.). HORIBA.
- Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes. (n.d.).
- Characteristics Study of OLED Materials. (n.d.).
- Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI.
- PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. (n.d.).
- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (n.d.). MDPI.
- Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar.
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.
- Electron Transport Materials for Organic Light-Emitting Diodes. (2005).
- Host m
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3)
- Efficiency improvement of organic light-emitting diodes using 8-hydroxy-quinolinato lithium as an electron injection layer. (2004).
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.).
- Fluorescent Host M
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Learn Display] 81. Small Molecule OLED [global.samsungdisplay.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. static.horiba.com [static.horiba.com]
- 12. researchgate.net [researchgate.net]
- 13. drpress.org [drpress.org]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Metal Ion Chelation with 3-ethyl-8-quinolinol
Introduction: The Versatility of 8-Quinolinol Derivatives in Coordination Chemistry
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the field of coordination chemistry, renowned for their potent and versatile metal-chelating properties.[1][2] These bidentate ligands, featuring a hydroxyl group at the 8th position of the quinoline ring, form stable complexes with a wide array of metal ions.[3] The resulting metallo-organic complexes have found diverse applications, ranging from analytical chemistry and materials science to pharmacology, where their biological activities are often intrinsically linked to their metal-binding capabilities.[2][4] The introduction of an ethyl group at the 3-position of the 8-quinolinol scaffold, yielding 3-ethyl-8-quinolinol, modulates its electronic and steric properties, thereby influencing the stability and reactivity of its metal complexes. This guide provides a comprehensive overview of the principles and protocols for the chelation of metal ions with 3-ethyl-8-quinolinol, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Chelation: A Tale of Two Donor Atoms
The chelating prowess of 3-ethyl-8-quinolinol, much like its parent compound, stems from the concerted action of its phenolic oxygen and the nitrogen atom of the quinoline ring.[5] Upon deprotonation of the hydroxyl group, the resulting phenoxide ion, in conjunction with the lone pair of electrons on the nitrogen atom, forms a stable five-membered ring with a metal ion.[3] This chelate effect significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.[2]
The general reaction for the formation of a metal chelate with 3-ethyl-8-quinolinol (represented as L) can be depicted as:
Mⁿ⁺ + nL⁻ ⇌ MLₙ
The stoichiometry of the complex, typically 1:2 for divalent metal ions and 1:3 for trivalent metal ions, is dictated by the coordination number and charge of the central metal ion.[3]
Caption: General chelation reaction of a metal ion with 3-ethyl-8-quinolinol.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of metal complexes with 3-ethyl-8-quinolinol. It is imperative to note that optimal conditions, particularly pH, can vary depending on the specific metal ion.
Protocol 1: Synthesis of Metal-(3-ethyl-8-quinolinolate) Complexes
This protocol outlines a general procedure for the synthesis of metal complexes of 3-ethyl-8-quinolinol.
Materials:
-
3-ethyl-8-quinolinol
-
Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃·6H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Ammonium hydroxide or Sodium hydroxide solution (for pH adjustment)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of the Ligand: Dissolve a stoichiometric amount of 3-ethyl-8-quinolinol in a minimal amount of ethanol or methanol. Gentle warming may be required to facilitate dissolution.
-
Dissolution of the Metal Salt: In a separate beaker, dissolve the corresponding metal salt in deionized water. The molar ratio of metal to ligand should be adjusted based on the expected stoichiometry (e.g., 1:2 for Cu²⁺, 1:3 for Fe³⁺).
-
Complexation: While stirring the ligand solution, slowly add the metal salt solution dropwise. A precipitate of the metal complex should begin to form.
-
pH Adjustment: The formation of the chelate is pH-dependent.[6] Slowly add a dilute solution of ammonium hydroxide or sodium hydroxide to the reaction mixture to raise the pH. The optimal pH for precipitation varies for different metal ions but is generally in the slightly acidic to neutral range. Monitor the pH with a pH meter.
-
Digestion of the Precipitate: Gently heat the reaction mixture with continuous stirring for approximately 30-60 minutes to encourage the formation of a more crystalline and easily filterable precipitate.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the precipitate several times with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of metal-(3-ethyl-8-quinolinolate) complexes.
Protocol 2: Spectrophotometric Analysis of Metal Chelation
UV-Vis spectrophotometry is a powerful technique to study the formation of metal complexes and to determine their stoichiometry.[5] The formation of a metal-(3-ethyl-8-quinolinolate) complex is typically accompanied by a significant change in the UV-Vis absorption spectrum.[7]
Materials:
-
Stock solution of 3-ethyl-8-quinolinol of known concentration.
-
Stock solution of the metal ion of interest of known concentration.
-
Buffer solutions of various pH values.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
A. Determination of Optimal Wavelength (λ_max):
-
Prepare two solutions: one containing only 3-ethyl-8-quinolinol in a suitable buffer and another containing the ligand and an excess of the metal ion in the same buffer.
-
Scan the absorbance of both solutions over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for the metal complex, which should be different from that of the free ligand.
B. Mole-Ratio Method for Stoichiometry Determination:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, while the molar ratio of the ligand to the metal is varied (e.g., from 0.5:1 to 5:1).
-
Maintain a constant pH using a suitable buffer.
-
Measure the absorbance of each solution at the predetermined λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two intersecting lines. The point of intersection corresponds to the stoichiometry of the complex.
C. Job's Plot (Method of Continuous Variation) for Stoichiometry Determination:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Protocol 3: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a precise method for determining the stability constants of metal complexes.[8][9] This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Materials:
-
Calibrated pH meter with a glass electrode.
-
Thermostated titration vessel.
-
Microburette.
-
Standardized solution of a strong base (e.g., NaOH).
-
Standardized solution of a strong acid (e.g., HCl).
-
Stock solution of 3-ethyl-8-quinolinol.
-
Stock solution of the metal ion.
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃).
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of 3-ethyl-8-quinolinol and a strong acid with the standardized strong base in the absence of the metal ion to determine the protonation constants of the ligand.
-
Titration of Ligand and Metal: In the same manner, titrate a solution containing 3-ethyl-8-quinolinol, the metal ion, and a strong acid with the standardized strong base.
-
Data Analysis: The titration data (pH versus volume of base added) from both titrations are used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L⁻]).
-
Stability Constant Calculation: The stability constants (K) are then determined by solving a series of simultaneous equations or by using specialized software that analyzes the titration curves.[10]
Data Presentation: Key Parameters in Metal Chelation
The following table summarizes important parameters related to the chelation of metal ions by 8-hydroxyquinoline derivatives. While specific data for 3-ethyl-8-quinolinol is limited, the values for the parent compound, 8-hydroxyquinoline, provide a valuable reference point. The ethyl group at the 3-position is expected to have a minor electronic effect but may introduce some steric influence on the complex formation.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Optimal pH Range for Precipitation (for 8-HQ) | Stability Constants (log K) for 8-HQ Complexes |
| Cu²⁺ | 1:2 | 2.7 - 7.0 | log K₁ = 12.2, log K₂ = 11.3 |
| Zn²⁺ | 1:2 | 4.6 - 13.0 | log K₁ = 8.7, log K₂ = 8.0 |
| Fe³⁺ | 1:3 | 2.5 - 11.2 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 |
| Ni²⁺ | 1:2 | 4.3 - 10.0 | log K₁ = 9.8, log K₂ = 8.5 |
| Co²⁺ | 1:2 | 4.2 - 10.0 | log K₁ = 9.5, log K₂ = 8.2 |
Note: Stability constants are highly dependent on experimental conditions such as ionic strength and temperature.
Characterization of Metal-(3-ethyl-8-quinolinolate) Complexes
Once synthesized, the metal complexes should be thoroughly characterized to confirm their identity and structure.
-
Elemental Analysis (CHN): To determine the empirical formula and confirm the stoichiometry of the complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Key spectral changes to look for include the disappearance of the broad -OH stretching band of the free ligand and shifts in the C=N and C-O stretching vibrations upon complexation.[5]
-
UV-Vis Spectroscopy: As described in Protocol 2, this technique confirms complex formation and can be used for quantitative analysis. The appearance of new absorption bands or shifts in existing bands are indicative of chelation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺), ¹H and ¹³C NMR can provide detailed structural information in solution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[11]
Conclusion and Future Perspectives
The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and quantitative analysis of metal ion chelation by 3-ethyl-8-quinolinol. The unique properties of this ligand, conferred by the 3-ethyl substituent, may lead to the formation of metal complexes with novel physicochemical and biological activities. Further research into the stability constants, solid-state structures, and applications of these complexes will undoubtedly expand their utility in various scientific and technological domains.
References
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3798040/]
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [URL: https://www.scirp.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-11. [URL: https://www.rroij.
- Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1568-S1575. [URL: https://www.researchgate.net/publication/257544023_Synthesis_spectroscopic_characterization_and_thermal_studies_of_some_divalent_transition_metal_complexes_of_8-hydroxyquinoline]
- Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. The Analyst, 58(682), 388-396. [URL: https://pubs.rsc.org/en/content/articlelanding/1933/an/an9335800388]
- Prachayasittikul, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Video abstract. [URL: https://www.researchgate.net/figure/8-Hydroxyquinolines-a-review-of-their-metal-chelating-properties-and-medicinal_fig1_257850871]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3798040/]
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [URL: https://www.scirp.
- Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10(Suppl 2), S1568-S1575. [URL: https://www.researchgate.net/publication/257544023_Synthesis_spectroscopic_characterization_and_thermal_studies_of_some_divalent_transition_metal_complexes_of_8-hydroxyquinoline]
- Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Current Research, 6(2), 4930-4937. [URL: https://www.researchgate.net/publication/313506169_AN_OVER_VIEW_OF_POTENTIOMETRIC_DETERMINATION_OF_STABILITY_CONSTANTS_OF_METAL_COMPLEXES]
- Jarad, A. J., et al. (2018). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. Iraqi Journal of Science, 59(1A), 193-200. [URL: https://www.researchgate.net/figure/UV-Vis-spectrum-of-Cu8-HQ-2-PBu-3-2-complex_fig4_324220311]
- YouTube. (2018, May 24). Determination of stability constant by Potentiometric titrations -I. [Video]. YouTube. [URL: https://www.youtube.
- Shivankar, V. S., & Thakkar, N. V. (2001). Synthesis, characterization and antimicrobial activity of some mixed ligand Co (II)/Ni (II) complexes. Indian journal of pharmaceutical sciences, 63(5), 413-417. [URL: https://www.researchgate.net/publication/287171449_synthesis_characterization_and_antimicrobial_activity_of_some_mixed_ligand_CoIINiII_complexes]
- Marafante, M., et al. (2022). Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. Computation, 10(4), 58. [URL: https://www.mdpi.com/2079-3197/10/4/58]
- Janrao, D. M., & Asnani, A. J. (2014). An over view of potentiometric determination of stability constants of metal complexes. International Journal of Current Research, 6(02), 4930-4937. [URL: https://www.researchgate.net/publication/313506169_AN_OVER_VIEW_OF_POTENTIOMETRIC_DETERMINATION_OF_STABILITY_CONSTANTS_OF_METAL_COMPLEXES]
- Jarad, A. J., Nafliu, I. M., Nechifor, A. C., & Al Tahan, R. (2018). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. Iraqi Journal of Science, 59(1A), 193-200. [URL: https://www.researchgate.net/figure/UV-Vis-spectrum-of-Cu8-HQ-2-PBu-3-2-complex_fig4_324220311]
- NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [URL: https://www.cost.
- Ansari, F. B., Farooqui, M., & Quazi, S. A. (2009). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. Rasayan Journal of Chemistry, 2(4), 873-876. [URL: https://www.researchgate.net/publication/267396658_POTENTIOMETRIC_DETERMINATION_OF_STABILITY_CONSTANTS_OF_TRANSITION_METAL_COMPLEXES_WITH_p-AMINOBENZOIC_ACID]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [URL: https://www.rroij.
- Patel, D. K., et al. (2014). Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo-Phenyl). International Journal of ChemTech Research, 6(2), 1472-1477. [URL: https://sphinxsai.com/2014/ch_vol6_no2/2/CH-40%20(1472-1477).pdf]
- da Silva, A. B., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44, e55805. [URL: https://www.redalyc.org/journal/3032/303271105001/html/]
- da Silva, A. B., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44. [URL: https://www.researchgate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. hakon-art.com [hakon-art.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 3-Ethyl-8-hydroxyquinoline
Introduction: The Significance of 3-Ethyl-8-hydroxyquinoline in Modern Drug Development
3-Ethyl-8-hydroxyquinoline is a substituted quinoline derivative that has garnered interest in pharmaceutical research due to the diverse biological activities associated with the 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its analogues are known for their potent antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties, which are often linked to their ability to chelate metal ions essential for various biological processes.[1][2][3] The introduction of an ethyl group at the 3-position can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Accurate and robust analytical methods for the detection and quantification of 3-ethyl-8-hydroxyquinoline are paramount throughout the drug development lifecycle. These methods are essential for ensuring the purity of synthesized active pharmaceutical ingredients (APIs), monitoring stability, characterizing metabolites, and performing quality control of finished pharmaceutical products.[4] This guide provides a comprehensive overview of state-of-the-art analytical techniques for the determination of 3-ethyl-8-hydroxyquinoline, complete with detailed protocols and field-proven insights to ensure data integrity and reliability.
Physicochemical Properties of 3-Ethyl-8-hydroxyquinoline
A thorough understanding of the physicochemical properties of 3-ethyl-8-hydroxyquinoline is fundamental to developing effective analytical methods.
| Property | Value/Description | Implication for Analysis |
| Chemical Formula | C₁₁H₁₁NO | Influences mass spectrometric analysis. |
| Molecular Weight | 173.21 g/mol | |
| Structure | A quinoline ring with an ethyl group at position 3 and a hydroxyl group at position 8. | The hydroxyl and nitrogen atoms are potential sites for metal chelation and influence its polarity and UV absorbance. The ethyl group increases hydrophobicity compared to 8-hydroxyquinoline. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dichloromethane.[5] | Guides the selection of appropriate solvents for sample preparation and mobile phases in chromatography. |
| UV Absorbance | The quinoline ring system is a strong chromophore. | Enables sensitive detection using UV-Vis spectrophotometry and HPLC with UV detection. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of quinoline derivatives due to its high resolution, sensitivity, and reproducibility.[4] A reversed-phase HPLC method is particularly well-suited for 3-ethyl-8-hydroxyquinoline, given its increased hydrophobicity from the ethyl substituent.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately non-polar compounds like 3-ethyl-8-hydroxyquinoline. The C18 stationary phase provides excellent retention and separation based on hydrophobicity.[4]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the analyte. The ethyl group in 3-ethyl-8-hydroxyquinoline increases its retention time compared to 8-hydroxyquinoline. Therefore, a higher proportion of the organic modifier may be necessary for timely elution.[6][7] The addition of a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase helps to protonate the nitrogen in the quinoline ring, leading to sharper peaks and improved peak symmetry.[7]
-
Detection Wavelength: Based on the UV-Vis spectra of similar quinoline derivatives, a detection wavelength in the range of 240-260 nm is expected to provide good sensitivity for 3-ethyl-8-hydroxyquinoline.[6][8]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. Adjusting the column temperature can influence retention time and peak shape.
Detailed Protocol for HPLC Analysis of 3-Ethyl-8-hydroxyquinoline
Objective: To determine the purity and concentration of 3-ethyl-8-hydroxyquinoline in a sample.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of 3-ethyl-8-hydroxyquinoline reference standard (100 µg/mL) in a 50:50 mixture of acetonitrile and water. Prepare working standards for linearity and accuracy by serial dilution.[4]
-
Sample Solution: Dissolve the sample containing 3-ethyl-8-hydroxyquinoline in the same diluent to a nominal concentration of 100 µg/mL.[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for 3-ethyl-8-hydroxyquinoline should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range (e.g., 5-150 µg/mL).[8][9] |
| Accuracy | % Recovery between 98.0% and 102.0%.[9] |
| Precision (RSD%) | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[9] |
Workflow for HPLC Method Development and Validation
Caption: Logical workflow for HPLC analytical method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While 3-ethyl-8-hydroxyquinoline has a hydroxyl group that can reduce its volatility, it can be analyzed by GC-MS, potentially after a derivatization step to improve its chromatographic properties.[10] The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which is invaluable for impurity identification and confirmation of the analyte's identity.
Rationale for GC-MS Method Parameters
-
Derivatization: To increase volatility and improve peak shape, the hydroxyl group of 3-ethyl-8-hydroxyquinoline can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for the separation of a wide range of organic compounds.[11]
-
Temperature Program: A temperature gradient is typically employed to ensure the elution of compounds with different boiling points. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of all components.[12]
-
Ionization and Detection: Electron Impact (EI) ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.[10]
Protocol for GC-MS Analysis of 3-Ethyl-8-hydroxyquinoline
Objective: To identify and quantify 3-ethyl-8-hydroxyquinoline and its related impurities.
Sample Preparation (with Derivatization):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Data Analysis:
-
Identify the peak corresponding to the derivatized 3-ethyl-8-hydroxyquinoline based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards.
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of 3-ethyl-8-hydroxyquinoline.
UV-Vis Spectrophotometry: A Rapid and Simple Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the rapid quantification of 3-ethyl-8-hydroxyquinoline in simple matrices, provided there are no interfering substances that absorb at the same wavelength.[13] The electronic absorption spectra of 8-hydroxyquinoline and its derivatives are influenced by the solvent environment.[13]
Protocol for UV-Vis Spectrophotometric Analysis
Objective: To determine the concentration of 3-ethyl-8-hydroxyquinoline in a solution.
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., ethanol or methanol).
-
Standard solution of 3-ethyl-8-hydroxyquinoline of known concentration.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of 3-ethyl-8-hydroxyquinoline in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of 3-ethyl-8-hydroxyquinoline of different known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of 3-ethyl-8-hydroxyquinoline in the sample using the calibration curve.
-
Electrochemical Methods: High Sensitivity for Trace Level Detection
Electrochemical sensors offer a highly sensitive and selective platform for the detection of electroactive compounds like 3-ethyl-8-hydroxyquinoline.[14] The phenolic hydroxyl group and the quinoline ring are susceptible to electrochemical oxidation, providing the basis for their detection using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[15]
Principles of Electrochemical Detection
The analysis is based on the oxidation of the 3-ethyl-8-hydroxyquinoline molecule at the surface of a modified electrode. The modification of the electrode surface with materials like carbon nanotubes or metal-organic frameworks can enhance the electrochemical signal and improve the sensitivity and selectivity of the method.[14][15] The current generated during the oxidation is proportional to the concentration of the analyte.
Protocol for Electrochemical Detection using a Modified Glassy Carbon Electrode
Objective: To determine the concentration of 3-ethyl-8-hydroxyquinoline at trace levels.
Instrumentation and Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Glassy Carbon Electrode (GCE) as the working electrode.
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).
Procedure:
-
Electrode Modification (Example):
-
The GCE can be modified with various nanomaterials to enhance its performance. A simple modification could involve drop-casting a suspension of multi-walled carbon nanotubes (MWCNTs) onto the polished GCE surface and allowing it to dry.
-
-
Electrochemical Measurement:
-
Immerse the three-electrode system in the supporting electrolyte containing the sample.
-
Record the differential pulse voltammogram by scanning the potential over a range where 3-ethyl-8-hydroxyquinoline is expected to be oxidized (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).
-
The peak current in the DPV is proportional to the concentration of the analyte.
-
-
Quantification:
-
Construct a calibration curve by measuring the DPV peak currents for a series of standard solutions of 3-ethyl-8-hydroxyquinoline.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Conceptual Diagram of Electrochemical Detection
Caption: Principle of electrochemical detection of 3-ethyl-8-hydroxyquinoline.
Summary and Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV/DAD | Chromatographic separation followed by UV detection.[4] | High resolution, excellent quantitation, robust, and widely available. | Requires more expensive instrumentation and solvents compared to spectrophotometry. | Purity testing, stability studies, and quantification in pharmaceutical formulations. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection.[11] | Provides structural information for identification, high sensitivity. | May require derivatization for polar compounds, not suitable for non-volatile analytes. | Impurity profiling, metabolite identification, and confirmation of identity. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength.[13] | Simple, rapid, and inexpensive. | Low selectivity, susceptible to interference from other absorbing compounds. | Quick screening and quantification in simple, known matrices. |
| Electrochemical Methods | Measurement of the current generated by the oxidation of the analyte at an electrode surface.[14][15] | Very high sensitivity (trace level detection), low cost, and potential for miniaturization. | Can be sensitive to matrix effects and electrode surface fouling. | Detection in biological fluids and environmental samples. |
Conclusion: A Multi-faceted Approach to a Critical Analytical Challenge
The selection of the most appropriate analytical method for 3-ethyl-8-hydroxyquinoline depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and whether qualitative or quantitative data is needed. For comprehensive characterization and quality control in a drug development setting, a combination of HPLC for purity and quantification, and GC-MS for structural confirmation and impurity identification, is often the most effective strategy. UV-Vis spectrophotometry and electrochemical methods serve as valuable tools for rapid screening and trace-level analysis, respectively. By understanding the principles and applying the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and scientifically sound analytical data for 3-ethyl-8-hydroxyquinoline.
References
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND BIOLOGICAL ARCHIVES. Retrieved January 12, 2026, from https://www.ijpba.info/ijpba/index.php/ijpba/article/view/1004
-
HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (2011). Journal of pharmaceutical and biomedical analysis, 56(3), 599–607. [Link]
-
Synthesis of 3-ethyl-8-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2005).
- Sample preparation in analysis of pharmaceuticals. (2003).
- Identification of Photoproducts of Hexahydroquinoline Derivatives by GC-EI-MS and HPLC-ESI-MS. (2012). Acta Chimica Slovenica, 59(1), 137-144.
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017).
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Electrochemical sensor for hazardous food colourant quinoline yellow based on carbon nanotube-modified electrode. (2011). Food Chemistry, 128(2), 569-572. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2014). ChemInform, 45(32), no-no. [Link]
-
Nitrogen-doped graphene–poly(hydroxymethylated-3,4-ethylenedioxythiophene) nanocomposite electrochemical sensor for ultrasensitive determination of luteolin. (2017). RSC Advances, 7(12), 7189-7196. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(21), 7268. [Link]
-
3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3198. [Link]
-
GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 12, 2026, from [Link]
-
Some Aspects of 8-hydroxyquinoline in Solvents. (n.d.). chem.uaic.ro. Retrieved January 12, 2026, from [Link]
-
Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
- 8-Hydroxyquinoline Monomer, Water Adducts, and Dimer. Environmental Influences on Structure, Spectroscopic Properties, and Relative Stability of Cis and Trans Conformers. (2013). The Journal of Physical Chemistry A, 117(46), 12214-12226.
-
Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Synthetic Biology, 11(8), 2824-2832. [Link]
-
Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS synthetic biology, 11(8), 2824–2832. [Link]
-
Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal–Organic Frameworks. (2023). Chemosensors, 11(11), 558. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
- 8. ijsred.com [ijsred.com]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of photoproducts of hexahydroquinoline derivatives by GC-EI-MS and HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. chem.uaic.ro [chem.uaic.ro]
- 14. Electrochemical sensor for hazardous food colourant quinoline yellow based on carbon nanotube-modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal–Organic Frameworks | MDPI [mdpi.com]
Application Notes and Protocols: 8-Quinolinol, 3-ethyl- as a Ligand in Coordination Chemistry Experiments
Introduction: The Strategic Advantage of the 3-ethyl Substituent on the 8-Quinolinol Scaffold
8-Hydroxyquinoline (8-HQ), a privileged scaffold in medicinal and coordination chemistry, serves as a robust bidentate chelating agent for a vast array of metal ions.[1][2] Its coordination chemistry is well-established, with applications ranging from analytical reagents to therapeutic agents. The introduction of an ethyl group at the 3-position of the quinoline ring, yielding 8-Quinolinol, 3-ethyl-, offers a strategic modification to this versatile ligand. This substitution introduces steric hindrance near the coordination sphere, which can significantly influence the geometry, stability, and electronic properties of the resulting metal complexes.[3] Consequently, 3-ethyl-8-quinolinol provides a platform for fine-tuning the biological activity and material properties of its metal chelates, making it a ligand of considerable interest for researchers in drug development and materials science.
This guide provides a comprehensive overview of the synthesis of 3-ethyl-8-quinolinol and its subsequent use in the preparation and characterization of metal complexes. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively utilize this ligand in their coordination chemistry experiments.
I. Synthesis of the Ligand: 8-Quinolinol, 3-ethyl-
The synthesis of 3-ethyl-8-hydroxyquinoline can be achieved through a modified Skraup synthesis, a classic and versatile method for quinoline synthesis. This one-pot reaction involves the condensation of an o-aminophenol with an α,β-unsaturated aldehyde in the presence of an acid catalyst and an oxidizing agent.
Protocol 1: Synthesis of 3-ethyl-8-hydroxyquinoline
Materials:
-
o-Aminophenol
-
2-Ethylacrolein
-
o-Nitrophenol (oxidizing agent)
-
37% Aqueous Hydrochloric Acid
-
Methylene Chloride
-
Concentrated Ammonium Hydroxide
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and vacuum distillation setup.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine o-aminophenol (1.0 mol), o-nitrophenol, and 37% aqueous hydrochloric acid.
-
Heat the mixture to 100°C with stirring.
-
Slowly add 2-ethylacrolein (1.0 mol) to the reaction mixture over a period of 2 hours.
-
Maintain the reaction at 100°C for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and transfer it to a large beaker.
-
Add methylene chloride to the mixture to extract the product.
-
While stirring vigorously, adjust the pH of the mixture to 7.0 with concentrated ammonium hydroxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction that distills at a vapor temperature of 130°C to 165°C at 5 mm Hg.[4] This will yield 3-ethyl-8-hydroxyquinoline of 93% to 98% purity.[4]
Causality Behind Experimental Choices:
-
o-Nitrophenol: Serves as a mild oxidizing agent to facilitate the cyclization and aromatization of the quinoline ring.
-
Hydrochloric Acid: Acts as a catalyst for the Michael addition and subsequent cyclization reactions.
-
pH Adjustment: Neutralization is crucial to deprotonate the product and allow for its extraction into the organic solvent.
-
Vacuum Distillation: This purification technique is suitable for compounds with high boiling points, allowing for purification at lower temperatures to prevent decomposition.
II. Synthesis of Metal Complexes with 3-ethyl-8-quinolinol
The coordination of 3-ethyl-8-quinolinol to metal ions typically proceeds by reacting the ligand with a suitable metal salt in a solvent where both are soluble. The stoichiometry of the resulting complex (e.g., ML2 or ML3) depends on the coordination number and oxidation state of the metal ion.[1]
Protocol 2: General Synthesis of a Divalent Metal (M(II)) Complex
Materials:
-
3-ethyl-8-hydroxyquinoline (Ligand)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or other suitable base
-
Round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus.
Procedure:
-
Dissolve 3-ethyl-8-hydroxyquinoline (2 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.
-
Add the metal salt solution to the ligand solution with continuous stirring.
-
Slowly add a solution of KOH (2 mmol in 5 mL of ethanol) to the reaction mixture to deprotonate the hydroxyl group of the ligand, facilitating coordination.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature. The metal complex will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Self-Validating System:
-
The formation of a colored precipitate is a strong indication of complex formation.
-
The insolubility of the product in the reaction solvent drives the reaction to completion.
-
Characterization of the product by the methods described in the following section will confirm the identity and purity of the synthesized complex.
Visualization of the Coordination Process
The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with 3-ethyl-8-quinolinol.
Caption: Workflow for the synthesis and characterization of 3-ethyl-8-quinolinol metal complexes.
III. Characterization of the Metal Complexes
Thorough characterization is essential to confirm the successful synthesis of the desired metal complex and to understand its properties.
A. Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
-
Rationale: Coordination of the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to the metal ion will cause shifts in the corresponding vibrational frequencies.
-
Expected Observations:
-
The broad O-H stretching band of the free ligand (around 3400-3200 cm⁻¹) will disappear upon deprotonation and coordination.
-
The C-O stretching vibration (around 1280-1200 cm⁻¹) will shift to a higher frequency upon coordination.
-
The C=N stretching vibration of the quinoline ring (around 1600 cm⁻¹) may shift to a lower frequency upon coordination to the metal ion.
-
New bands in the far-IR region (below 600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations.[5]
-
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
-
Rationale: The coordination of the ligand to the metal ion alters the electronic energy levels, leading to changes in the absorption spectrum compared to the free ligand.
-
Expected Observations:
-
The π → π* and n → π* transitions of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation.[6]
-
For transition metal complexes, d-d transitions may be observed in the visible region, which are typically weak.
-
The appearance of new, often intense, charge-transfer bands (ligand-to-metal or metal-to-ligand) is a strong indication of complex formation.
-
B. Determination of Stoichiometry
Job's method of continuous variation is a common spectrophotometric technique to determine the metal-to-ligand ratio in a complex.
-
Protocol Outline:
-
Prepare equimolar stock solutions of the metal salt and the ligand.
-
Prepare a series of solutions with a constant total concentration but varying mole fractions of the metal and ligand (from 0 to 1).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[6]
-
IV. Data Presentation: Properties of 8-Quinolinol Metal Complexes
While specific data for 3-ethyl-8-quinolinol complexes is scarce in the literature, the following table provides representative data for the parent 8-hydroxyquinoline complexes to serve as a benchmark. It is highly recommended that researchers experimentally determine these values for their specific 3-ethyl-8-quinolinol complexes.
| Metal Ion | Stoichiometry (M:L) | Geometry (Typical) | Key IR Shifts (cm⁻¹) | UV-Vis λ_max (nm) (Complex) | Biological Activity |
| Cu(II) | 1:2 | Square Planar[7] | Disappearance of O-H, shift in C=N | ~390-410[8] | High antimicrobial & anticancer |
| Ni(II) | 1:2 | Octahedral (with H₂O)[7] | Disappearance of O-H, shift in C=N | ~360-380[8] | Moderate antimicrobial & anticancer |
| Zn(II) | 1:2 | Tetrahedral | Disappearance of O-H, shift in C=N | ~370-390 | Moderate antimicrobial & anticancer |
| Fe(III) | 1:3 | Octahedral | Disappearance of O-H, shift in C=N | ~470, ~580[9] | High antimicrobial & anticancer |
V. Applications in Drug Development
Metal complexes of 8-hydroxyquinoline derivatives are of significant interest in drug development due to their diverse biological activities. The chelation of the metal ion can enhance the therapeutic properties of the organic ligand.
-
Antimicrobial Activity: The metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[10] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
-
Anticancer Activity: Many 8-hydroxyquinoline metal complexes have demonstrated potent anticancer activity.[11] The proposed mechanisms include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species.
-
Neuroprotective Agents: Derivatives of 8-hydroxyquinoline have been investigated for the treatment of neurodegenerative diseases like Alzheimer's, due to their ability to chelate metal ions that are implicated in the disease pathology.[2]
Logical Framework for Experimental Design
The following diagram outlines the logical progression of experiments when investigating the coordination chemistry and potential applications of 3-ethyl-8-quinolinol.
Sources
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of transition metal complexes involving three isomeric quinolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Fluorescent Sensors Based on 3-Ethyl-8-Quinolinol Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Context
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in the development of fluorescent chemosensors.[1] These heterocyclic compounds are renowned for their ability to form stable, often highly fluorescent, complexes with a wide variety of metal ions.[2][3] The core principle of their function lies in the bidentate chelation afforded by the phenolic hydroxyl group at the C8 position and the pyridinic nitrogen atom. This interaction rigidifies the molecular structure and modulates the electronic properties of the fluorophore, leading to significant changes in its photophysical characteristics.[2]
While 8-HQ itself is a potent chelator, its fluorescence is typically weak due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4] Upon metal binding, this ESIPT pathway is inhibited, causing a dramatic increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] This "turn-on" signaling mechanism is ideal for sensitive detection, providing a high signal-to-noise ratio.
This guide focuses specifically on sensors derived from 3-ethyl-8-quinolinol . The introduction of an alkyl group, such as ethyl, at the C3 position can be leveraged to fine-tune the sensor's steric and electronic properties. This modification can influence the derivative's solubility, cell permeability, and, crucially, its selectivity and sensitivity towards specific metal ions, making it a valuable scaffold for developing targeted probes in biological and pharmaceutical research.
II. Fundamental Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism governing the "turn-on" fluorescence of 3-ethyl-8-quinolinol sensors is Chelation-Enhanced Fluorescence (CHEF), which is directly linked to the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process.
-
In the Free Ligand State: The 3-ethyl-8-quinolinol molecule is weakly fluorescent. Upon excitation with UV light, the proton from the hydroxyl group (-OH) is rapidly transferred to the nitrogen atom of the pyridine ring. This process creates a transient keto-like tautomer, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[2][4]
-
Upon Metal Ion Chelation: When a target metal ion (e.g., Zn²⁺, Al³⁺) is introduced, it coordinates with both the deprotonated oxygen of the hydroxyl group and the nitrogen atom. This coordination has two critical effects:
-
Inhibition of ESIPT: The metal ion's presence prevents the proton transfer, effectively closing the non-radiative decay channel.[5]
-
Structural Rigidification: The formation of the chelate complex restricts intramolecular rotations and vibrations, which further minimizes non-radiative energy loss.[2]
-
With the primary quenching mechanism blocked, the excited molecule is forced to relax to its ground state via the emission of a photon, resulting in a significant enhancement of fluorescence intensity.
III. Synthesis Protocol: 3-Ethyl-8-Hydroxyquinoline
This protocol details the synthesis of 3-ethyl-8-hydroxyquinoline via a Skraup-type reaction, a classic and effective method for quinoline synthesis.[3][6] The reaction involves the cyclization of an aromatic amine (o-aminophenol) with an α,β-unsaturated aldehyde (2-ethylacrolein) using an acid catalyst and an oxidizing agent.
Rationale: The Skraup reaction is a robust one-pot procedure. o-Nitrophenol serves as a mild oxidizing agent for the dihydroquinoline intermediate formed during the reaction, while hydrochloric acid acts as the catalyst for the cyclization and dehydration steps.
Materials and Equipment:
-
o-Aminophenol
-
2-Ethylacrolein
-
o-Nitrophenol
-
37% Aqueous Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Methylene Chloride (Dichloromethane, CH₂Cl₂)
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:[6]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, create a mixture of o-aminophenol (e.g., 29.6 g, 0.27 mol), o-nitrophenol, and 37% aqueous hydrochloric acid (e.g., 29.6 g).
-
Heating: Begin stirring the mixture and heat it to 100°C using a heating mantle.
-
Addition of Aldehyde: Once the mixture reaches 100°C, slowly add 2-ethylacrolein (e.g., 16.15 g) over a period of approximately 2 hours.
-
Scientist's Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of unwanted side products.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 100°C for an additional 2 hours to ensure the reaction proceeds to completion.
-
Cooldown and Neutralization: Cool the reaction mixture to room temperature. Add methylene chloride to the flask. While stirring vigorously, carefully adjust the pH of the mixture to 7.0 by adding concentrated ammonium hydroxide.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Separate the organic (methylene chloride) phase from the aqueous phase.
-
Concentration: Concentrate the collected organic phase under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude residue.
-
Purification: Purify the residue by vacuum distillation. Collect the fraction that distills at a vapor temperature of 130°C to 165°C at 5 mm Hg. This fraction contains the purified 3-ethyl-8-hydroxyquinoline.
-
Validation: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and characterized as described in the next section.
-
IV. Characterization of the Synthesized Sensor
Proper characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized 3-ethyl-8-quinolinol derivative.
Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence and position of the ethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₁₁NO, 173.21 g/mol ).[7]
Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: To determine the wavelength(s) of maximum absorption (λ_abs). This is critical for selecting the optimal excitation wavelength for fluorescence measurements.
-
Fluorescence Spectroscopy: To determine the emission spectrum and the wavelength of maximum emission (λ_em). This involves recording the emission spectrum while exciting the sample at its λ_abs. The difference between λ_abs and λ_em is the Stokes shift.
| Property | Typical Observation for 8-HQ Derivatives | Rationale & Significance |
| Absorption (λ_abs) | Two main bands, often around 250 nm and 310-320 nm. | Corresponds to π-π* transitions within the quinoline ring system. The longer wavelength is used for excitation. |
| Emission (λ_em) | Weak emission in the free form. Strong emission upon chelation, often in the 480-550 nm range. | The large Stokes shift minimizes self-absorption and improves signal clarity. The intensity increase is the primary sensing signal. |
| Quantum Yield (Φ_F) | Low in free form (<0.05), high in chelated form (>0.3). | Quantifies the efficiency of the fluorescence process. A large increase in Φ_F upon metal binding indicates a high-performance "turn-on" sensor. |
| Molar Absorptivity (ε) | High ( > 10⁴ M⁻¹cm⁻¹). | Indicates a strongly absorbing chromophore, which contributes to the overall brightness of the sensor. |
V. Application Protocol: Metal Ion Detection in Aqueous Solution
This protocol provides a general framework for using the synthesized 3-ethyl-8-quinolinol sensor for the ratiometric or "turn-on" detection of a target metal ion in a buffered aqueous solution.
Materials and Equipment:
-
Synthesized 3-ethyl-8-quinolinol
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, MgCl₂, CaCl₂, FeCl₃, CuCl₂)
-
Spectrofluorometer with cuvette holder
-
Quartz cuvettes
Step-by-Step Procedure:
-
Preparation of Sensor Stock Solution:
-
Dissolve a precisely weighed amount of 3-ethyl-8-quinolinol in a minimal amount of DMSO or ethanol to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Scientist's Note: DMSO is often used to ensure solubility, but the final concentration in the assay should be kept low (<1%) to avoid solvent effects.
-
-
Preparation of Metal Ion Stock Solutions:
-
Prepare 1-10 mM stock solutions of the metal salts in deionized water.
-
-
Selectivity Assay:
-
In a series of cuvettes, add the buffer solution.
-
Add the sensor stock solution to each cuvette to a final concentration of 5-10 µM.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 2-5 equivalents relative to the sensor concentration. Leave one cuvette with only the sensor as a blank.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample, exciting at the predetermined λ_abs of the sensor.
-
Compare the fluorescence intensity at the λ_em of the sensor-metal complex to identify which metal ion elicits the strongest response.
-
-
Sensitivity Assay (Titration):
-
Prepare a series of cuvettes containing buffer and a fixed concentration of the sensor (e.g., 10 µM).
-
Add increasing amounts of the target metal ion stock solution to the cuvettes, creating a concentration gradient (e.g., 0, 0.2, 0.4, 0.6... 2.0 equivalents).
-
Incubate and measure the fluorescence spectrum for each concentration point.
-
Plot the fluorescence intensity at λ_em against the concentration of the metal ion.
-
-
Data Analysis:
-
Binding Stoichiometry: Use the titration data to create a Job's plot to determine the binding ratio between the sensor and the metal ion.
-
Detection Limit (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
VI. Protocol: Intracellular Imaging of Labile Metal Ions
8-HQ derivatives are cell-permeable and can be used to visualize labile metal ion pools (e.g., Zn²⁺) within living cells.[8]
Materials and Equipment:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Sensor stock solution (1-10 mM in DMSO)
-
Balanced salt solution (e.g., HBSS) or serum-free culture medium
-
Fluorescence microscope with appropriate filter sets
-
Optional: ZnSO₄ solution (positive control), TPEN (a high-affinity zinc chelator, negative control)
Step-by-Step Procedure:[9]
-
Cell Preparation: Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
-
Probe Loading:
-
Prepare a loading solution by diluting the sensor stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and gently wash the cells twice with warm HBSS to remove extracellular probe.
-
Imaging: Add fresh HBSS or imaging buffer to the cells. Place the dish on the fluorescence microscope stage.
-
Data Acquisition: Acquire baseline fluorescence images using the appropriate excitation and emission filters.
-
Controls (Recommended):
-
Positive Control: To confirm the probe's responsiveness, add a low concentration of ZnSO₄ (e.g., 10-50 µM) to the imaging buffer and capture images to observe the expected increase in fluorescence.
-
Negative Control: To confirm signal specificity, add a chelator like TPEN (e.g., 20-50 µM) to zinc-loaded cells and observe the quenching of the fluorescence signal.
-
-
Image Analysis: Use software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in regions of interest (e.g., whole cells, specific organelles) before and after treatments.
VII. References
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 741-746.
-
BenchChem. (2025). Application Notes: 8-Hydroxyquinoline and its Derivatives as Fluorescent Probes for Intracellular Zinc. BenchChem Scientific Resources.
-
ResearchGate. (n.d.). Photophysical properties of thin films containing metal and 8-hydroxyquinoline complexes. Retrieved from ResearchGate.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from prepchem.com.
-
BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem Scientific Resources.
-
Ghedini, M., et al. (2003). Synthesis and photophysical characterisation of soluble photoluminescent metal complexes with substituted 8-hydroxyquinolines. Semantic Scholar.
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International.
-
Luo, M., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry.
-
PubChem. (n.d.). Quinoline, 8-ethyl-. National Center for Biotechnology Information.
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5764.
-
Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18051–18059.
-
Ding, W., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1167.
-
Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473.
-
Biersack, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(7), 5589–5611.
-
Ding, W., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. DovePress.
-
Wang, D., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications.
-
Ding, W., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central.
-
U.S. Environmental Protection Agency. (n.d.). 8-Quinolinol, 3-ethyl-. Substance Registry Services.
-
ResearchGate. (2014). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Retrieved from ResearchGate.
-
Corona, C., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
-
ResearchGate. (2020). Chemical structure of a 3-quinoline-based molecule. Retrieved from ResearchGate.
-
PubChem. (n.d.). 3-Ethyl-8-quinolinecarboxamide. National Center for Biotechnology Information.
-
Seman, R. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 12.
Sources
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays Using 8-Quinolinol, 3-ethyl-
Introduction: The Therapeutic Potential of 8-Quinolinol Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, 8-Quinolinol and its derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial and antifungal properties. These compounds often exert their effects through the chelation of essential metal ions, disrupting vital enzymatic processes in microbial cells.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial and antifungal assays with a specific derivative, 8-Quinolinol, 3-ethyl- (CAS No. 111470-98-5).[4] While extensive data on this particular derivative is not yet widely published, the protocols herein are based on established international standards and data from structurally related 8-hydroxyquinolines, providing a robust framework for initiating efficacy studies.[5][6][7]
Scientific Foundation: Mechanism of Action
The primary antimicrobial and antifungal mechanism of 8-hydroxyquinoline derivatives is widely attributed to their ability to act as potent chelating agents.[1][2][3] By forming stable complexes with divalent and trivalent metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), these compounds can effectively sequester these essential cofactors from microbial enzymes. This disruption of metalloenzyme function can inhibit critical cellular processes, including respiration, DNA replication, and cell wall synthesis, ultimately leading to microbial cell death.[8] Some studies also suggest that 8-hydroxyquinoline derivatives can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[9] The ethyl group at the 3-position of the quinoline ring in 8-Quinolinol, 3-ethyl- may influence its lipophilicity and, consequently, its ability to penetrate microbial cell membranes, potentially modulating its bioactivity.
Caption: Proposed mechanism of action for 8-Quinolinol, 3-ethyl-.
Experimental Protocols
The following protocols are adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized standards for antimicrobial and antifungal susceptibility testing.
PART 1: Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 1: Broth Microdilution for Antibacterial Activity
1. Preparation of Materials:
-
Test Compound: 8-Quinolinol, 3-ethyl-. Prepare a stock solution of 10 mg/mL in Dimethyl Sulfoxide (DMSO). Due to potential solubility limitations of substituted quinolines, ensure complete dissolution.[10]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganisms: Use fresh cultures of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Quality Control (QC) Strains: Include appropriate QC strains in each run to ensure the validity of the results. Recommended QC strains include S. aureus ATCC 29213 and E. coli ATCC 25922.
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the 8-Quinolinol, 3-ethyl- stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
This will result in wells with decreasing concentrations of the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. A pellet of growth at the bottom of the well also indicates bacterial growth.
-
The MIC is the lowest concentration of 8-Quinolinol, 3-ethyl- at which there is no visible growth.
Caption: Workflow for antibacterial broth microdilution assay.
PART 2: Antifungal Susceptibility Testing
This protocol is based on the CLSI M27 guidelines for yeasts and M38 for filamentous fungi.
Protocol 2: Broth Microdilution for Antifungal Activity
1. Preparation of Materials:
-
Test Compound: 8-Quinolinol, 3-ethyl-. Prepare a stock solution as described in Protocol 1.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.
-
Microorganism: Use a fresh culture of the test fungus (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204304).
-
Quality Control (QC) Strains: Include appropriate QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[11]
2. Inoculum Preparation:
-
Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Grow the fungus on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
3. Microtiter Plate Preparation and Inoculation:
-
Follow the serial dilution and inoculation steps as outlined in Protocol 1, using RPMI-1640 medium and the prepared fungal inoculum.
4. Incubation:
-
Incubate the plates at 35°C.
-
Yeasts: 24-48 hours.
-
Filamentous Fungi: 48-72 hours, or until sufficient growth is seen in the growth control well.
5. Reading and Interpreting Results:
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some fungi and drug combinations, a prominent decrease in turbidity (e.g., 50% inhibition) is used as the endpoint.
PART 3: Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of the test compound against mammalian cell lines to determine its therapeutic index. The MTT assay is a common method for this purpose.[12][13][14]
Protocol 3: MTT Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of 8-Quinolinol, 3-ethyl- in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24-72 hours.
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Expected Antimicrobial Activity of 8-Quinolinol, 3-ethyl- (Hypothetical Data)
| Microorganism | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 1 - 16 |
| Escherichia coli | 25922 | 4 - 64 |
| Pseudomonas aeruginosa | 27853 | 16 - 128 |
| Candida albicans | 90028 | 2 - 32 |
| Aspergillus fumigatus | 204304 | 8 - 128 |
| Note: These are hypothetical ranges based on the activity of other 8-hydroxyquinoline derivatives and should be determined experimentally. |
Table 2: Cytotoxicity of 8-Quinolinol, 3-ethyl- (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| HepG2 | 48 | 50 - 100 |
| Note: These are hypothetical values and must be determined experimentally.[15][16] |
Safety Precautions
Handle 8-Quinolinol and its derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. Available at: [Link]
-
van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
-
Gershon, H., Parmegiani, R., & Nickerson, W. J. (1962). Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids. Applied Microbiology, 10(6), 556-560. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. Retrieved from [Link]
-
Pippi, B., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 27(1), 41-48. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]
-
Ding, D., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 308(1), 99-105. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 793-801. Available at: [Link]
-
Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2374. Available at: [Link]
-
Gershon, H., Parmegiani, R., & Nickerson, W. J. (1962). Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids. Applied Microbiology, 10(6), 556-560. Available at: [Link]
-
Sestak, V., et al. (2021). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 26(11), 3105. Available at: [Link]
-
Gzella, A., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(21), 13456. Available at: [Link]
-
Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 763-773. Available at: [Link]
-
Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 999. Available at: [Link]
-
Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 999. Available at: [Link]
-
Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 999. Available at: [Link]
-
Pippi, B., et al. (2017). Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 55(7), 763-773. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The minimum inhibitory concentrations (MIC, mg/dm 3 ) of.... Retrieved from [Link]
-
Oliveri, V., et al. (2023). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions, 52(1), 100-109. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]
-
PubChem. (n.d.). 8-Ethyl-4-quinolinol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 8-Quinolinol, 3-ethyl- - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, mg/dm 3 ) of.... Retrieved from [Link]
-
PubChem. (n.d.). Quinoline, 8-ethyl-. Retrieved from [Link]
-
Spagnolo, J. B., & Morrisette, T. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100895. Available at: [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-8-quinolinecarboxamide. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Kim, H. J., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 235, 114283. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of a 3-quinoline-based molecule. Retrieved from [Link]
-
Grice, K. A., et al. (2018). Elucidating the Solution-Phase Structure and Behavior of 8-Hydroxyquinoline Zinc in DMSO. The Journal of Physical Chemistry A, 122(11), 2906-2914. Available at: [Link]
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2008). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Journal of Molecular Liquids, 328, 115435. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond | MDPI [mdpi.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]
- 8. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Solution-Phase Structure and Behavior of 8-Hydroxyquinoline Zinc in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Fluorescence Spectroscopy of 3-ethyl-8-Quinolinol
Introduction: The Unique Photophysics of 8-Quinolinol and its Derivatives
8-Quinolinol (8-hydroxyquinoline, 8-HQ) and its derivatives are a fascinating class of heterocyclic compounds renowned for their diverse applications, ranging from medicinal chemistry to materials science.[1][2][3] A key feature underpinning many of these applications is their distinct fluorescence properties. The fluorescence of 8-HQ is highly sensitive to its molecular environment, a characteristic that makes it an excellent candidate for fluorescent sensing and probing.[4][5] This sensitivity is largely governed by a process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][6][7] In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of a proton. This process can lead to the existence of multiple emitting species and is highly influenced by solvent polarity and hydrogen-bonding capabilities.[4][7] The 3-ethyl derivative of 8-Quinolinol, the subject of this guide, is expected to retain these core photophysical characteristics, with the ethyl group potentially influencing its solubility and subtly modifying its spectral properties. This document provides a comprehensive guide to the experimental setup and protocols for the detailed characterization of 3-ethyl-8-Quinolinol using fluorescence spectroscopy.
Part 1: Foundational Principles and Instrument Setup
Fluorescence spectroscopy is a powerful analytical technique that measures the fluorescence emission from a sample following excitation by a beam of light.[8] The process involves the absorption of a photon by a molecule (fluorophore), which transitions it to an excited electronic state. The molecule then relaxes non-radiatively to the lowest vibrational level of the excited state before returning to the ground state by emitting a photon. This emitted light, the fluorescence, is of a lower energy (longer wavelength) than the excitation light, a phenomenon known as the Stokes shift.
Core Instrumentation
A typical fluorescence spectrometer consists of four main components: a light source, an excitation monochromator, a sample holder, and an emission monochromator with a detector.[9][10]
-
Light Source: A high-intensity Xenon arc lamp is a common choice for steady-state fluorescence measurements due to its continuous emission spectrum across the UV-Visible range.[10][11]
-
Monochromators: These are used to select the specific wavelengths for excitation and to scan through the emission wavelengths.[8][9]
-
Sample Holder: Standard 1 cm x 1 cm quartz cuvettes are typically used for liquid samples.[12] It is crucial to use quartz cuvettes for UV excitation, as glass and plastic will absorb in this region.
-
Detector: A Photomultiplier Tube (PMT) is commonly used for its high sensitivity in detecting the low light levels of fluorescence emission.[10]
The geometric arrangement of these components is critical. To minimize the detection of scattered excitation light, the emission is collected at a 90-degree angle to the excitation beam.[10][13][14]
Instrument Configuration for 3-ethyl-8-Quinolinol
Based on the known properties of 8-Quinolinol derivatives, the following initial instrument settings are recommended. These should be considered as a starting point, with further optimization necessary for specific experimental goals.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Excitation Wavelength (λex) | ~290 nm - 350 nm | 8-HQ derivatives typically show absorption in this UV range. An initial absorption spectrum should be acquired to determine the precise absorption maximum (λmax) to be used for excitation. |
| Emission Wavelength Range (λem) | 330 nm - 600 nm | 8-HQ can exhibit dual fluorescence, with bands appearing around 330-450 nm and potentially a new band around 500 nm depending on conditions. This range will capture the potential emission bands. |
| Excitation Slit Width | 2 - 5 nm | Narrower slits provide better spectral resolution but lower signal intensity. A compromise is needed. |
| Emission Slit Width | 2 - 5 nm | Similar to the excitation slit, this balances resolution and signal-to-noise. |
| Scan Speed | 100 - 200 nm/min | A moderate scan speed is usually sufficient for good signal averaging without excessively long acquisition times. |
| Detector Voltage | Mid-range (e.g., 600-800V) | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
Part 2: Experimental Protocols
This section outlines the step-by-step procedures for sample preparation, data acquisition, and essential control experiments.
Reagents and Materials
-
3-ethyl-8-Quinolinol (synthesis can be performed as described in the literature[15])
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethylformamide (DMF), acetonitrile)
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
Protocol 1: Sample Preparation
The choice of solvent is critical as it can significantly impact the fluorescence of 8-Quinolinol derivatives.[5][7] A range of solvents with varying polarities should be investigated.
-
Prepare a Stock Solution: Accurately weigh a small amount of 3-ethyl-8-Quinolinol and dissolve it in a chosen spectroscopic grade solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 µM to 50 µM. The optimal concentration should be within the linear range of the fluorescence intensity vs. concentration plot to avoid inner filter effects.
-
Solvent Blank: Prepare a cuvette containing only the pure solvent to be used for background subtraction.
Protocol 2: Acquisition of Excitation and Emission Spectra
This protocol aims to determine the optimal excitation and emission wavelengths.
-
Instrument Warm-up: Allow the spectrometer's lamp to warm up for at least 30 minutes to ensure a stable output.
-
Blank Measurement: Record the emission spectrum of the solvent blank using the intended excitation wavelength. This will reveal any background fluorescence or Raman scattering from the solvent.[16]
-
Determine Emission Spectrum:
-
Place a mid-range concentration sample (e.g., 10 µM) in the spectrometer.
-
Set the excitation monochromator to a wavelength within the expected absorption range (e.g., 320 nm).
-
Scan the emission monochromator across the desired range (e.g., 330-600 nm) to obtain the emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem,max).
-
-
Determine Excitation Spectrum:
-
Set the emission monochromator to the determined λem,max.
-
Scan the excitation monochromator over a range (e.g., 250-400 nm).
-
The resulting excitation spectrum should resemble the absorption spectrum of the compound.[8] The peak of this spectrum (λex,max) is the optimal excitation wavelength.
-
Figure 1: Workflow for sample preparation and determination of optimal excitation and emission wavelengths.
Protocol 3: Investigating Solvent Effects
The photophysical properties of 8-Quinolinol derivatives are highly dependent on the solvent environment.[7]
-
Prepare solutions of 3-ethyl-8-Quinolinol at the same concentration (e.g., 10 µM) in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).
-
For each solution, acquire the emission spectrum using the optimal excitation wavelength determined in Protocol 2.
-
Analyze the spectra for shifts in the emission maximum (solvatochromism) and changes in fluorescence intensity. This can provide insights into the nature of the excited state and its interaction with the solvent.[5]
Part 3: Data Analysis and Interpretation
Spectral Corrections and Normalization
For accurate comparison between samples and instruments, raw fluorescence data should be corrected for instrumental response functions. Modern spectrometers often include software for these corrections. Spectra are typically normalized to the peak intensity for visual comparison of spectral shapes and positions.
Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
-
Select a Standard: Choose a fluorescence standard with an emission range that overlaps with that of 3-ethyl-8-Quinolinol. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.55) is a common standard, though its suitability depends on the emission wavelength of the sample.[4]
-
Measure Absorbance: Prepare dilute solutions of both the sample and the standard and measure their absorbance at the excitation wavelength. The absorbance should be kept low (< 0.1) to minimize inner filter effects.
-
Measure Fluorescence: Acquire the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard at the same excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Interpreting the Data
The collected data will provide a detailed photophysical profile of 3-ethyl-8-Quinolinol.
-
Excitation and Emission Maxima: These are fundamental properties of the fluorophore.
-
Stokes Shift: The difference between the excitation and emission maxima provides insight into the energy loss between absorption and emission. A large Stokes shift is often indicative of significant structural rearrangement in the excited state, such as that caused by ESIPT.
-
Solvent Effects: Shifts in emission maxima and changes in intensity with solvent polarity can be used to understand the dipole moment of the excited state and the nature of solute-solvent interactions.[5] For 8-HQ derivatives, a blue shift in non-polar solvents and a red shift in polar, protic solvents might be observed, reflecting the stabilization of different tautomeric forms.
-
Quantum Yield: This value quantifies the brightness of the fluorophore and is crucial for applications in sensing and imaging.
Figure 2: Simplified Jablonski diagram illustrating the processes of absorption, relaxation, and fluorescence emission.
Conclusion
This application note provides a comprehensive framework for the characterization of 3-ethyl-8-Quinolinol using fluorescence spectroscopy. By systematically determining its photophysical parameters and investigating its response to different solvent environments, researchers can gain a deep understanding of its properties. This knowledge is essential for harnessing its potential in various applications, including the development of novel fluorescent probes and sensors for the fields of chemistry, biology, and drug development.[17][18]
References
- Beechem, J. M., & Gratton, E. (n.d.). Fluorescence Spectroscopy Data Analysis Environment: A Second Generation Global Analysis Program. SPIE Digital Library.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758.
- Prasad, S., Bennett, A., & Triantafyllou, M. (n.d.). Fluorescence spectroscopy experimental set-up. ResearchGate.
-
Schulman, S. G., & Fernando, Q. (1971). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. Journal of Physical Chemistry, 75(14), 2224-2229. Retrieved from [Link]
- Various Authors. (n.d.).
- Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy.
-
Krieger, F., Kettling, A., & Enderlein, J. (1998). Statistical Analysis of Fluorescence Correlation Spectroscopy: The Standard Deviation and Bias. Biophysical Journal, 75(2), 1075-1086. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link]
-
Sharma, K., Melavanki, R., Muttannavar, V. T., Bhavya, P., Meghana, U., & Suma, B. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. Journal of Physics: Conference Series, 1473, 012045. Retrieved from [Link]
-
Avantes. (n.d.). Exploration of Fluorescence Theory and System Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Fluorescence Spectroscopy. Retrieved from [Link]
-
Ibsen Photonics. (2024). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]
-
Wehry, E. L., & Rogers, L. B. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Journal of the American Chemical Society, 92(22), 6495-6500. Retrieved from [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
-
Zhang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17853–17861. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2018, 1-15. Retrieved from [Link]
-
Ali, S., et al. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 22(11), 1873. Retrieved from [Link]
-
Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-345. Retrieved from [Link]
-
Zhang, H., et al. (2022). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. Langmuir, 38(50), 15615–15622. Retrieved from [Link]
-
Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry, 42(11), 127R-142R. Retrieved from [Link]
-
Kumar, S., et al. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods, 14(3), 226-234. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
- Various Authors. (n.d.). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Source unavailable.
-
Rosli, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Retrieved from [Link]
-
Tegegn, A., et al. (2018). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 23(10), 2469. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
Stanford University. (n.d.). Sample preparation | Cell Sciences Imaging Facility (CSIF). Retrieved from [Link]
-
University of Oxford. (n.d.). Basic Fluorescence Microscopy and Sample Preparation. Retrieved from [Link]
-
Smith, B. D. (2018). Small-molecule fluorescent probes and their design. Organic & Biomolecular Chemistry, 16(32), 5757-5768. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3698. Retrieved from [Link]
-
Simeonov, A., et al. (2007). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 50(15), 3647-3654. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences.
-
Csonka, R., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1930. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Fluorescence Properties and Biological Activity of 8-Hydroxyquinoline Conjugate Bonded Aromatic Heterocyclic Derivatives. Retrieved from [Link]
Sources
- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 2. scispace.com [scispace.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ibsen.com [ibsen.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploration of Fluorescence Theory and System Design - Avantes [avantes.com]
- 14. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-8-Quinolinol
Welcome to the dedicated technical support guide for the synthesis of 3-Ethyl-8-Quinolinol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline frameworks. Here, we will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to enhance the yield and purity of your target compound.
Introduction
3-Ethyl-8-Quinolinol is a substituted derivative of 8-hydroxyquinoline, a powerful chelating agent with a wide range of applications in pharmaceuticals and materials science. The introduction of an ethyl group at the 3-position can significantly alter its biological activity and physicochemical properties. However, its synthesis can be challenging, often plagued by low yields, difficult purifications, and the formation of intractable side products. This guide provides practical, field-tested advice to navigate these complexities.
Section 1: Recommended Synthetic Pathway: The Doebner-von Miller Reaction
While several named reactions can produce the quinoline core (e.g., Skraup, Friedländer, Combes), a modified Doebner-von Miller reaction is often the most effective approach for synthesizing 3-alkyl-8-quinolinols.[1][2] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[1][2] For 3-Ethyl-8-Quinolinol, the key reactants are o-aminophenol and 2-ethylacrolein.
The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring.[2]
Caption: Workflow for the Doebner-von Miller synthesis of 3-Ethyl-8-Quinolinol.
Section 2: Troubleshooting Guide
Low yields and purification difficulties are the most common hurdles in this synthesis. The following table outlines frequent problems, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Decomposition of Starting Material: o-aminophenol is sensitive to oxidation, especially under harsh acidic conditions. 2. Polymerization of 2-Ethylacrolein: α,β-unsaturated aldehydes are prone to polymerization in the presence of strong acids.[3] 3. Suboptimal Reaction Temperature: The reaction requires sufficient heat to proceed, but excessive temperatures can lead to degradation. | 1. Use high-purity, recently purchased o-aminophenol. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. 2. Add the 2-ethylacrolein dropwise to the heated reaction mixture to maintain a low instantaneous concentration, thus reducing polymerization.[4] Using a biphasic solvent system can also sequester the aldehyde and reduce polymerization.[3] 3. Maintain a stable reaction temperature, typically around 100°C.[5] Use an oil bath and a temperature controller for precise regulation. |
| Formation of Black Tar or Polymeric Byproducts | 1. Harsh Reaction Conditions: The Skraup synthesis, a related reaction, is notorious for its exothermic nature and tar formation due to strong acids and high temperatures.[4][6] 2. Oxidative Side Reactions: The use of an external oxidizing agent (like o-nitrophenol as sometimes used in related syntheses) can be too aggressive. | 1. Add a moderator like ferrous sulfate (FeSO₄) to control the exothermicity of the reaction, even in a Doebner-von Miller context.[4] 2. Ensure slow and controlled addition of all reagents. If using an external oxidant, consider milder alternatives or rely on aerobic oxidation. |
| Difficult Purification of Crude Product | 1. Presence of Tarry Residues: The desired product is often trapped within a viscous, dark residue.[4] 2. Similar Polarity of Byproducts: Some side-products may have similar polarity to 3-Ethyl-8-Quinolinol, making chromatographic separation challenging. | 1. Steam Distillation: This is an effective, albeit often overlooked, technique to separate the volatile quinoline product from non-volatile tars.[7][8] 2. pH Adjustment and Extraction: After neutralizing the reaction mixture, perform a liquid-liquid extraction. 8-Quinolinol derivatives can be selectively extracted at different pH values. 3. Vacuum Distillation: For the final purification step, vacuum distillation can yield a high-purity product.[5] |
| Product Purity Issues (Confirmed by HPLC/NMR) | 1. Incomplete Reaction: The presence of starting materials or intermediates in the final product. 2. Isomer Formation: Depending on the reaction conditions, other quinoline isomers could potentially form. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot disappears. Consider increasing the reaction time if necessary.[9] 2. Use a well-defined protocol with precise temperature and addition rate control to favor the formation of the desired 3-ethyl isomer. Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction is extremely vigorous and hard to control. What should I do?
A1: A highly exothermic reaction is a known issue, particularly in related quinoline syntheses like the Skraup reaction.[6][10] To moderate it, ensure you are adding the 2-ethylacrolein very slowly to the heated mixture of o-aminophenol and acid.[5] Efficient stirring is crucial to dissipate heat. Additionally, the use of ferrous sulfate (FeSO₄) can help to make the reaction less violent.[4]
Q2: Can I use a different acid catalyst instead of hydrochloric acid?
A2: Yes, other acids can be used, and the choice of catalyst is critical.[9][11] While hydrochloric acid is common, Brønsted acids like p-toluenesulfonic acid or Lewis acids such as tin tetrachloride have also been employed in Doebner-von Miller reactions.[1] Modern approaches sometimes utilize milder and more efficient catalytic systems like ionic liquids or solid acid catalysts to improve yields and reduce side reactions.[3][9][11]
Q3: How do I effectively remove the dark, tarry residue from my crude product?
A3: The crude product is often a dark, viscous material.[4] A highly effective method for initial purification is steam distillation.[7][8] The 3-Ethyl-8-Quinolinol is steam-volatile while the polymeric tars are not. After steam distillation, you can proceed with solvent extraction and a final purification step like vacuum distillation or recrystallization.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the o-aminophenol spot is a good indicator of reaction completion.
Q5: My final product has a low melting point and appears oily, even after purification. Why?
A5: While many quinolinols are crystalline solids, the presence of an ethyl group can lower the melting point. It's also possible that residual solvent or minor impurities are acting as a eutectic contaminant. Ensure the product is thoroughly dried under high vacuum. Purity should be confirmed by analytical methods like HPLC or GC-MS, rather than relying solely on physical appearance.[5]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-8-Quinolinol
This protocol is adapted from established Doebner-von Miller procedures.[5]
Materials:
-
o-Aminophenol (1.0 mol)
-
37% Aqueous Hydrochloric Acid
-
2-Ethylacrolein (1.5 mol)
-
Methylene Chloride (DCM)
-
Concentrated Ammonium Hydroxide
Procedure:
-
In a well-ventilated fume hood, set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
To the flask, add o-aminophenol and 37% aqueous hydrochloric acid.
-
Heat the stirred mixture to 100°C using an oil bath.
-
Over a period of 2 hours, add 2-ethylacrolein dropwise from the dropping funnel. Maintain the temperature at 100°C.
-
After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 2 hours.
-
Cool the mixture to room temperature. The crude product will be a dark, viscous liquid or semi-solid.
-
Dilute the cooled reaction mixture with methylene chloride.
-
While stirring vigorously, carefully adjust the pH of the mixture to 7.0 by slowly adding concentrated ammonium hydroxide. Caution: This neutralization is exothermic.
-
Transfer the mixture to a separatory funnel, separate the organic phase, and wash it with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude residue from Protocol 1 into the distillation flask.
-
Apply vacuum (e.g., 5 mm Hg).
-
Slowly heat the flask. Collect the fraction that distills between 130°C and 165°C at 5 mm Hg.[5]
-
The resulting product should be a pale yellow oil or low-melting solid of 93-98% purity, which can be verified by HPLC.[5]
References
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- Friedländer Synthesis of Substituted Quinolines
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- The Friedländer Synthesis of Quinolines. Organic Reactions. (n.d.).
- Friedlander synthesis of quinoline derivatives.
- Friedlaender Synthesis. Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
- Synthesis of benzo[f]quinoline (3a) using the Doebner-Von Miller reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
-
BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem. [Link]
- Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com. (n.d.).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Doebner-Miller Reaction. SynArchive. (n.d.).
- Wikipedia. (n.d.). Skraup reaction.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (n.d.).
- DERIV
- The Skraup Synthesis of Quinolines. Organic Reactions. (n.d.).
- Purification method of 8-hydroxyquinoline crude product.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. (2016).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.).
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. (2024).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Skraup reaction. (2020).
- The Skraup Synthesis of Quinolines.
- Preparation and purification of 8-hydroxyquinoline metal complexes.
- Purification method of 8-hydroxyquinoline crude product.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (n.d.).
- Synthesis of quinolines. Organic Chemistry Portal. (n.d.).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
- Synthesizing and purifying method for 8-hydroxyquionline lithium.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. (2012).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Fluorescence Quantum Yield of 8-Quinolinol, 3-ethyl- Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Quinolinol, 3-ethyl- metal complexes. This guide is designed to provide expert insights and practical troubleshooting advice to help you maximize the fluorescence quantum yield (Φ_F_) of your compounds. By understanding the key factors that govern the photophysical properties of these complexes, you can systematically diagnose issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise when working with 8-quinolinol (8-HQ) derivatives.
Q1: Why is my uncomplexed 3-ethyl-8-quinolinol ligand weakly fluorescent?
The parent 8-hydroxyquinoline (8-HQ) molecule is typically weakly fluorescent in solution. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon photoexcitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the pyridine ring.[1][2] This process provides a rapid way for the excited molecule to return to its ground state without emitting a photon, thus quenching fluorescence. It is anticipated that substituting the hydrogen atom with other groups can lead to enhanced fluorescence by inhibiting this ESIPT process.[1]
Q2: How does chelation with a metal ion enhance the fluorescence quantum yield?
Chelation of 3-ethyl-8-quinolinol with a suitable metal ion, such as Al(III), Zn(II), or Mg(II), dramatically increases fluorescence.[2] The metal ion displaces the phenolic proton and coordinates with both the oxygen and nitrogen atoms. This coordination introduces significant structural rigidity, which hinders non-radiative decay pathways that arise from molecular vibrations and rotations.[2] Furthermore, the formation of the chelate ring blocks the ESIPT pathway, effectively "turning on" the fluorescence.[1]
Q3: Which metal ions are best for achieving high quantum yields with this ligand?
The choice of the metal ion is critical. Typically, diamagnetic metal ions with a closed-shell electronic configuration are preferred as they are less likely to induce non-radiative decay through quenching mechanisms.
-
Excellent Choices: Aluminum (Al³⁺), Zinc (Zn²⁺), and Magnesium (Mg²⁺) are widely used because they form stable, rigid complexes with 8-HQ derivatives and do not have d-d transitions that would interfere with the ligand-based fluorescence.[2][3]
-
Poor Choices: Paramagnetic transition metals like Iron (Fe³⁺), Copper (Cu²⁺), and Nickel (Ni²⁺) often lead to significant fluorescence quenching.[4] Their unpaired electrons can promote intersystem crossing to the triplet state or other non-radiative relaxation pathways, diminishing the quantum yield.
Q4: What is the expected effect of the 3-ethyl substituent on my complex's fluorescence?
The ethyl group at the 3-position of the quinoline ring can influence the complex's properties in several ways:
-
Steric Hindrance: The ethyl group introduces steric bulk near the metal chelation site. This can be advantageous as it may prevent the close packing of complex molecules, thereby inhibiting aggregation-caused quenching (ACQ).[5] ACQ is a common phenomenon where fluorophores in close proximity form non-fluorescent aggregates.[5]
-
Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating. Electron-donating groups can sometimes increase the electron density in the aromatic system, which may favorably modulate the energy levels of the molecular orbitals and enhance the quantum yield.[6]
-
Solubility: The ethyl group can increase the ligand's and the resulting complex's solubility in organic solvents, which is often beneficial for processing and characterization.
Q5: How does the choice of solvent affect the quantum yield?
Solvent polarity can have a profound impact on the fluorescence intensity and emission wavelength (solvatochromism).[1][7] For 8-HQ complexes, polar solvents often lead to higher fluorescence intensity.[7] However, protic solvents like ethanol or methanol can sometimes engage in hydrogen bonding with the complex, potentially providing a non-radiative decay pathway and reducing the quantum yield compared to polar aprotic solvents like DMSO or DMF.[8] It is crucial to experimentally screen a range of solvents to find the optimal environment for your specific complex.
Part 2: Troubleshooting Guide for Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving common issues that lead to suboptimal fluorescence.
Issue 1: Very Low or No Fluorescence After Synthesis
Q: I've synthesized my 3-ethyl-8-quinolinol complex, but the fluorescence is much lower than expected or absent. What's the first thing I should check?
A: First, confirm successful complex formation and purity. An unreacted ligand or the presence of quenching impurities are the most common culprits.
-
Step 1: Verify Complexation: Use techniques like FT-IR, ¹H NMR, or UV-Vis spectroscopy to confirm that the ligand has successfully coordinated to the metal ion. In FT-IR, you should see a shift in the C=N and C-O stretching frequencies upon coordination.[9] UV-Vis absorption spectra will also typically shift upon complexation.[10]
-
Step 2: Assess Purity: Impurities, particularly residual starting materials, paramagnetic metal ions, or solvents, can act as potent fluorescence quenchers. Purify the complex thoroughly, for example by recrystallization or column chromatography.
-
Step 3: Check Stoichiometry: Ensure you are using the correct molar ratio of ligand to metal salt. For trivalent metals like Al³⁺, a 3:1 ligand-to-metal ratio is expected (forming AlL₃), while for divalent metals like Zn²⁺, a 2:1 ratio (forming ZnL₂) is typical.[11] Incorrect stoichiometry can lead to mixtures of species with varying and potentially low fluorescence.
Issue 2: Fluorescence Intensity Decreases at Higher Concentrations
Q: My complex is fluorescent in dilute solutions, but the intensity doesn't increase linearly with concentration and even drops when I make the solution more concentrated. Why is this happening?
A: This is a classic sign of Aggregation-Caused Quenching (ACQ). [5] Planar aromatic systems like 8-quinolinol complexes tend to stack on top of each other (π-π stacking) at higher concentrations. This aggregation creates new, non-radiative pathways for the excited state to decay, effectively quenching the fluorescence.
Troubleshooting Workflow for ACQ:
Caption: Experimental workflow for the synthesis of a M(III) 3-ethyl-8-quinolinolato complex.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Select a Standard: Choose a quantum yield standard that absorbs light at the same wavelength you will use to excite your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the UV-Vis range.
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum, ensuring the excitation and emission slit widths are kept constant for all measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line is proportional to the quantum yield. The quantum yield of your sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (n_sample_² / n_std_²)
Where:
-
Φ_std_ is the quantum yield of the standard.
-
Slope is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.
-
References
- Lanthanide 8-hydroxyquinoline-based podates with efficient emission in the NIR range. (2025). Dalton Transactions.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
- Saleh, N., Suliman, F., & Zaid, R. (n.d.).
- Feng, L., Wang, X., Zhao, S., & Chen, Z. (2007). Synthesis and photophysics of novel 8-hydroxyquinoline aluminum metal complex with fluorene units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 646–650.
- Paul, K., & Sharma, R. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 107, 104633.
- Ghedini, M., Deda, M., Aiello, I., & Grisolia, A. (2003). Synthesis and photophysical characterisation of soluble photoluminescent metal complexes with substituted 8-hydroxyquinolines. Synthetic Metals, 138(1-2), 189–192.
- Manninen, V., Hukka, T. I., & Kankare, J. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. RSC Advances, 2(1), 223-231.
- Al-Ghorbani, M., & El-Gamal, H. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7249.
- Gable, C. P., et al. (2016). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 55(17), 8568-8579.
- Sree, V. G., & Cho, Y. J. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications.
- Salikov, R., et al. (2025). Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones.
- Lodya, D., et al. (2021). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 45(15), 6825-6836.
- Al-Obaidi, O., et al. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(1), 130.
- Pohl, R., Montes, V. A., Shinar, J., & Anzenbacher, P., Jr. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry, 17(33), 9076–9082.
- Jebur, A. R. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2-Picoline). Baghdad Science Journal, 10(2).
- Georgieva, N. V., et al. (2017). Drug Design by Regression Analyses of Newly Synthesized Derivatives of 8-Quinolinol.
- Al-Obaidi, O., et al. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.
- Hadj-Dahmane, S., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864.
- Grabolle, R., et al. (2009). Determination of the Fluorescence Quantum Yield of Quantum Dots: Suitable Procedures and Achievable Uncertainties. Analytical Chemistry, 81(15), 6285-6294.
- Li, H., et al. (2015). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and photophysics of novel 8-hydroxyquinoline aluminum metal complex with fluorene units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and photophysical characterisation of soluble photoluminescent metal complexes with substituted 8-hydroxyquinolines | Semantic Scholar [semanticscholar.org]
troubleshooting guide for experiments involving 3-ethyl-8-quinolinol
Welcome to the technical support center for 3-ethyl-8-quinolinol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
General Properties & Handling
Q1: What are the key physical and chemical properties of 3-ethyl-8-quinolinol?
A1: 3-Ethyl-8-quinolinol, with the IUPAC name 3-Ethylquinolin-8-ol, is a derivative of 8-hydroxyquinoline. Its properties are summarized in the table below. Understanding these is crucial for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Likely a white, beige, or pale yellow solid | [2] |
| Melting Point | Not specified, but the parent compound 8-hydroxyquinoline melts at 72-74 °C | [2] |
| Solubility | Expected to have low water solubility, similar to 8-hydroxyquinoline. Soluble in many organic solvents like ethanol, acetone, chloroform, and benzene. | [2][3][4] |
Q2: I'm having trouble dissolving 3-ethyl-8-quinolinol. What solvents are recommended?
A2: Due to its aromatic structure and the polar hydroxyl group, 3-ethyl-8-quinolinol exhibits limited solubility in water[2]. For most applications, organic solvents are preferred. We recommend starting with ethanol, methanol, DMSO, or DMF. For less polar applications, chloroform or dichloromethane can be used[3][4]. Always start with a small amount of solvent and use gentle heating or sonication to aid dissolution. If you are working with aqueous buffers for biological assays, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Q3: Is 3-ethyl-8-quinolinol stable? How should I store it?
A3: Like its parent compound, 8-hydroxyquinoline, 3-ethyl-8-quinolinol can be sensitive to light and air[5]. Over time, exposure can lead to oxidation and discoloration, which may impact your experimental results. For long-term storage, it is best to keep the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen)[5]. For short-term use, ensure the container is tightly closed after each use to minimize exposure to moisture and air.
Synthesis & Purification
Q4: My synthesis of 3-ethyl-8-quinolinol resulted in a low yield. What are the common pitfalls?
A4: The synthesis of 3-ethyl-8-quinolinol typically involves the reaction of o-aminophenol with 2-ethylacrolein in the presence of an acid catalyst[6]. Low yields can often be attributed to several factors:
-
Purity of Reactants: Ensure your o-aminophenol and 2-ethylacrolein are of high purity. Impurities in the starting materials can lead to side reactions.
-
Temperature Control: The reaction is typically carried out at an elevated temperature (e.g., 100°C)[6]. Inconsistent temperature control can affect the reaction rate and lead to the formation of byproducts.
-
pH Adjustment: After the reaction, the mixture is neutralized. This step is critical. If the pH is not carefully controlled, you may experience product loss during the workup and extraction phases[6].
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not complete, you will be isolating unreacted starting materials, thus lowering your yield.
Q5: I am seeing multiple spots on the TLC plate after synthesis. What are the likely side products?
A5: The synthesis can lead to several side products. Besides unreacted starting materials, you might be observing the formation of isomers or polymerization products of 2-ethylacrolein. The reaction conditions, particularly temperature and acid concentration, can influence the formation of these impurities. A thorough purification step is necessary to isolate the desired product.
Experimental Applications
Q6: I am using 3-ethyl-8-quinolinol as a chelating agent, but my results are inconsistent.
A6: 8-hydroxyquinoline and its derivatives are well-known for their ability to chelate metal ions[7][8]. Inconsistent results in chelation studies often stem from:
-
pH of the Medium: The chelating ability of 3-ethyl-8-quinolinol is highly pH-dependent. The hydroxyl group needs to be deprotonated to effectively bind to metal ions. Ensure your buffer system maintains a stable and appropriate pH for the metal ion of interest.
-
Competition from Other Ions: The presence of other metal ions in your sample can compete with your target ion for binding to the chelator. Consider using a pre-purification step to remove interfering ions.
-
Stoichiometry: Ensure you are using the correct molar ratio of the chelator to the metal ion for the complex you intend to form.
Troubleshooting Guides
Problem: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate forms when adding the stock solution of 3-ethyl-8-quinolinol to an aqueous buffer.
-
Cloudy or hazy appearance of the final solution.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Aqueous Solubility | 3-ethyl-8-quinolinol is a hydrophobic molecule with limited solubility in water. | Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation. |
| Incorrect pH | The solubility of quinoline derivatives can be pH-dependent. | Adjust the pH of your aqueous buffer. Depending on the pKa of the compound, solubility may increase in acidic or basic conditions. |
| Buffer Composition | Certain salts in the buffer may decrease the solubility of the compound ("salting out" effect). | Try using a different buffer system with lower salt concentrations or different ionic components. |
Problem: Unexpected Color Change in Solution
Symptoms:
-
The solution of 3-ethyl-8-quinolinol changes color over time, even in the absence of other reactants.
-
The solid compound has darkened upon storage.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The quinolinol ring system can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored degradation products. | Store the solid compound and stock solutions under an inert atmosphere (nitrogen or argon) and protect from light by using amber vials[5]. Prepare fresh solutions for your experiments whenever possible. |
| Metal Contamination | Trace metal ion contamination in your glassware or buffer can lead to the formation of colored metal complexes with 3-ethyl-8-quinolinol. | Use metal-free plasticware or acid-wash your glassware to remove any trace metal contaminants. Use high-purity reagents for your buffers. |
Workflow: Purification of 3-Ethyl-8-Quinolinol Post-Synthesis
This workflow outlines the key steps for purifying 3-ethyl-8-quinolinol after the initial synthesis reaction.
Caption: Post-synthesis purification workflow for 3-ethyl-8-quinolinol[6].
Problem: Ambiguous Spectroscopic Data (NMR, Mass Spec)
Symptoms:
-
¹H NMR spectrum shows broad peaks or unexpected chemical shifts.
-
Mass spectrum shows unexpected fragments or a missing molecular ion peak.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Paramagnetic Impurities (NMR) | Traces of paramagnetic metal ions can cause significant broadening of NMR signals. | Purify the sample thoroughly. If metal contamination is suspected, you can try washing a solution of the compound with a solution of a strong chelator like EDTA. |
| Sample Degradation (MS) | The compound might be degrading in the mass spectrometer's ion source. | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI). |
| Incorrect Solvent (NMR) | The choice of deuterated solvent can affect the chemical shifts of protons, especially those on the hydroxyl group. | Acquire spectra in different solvents (e.g., CDCl₃ and DMSO-d₆) to help with peak assignment. The hydroxyl proton is often broad and may exchange with residual water in the solvent. |
Logical Relationship: Factors Affecting Chelation Efficiency
The following diagram illustrates the key factors influencing the efficiency of metal chelation by 3-ethyl-8-quinolinol.
Caption: Key experimental factors that determine the chelation efficiency of 3-ethyl-8-quinolinol.
References
-
U.S. Environmental Protection Agency. (2023). 8-Quinolinol, 3-ethyl- - Substance Details. [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4197. [Link]
-
Ality Chemical. (n.d.). 8-Hydroxyquinoline (CAS:148-24-3). [Link]
-
ChemDB. (n.d.). 8-quinolinol. [Link]
-
Al-Janabi, K. A. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 1-10. [Link]
- Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinols, their N-oxides, and 5-halo derivatives. Applied microbiology, 11(1), 62–65.
- Navarro, M., et al. (2006). 8-Quinolinol: a potential therapeutic agent against Alzheimer's disease. Drug News & Perspectives, 19(4), 209-215.
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug design, development and therapy, 7, 1191–1203.
- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: a structural perspective. European journal of medicinal chemistry, 120, 252–274.
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PubChem. (n.d.). 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. [Link]
Sources
Technical Support Center: Purification of Crude 3-Ethyl-8-Hydroxyquinoline
Welcome to the technical support center for the purification of crude 3-ethyl-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity 3-ethyl-8-hydroxyquinoline for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 3-ethyl-8-hydroxyquinoline. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Recovery After Recrystallization
Question: I am losing a significant amount of my 3-ethyl-8-hydroxyquinoline during recrystallization. What could be the cause and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue that can often be resolved by carefully optimizing your procedure. The primary causes are typically related to solvent choice and the volume of solvent used.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.[1][2] If your compound has high solubility in the chosen solvent even at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Good starting points for 8-hydroxyquinoline derivatives include alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and hydrocarbon/polar aprotic solvent mixtures (e.g., hexane/ethyl acetate).[3][4][5]
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved in the mother liquor, even after cooling, thus reducing your final yield.[2]
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary for dissolution.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may begin to crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
-
Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to collect efficiently.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2]
-
Issue 2: Oily Product Instead of Crystals
Question: My 3-ethyl-8-hydroxyquinoline is "oiling out" and not forming solid crystals during recrystallization. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the melting point of the solute being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.
Probable Causes & Solutions:
-
High Impurity Level: A large amount of impurity can significantly lower the melting point of your compound, causing it to separate as an oil.
-
Solution: Consider a preliminary purification step before recrystallization. A simple filtration through a plug of silica gel can sometimes remove baseline impurities.[6] Alternatively, an initial purification by column chromatography might be necessary if the crude product is very impure.
-
-
Solvent Choice: The solvent may be too nonpolar for your compound, or the boiling point of the solvent may be too high.
-
Solution: Switch to a more polar solvent or a solvent with a lower boiling point. Using a solvent mixture can also be effective. Dissolve the oil in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization.[3]
-
-
Supersaturation: The solution may be too concentrated, leading to rapid separation as an oil.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture and heat until a homogenous solution is formed. Then, allow for slow cooling.
-
Issue 3: Persistent Color in the Final Product
Question: After purification, my 3-ethyl-8-hydroxyquinoline is still colored (e.g., yellow or brown). How can I obtain a colorless product?
Answer:
The presence of color often indicates residual impurities, which can be highly colored byproducts from the synthesis. 8-hydroxyquinoline and its derivatives can also be sensitive to light and air.[7]
Probable Causes & Solutions:
-
Colored Impurities: The synthesis of quinolines can sometimes produce polymeric or oxidized byproducts that are highly colored.[8]
-
Solution 1: Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal (1-2% by weight) to the solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Solution 2: Column Chromatography: If charcoal treatment is ineffective, column chromatography is an excellent method for separating colored impurities. Use a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Oxidation/Degradation: The product may be degrading due to exposure to light or air.
-
Solution: Perform purification steps, especially column chromatography and solvent evaporation, with minimal exposure to direct light.[9] Store the final product in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 3-ethyl-8-hydroxyquinoline?
A1: The most common and effective purification techniques for 3-ethyl-8-hydroxyquinoline and related substituted quinolines are:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds.[1][2] A patent for purifying 8-hydroxyquinoline mentions using methanol as a recrystallization solvent.[10]
-
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with different polarities.[11][12]
-
Vacuum Distillation: For compounds that are liquid or have a relatively low boiling point, vacuum distillation can be an effective method to achieve high purity. A synthesis of 3-ethyl-8-hydroxyquinoline reports achieving 93-98% purity through vacuum distillation.[13]
Q2: How do I choose the right solvent for recrystallizing my crude 3-ethyl-8-hydroxyquinoline?
A2: The key principle for selecting a recrystallization solvent is "like dissolves like." Since 3-ethyl-8-hydroxyquinoline has both aromatic and polar (hydroxyl) groups, solvents of intermediate polarity are often a good starting point. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[2]
Solvent Selection Guide:
| Solvent Class | Examples | Suitability for 3-ethyl-8-hydroxyquinoline |
| Alcohols | Methanol, Ethanol | Often a good choice due to their ability to dissolve polar compounds when hot.[3][10] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Can be effective, especially for dissolving the crude product. May need a less polar co-solvent to induce precipitation.[4][5] |
| Esters | Ethyl Acetate | A versatile solvent of intermediate polarity. |
| Aromatic Hydrocarbons | Toluene | May be suitable, especially for less polar impurities. |
| Alkanes | Hexane, Heptane | Likely to be poor solvents on their own but are excellent as anti-solvents in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[3] |
Q3: What are the likely impurities in my crude 3-ethyl-8-hydroxyquinoline?
A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as o-aminophenol and 2-ethylacrolein from a Skraup-type synthesis.[13]
-
Polymeric Byproducts: Polymerization of α,β-unsaturated aldehydes or ketones is a known side reaction in some quinoline syntheses.[8]
-
Regioisomers: If the synthesis allows for different cyclization pathways, regioisomers may be formed.[11]
-
Oxidation Products: The 8-hydroxyquinoline moiety can be susceptible to oxidation, leading to colored impurities.
Q4: When should I choose column chromatography over recrystallization?
A4: The choice between these two powerful techniques depends on the nature and quantity of your crude product and its impurities.
-
Choose Recrystallization when:
-
You have a relatively large amount of material.
-
The crude product is mostly pure (>80-90%).
-
The impurities have significantly different solubilities in the chosen solvent compared to your product.
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture with multiple components.
-
The impurities have similar solubility profiles to your product.
-
You are working with a smaller quantity of material.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.[14]
-
Experimental Protocols
Protocol 1: Recrystallization of 3-Ethyl-8-Hydroxyquinoline from Ethanol
This protocol outlines a standard procedure for the purification of solid, crude 3-ethyl-8-hydroxyquinoline.
Materials:
-
Crude 3-ethyl-8-hydroxyquinoline
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 3-ethyl-8-hydroxyquinoline in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for 2-5 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the charcoal and any other solids.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 3-ethyl-8-hydroxyquinoline when recrystallization is ineffective.
Materials:
-
Crude 3-ethyl-8-hydroxyquinoline
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A gradient of hexane/ethyl acetate is a common starting point.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.[6]
-
Elution: Begin eluting the column with the starting solvent mixture. Apply gentle air pressure to maintain a steady flow. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute your product and more polar impurities.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified 3-ethyl-8-hydroxyquinoline.
Visualized Workflows
Figure 1: Troubleshooting Purification of 3-Ethyl-8-Hydroxyquinoline
Caption: A decision-making workflow for troubleshooting common issues during the purification of 3-ethyl-8-hydroxyquinoline.
Figure 2: General Purification Workflow
Caption: A step-by-step workflow for a typical recrystallization process.
References
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
- Synthesis of 3-ethyl-8-hydroxyquinoline - PrepChem.com.
- Troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
- Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate.
- Recrystallization and Crystallization - University of California, Irvine.
- Recrystallization - YouTube.
- 8-Hydroxyquinoline - ChemicalBook.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 5. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
- 7. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Stabilizing 8-Quinolinol, 3-ethyl- Solutions
Welcome to the technical support guide for 8-Quinolinol, 3-ethyl- (CAS: 111470-98-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your experimental solutions. As a substituted 8-hydroxyquinoline, this compound possesses a phenolic hydroxyl group and a quinoline nitrogen, making it susceptible to specific degradation pathways that can compromise experimental results.[1] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you maintain the potency and purity of your solutions over time.
The Fundamentals: Why 8-Quinolinol, 3-ethyl- Degrades
Understanding the chemical vulnerabilities of 8-Quinolinol, 3-ethyl- is the first step toward effective stabilization. The molecule's structure, featuring a phenolic ring fused to a pyridine ring, is prone to degradation from several environmental factors.[1] The primary pathways of degradation are oxidation and photodegradation, often accelerated by non-optimal pH and elevated temperatures.[2][3][4]
Oxidation typically targets the electron-rich phenol ring, leading to the formation of quinone-like structures which are often colored.[2][3] This process is catalyzed by oxygen, metal ions, and high pH, which deprotonates the hydroxyl group, making it more susceptible to oxidation.[2][3] Furthermore, quinoline and its derivatives are known to be sensitive to light, which can trigger photochemical reactions leading to discoloration (yellow to brown) and loss of compound integrity.[4][5]
Caption: A troubleshooting workflow for stability issues.
Protocols and Methodologies
Protocol 4.1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in DMSO, optimized for long-term stability.
Materials:
-
8-Quinolinol, 3-ethyl- (solid powder)
-
Anhydrous, spectrophotometric grade DMSO
-
Argon or Nitrogen gas with a fine needle adapter
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and volumetric glassware
Procedure:
-
Pre-Preparation: Place the required number of amber vials and caps in a desiccator overnight to ensure they are dry.
-
Weigh Compound: Accurately weigh the desired amount of 8-Quinolinol, 3-ethyl- powder on an analytical balance.
-
Solvent Degassing: Dispense the required volume of anhydrous DMSO into a glass container. Bubble argon or nitrogen gas gently through the solvent for 5-10 minutes. This step is crucial to remove dissolved oxygen, a key driver of oxidation. [6]4. Dissolution: Add the degassed DMSO to the vial containing the compound. Cap tightly and vortex until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.
-
Inert Headspace: Before final capping, gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds to displace any air. Seal the cap tightly.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volume aliquots in pre-dried amber micro-tubes or vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles. Flush the headspace of each aliquot with inert gas before sealing.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C .
Protocol 4.2: A Standard Protocol for a Long-Term Stability Study
This experiment will determine the stability of your compound under your specific storage conditions.
Objective: To quantify the percentage of 8-Quinolinol, 3-ethyl- remaining after storage under various conditions over time.
Methodology:
-
Preparation: Prepare a large batch of your stock solution (e.g., 1 mM in a buffered aqueous solution, pH 6.5) following the stabilization procedures in Protocol 4.1 (degassing, inert headspace).
-
Aliquoting: Create multiple, identical aliquots for each condition to be tested.
-
Condition 1 (Optimal): -80°C, amber vial.
-
Condition 2 (Standard): -20°C, amber vial.
-
Condition 3 (Challenging): 4°C, amber vial.
-
Condition 4 (Stress): 25°C, amber vial.
-
Condition 5 (Photostability): 25°C, clear vial, exposed to lab light.
-
-
Time Points: Define your stability time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis (T=0): Immediately after preparation, take three aliquots (T=0 samples) and analyze them using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration (100% reference). [7]A simple UV-Vis scan can also be taken to establish the initial absorbance profile. [3]5. Incubation: Place the remaining aliquots in their respective storage conditions.
-
Analysis (Subsequent Time Points): At each time point, retrieve three aliquots from each condition. Allow them to equilibrate to room temperature. Analyze by HPLC and UV-Vis.
-
Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 average. A common acceptance criterion for stability is ≥90% of the initial concentration remaining. Plot the percentage remaining versus time for each condition.
References
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
- BenchChem. (2025). Quantitative analysis of clioquinol using 8-hydroxyquinoline derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Longevity: Understanding Antioxidants and Stabilizers in Industrial Applications.
- U.S. Environmental Protection Agency (EPA). (2023). 8-Quinolinol, 3-ethyl- - Substance Details.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Sádecká, J., & Polonský, J. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(11), 3313.
- Chemistry For Everyone. (2025). How Do Antioxidants Work At A Molecular Level?. YouTube.
- PubChem. (n.d.). 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Influence of the 8-quinolinol concentration and solution pH on the interfacial properties of self-healing hydrotalcite coating applied to AZ31 magnesium alloy.
- Sigma-Aldrich. (n.d.). Quinoline reagent grade, 98.
- ChemPoint. (n.d.). Antioxidant and UV Stabilizers for Coatings and Adhesives.
- TotalEnergies AFS. (n.d.). Antioxidants and Stabilisers Additives.
- Spagolla, F., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 10(7), 1543.
- Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide.
- Pasquet, P. L., et al. (2024).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
-
Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]
- PubChem. (n.d.). Quinoline. National Center for Biotechnology Information.
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 8-Hydroxyquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile scaffold. 8-Hydroxyquinoline and its analogues are a critical class of heterocyclic compounds, renowned for their potent and diverse biological activities, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2] These properties are often attributed to their exceptional ability to chelate metal ions, a function crucial to many biological and pathological processes.[1][3][4][5]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common pitfalls and offer field-proven solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Guide for Classical Synthesis Methods
This section addresses specific issues encountered during the most common named reactions used to construct the 8-hydroxyquinoline core.
1.1 The Skraup Synthesis
The Skraup synthesis is a powerful but notoriously aggressive method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[2][6][7] Its highly exothermic nature is the root of many common problems.
Question: My Skraup synthesis is producing excessive tar and giving very low yields. What is happening and how can I fix it?
Answer:
Causality: The primary cause of tar formation is the uncontrolled, highly exothermic polymerization of glycerol into acrolein, which is then further polymerized by the concentrated sulfuric acid at high temperatures.[8] The reaction can easily run away, leading to charring of the starting materials and intermediates, drastically reducing the yield of your desired 8-hydroxyquinoline derivative.[8]
Troubleshooting & Optimization:
-
Control the Exotherm with a Moderator: The most critical adjustment is to moderate the reaction's pace. Ferrous sulfate (FeSO₄) is a classic and effective moderator that helps to control the reaction's vigor and prevent excessive charring.[8]
-
Optimize Temperature Control: Do not overheat the reaction. Maintain a steady temperature, typically between 130-140°C. Use an oil bath and a reliable temperature controller for precise management.
-
Slow, Portion-wise Addition: Instead of combining all reactants at once, add the sulfuric acid or the aniline/glycerol mixture slowly and in small portions to the reaction flask. This allows you to manage the heat generated at each stage.
-
Ensure Adequate Agitation: Vigorous stirring is essential to ensure even heat distribution and prevent localized hot spots where polymerization and charring can initiate.
dot
Caption: Competing reaction pathways in the Friedländer synthesis.
Question: How do I control regioselectivity when using an unsymmetrical ketone in a Friedländer synthesis?
Answer:
Causality: When an unsymmetrical ketone (e.g., 2-butanone) is used, it has two different α-methylene groups that can react, leading to a mixture of constitutional isomers. The reaction may proceed via the more substituted (thermodynamic) enolate or the less substituted (kinetic) enolate, and controlling this is key.
Troubleshooting & Optimization:
-
Directed Aldol Approaches: To enforce regioselectivity, you can pre-form a specific enolate or enamine of the unsymmetrical ketone before introducing it to the 2-aminoaryl carbonyl. This gives you direct control over which α-carbon forms the new bond.
-
Use of Imines: An alternative strategy is to first form the imine of the 2-aminoaryl ketone. This modification can alter the reaction pathway and improve selectivity in the subsequent cyclization step, avoiding side reactions associated with strong bases. [9]3. Catalyst Influence: Certain catalysts, including specific amine catalysts or ionic liquids, have been shown to favor the formation of one regioisomer over the other. [9]A survey of recent literature for your specific substrate class is highly recommended.
1.3 The Doebner-von Miller Synthesis
This variation of the Skraup synthesis uses α,β-unsaturated carbonyl compounds (which can be formed in situ) to react with anilines, typically under acid catalysis. [10] Question: My Doebner-von Miller reaction is plagued by polymerization, resulting in a low yield and a sticky mess. How can I prevent this?
Answer:
Causality: The α,β-unsaturated aldehyde or ketone used in this reaction is highly susceptible to polymerization under the strong acidic conditions required for cyclization. [8]This is the primary competing side reaction and the main reason for low yields and purification difficulties.
Troubleshooting & Optimization:
-
Slow Addition of Reactants: Control the concentration of the reactive carbonyl compound by adding it slowly to the heated aniline-acid mixture. This ensures it reacts with the aniline before it has a chance to polymerize with itself. [8]* Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in a non-polar organic phase (like toluene) while the aniline salt resides in the acidic aqueous phase can dramatically reduce polymerization and improve yields. [8]The reaction occurs at the interface, where the concentration of the carbonyl compound remains low.
-
Optimize the Acid Catalyst: While strong mineral acids are traditional, exploring other Lewis or Brønsted acids may provide a milder environment that is less conducive to polymerization. [10]
Section 2: General Pitfalls & Purification Strategies
Question: My final product is consistently discolored and difficult to purify, regardless of the synthetic method. What are the best general purification strategies?
Answer:
Causality: Discoloration is often due to highly conjugated, polymeric by-products or residual oxidizing agents (in the Skraup synthesis). The amphoteric nature of 8-hydroxyquinoline (both a weak base and a phenol) can also complicate extraction.
Recommended Purification Workflow:
-
Initial Workup (Acid-Base Extraction): After quenching the reaction, perform an acid-base workup. Dissolve the crude material in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute base (e.g., 5% NaHCO₃) to remove acidic by-products. Caution: Your 8-HQ product may have some solubility in both aqueous layers, so minimize the volume of washes.
-
Chromatography: Silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a standard approach.
-
Recrystallization: This is the most effective method for obtaining high-purity, crystalline material.
-
Solvent Selection: Chlorinated solvents like dichloromethane or 1,2-dichloroethane have been shown to be effective for recrystallizing crude 8-hydroxyquinoline. [11][12]Ethanol, acetone, or mixtures with water are also commonly used. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Decolorization: If the solution is still colored after dissolving the crude product, you can add a small amount of activated charcoal and heat for a few minutes before filtering it hot through a pad of celite.
-
| Purification Step | Purpose | Key Considerations |
| Acid-Base Wash | Remove ionic impurities & by-products | Product may have some solubility in aqueous layers. |
| Column Chromatography | Separate compounds by polarity | Can be time-consuming; choose appropriate solvent system. |
| Recrystallization | Achieve high purity; obtain crystals | Finding the right solvent is critical for good recovery. [11][12] |
| Charcoal Treatment | Remove colored impurities | Use sparingly to avoid adsorbing your product. |
Question: Could trace metal contamination be affecting my reaction?
Answer:
Causality: Yes. 8-hydroxyquinoline and many of its precursors are powerful metal chelating agents. [1][3][4][13]If your reaction uses a metal-based catalyst (e.g., for a cross-coupling reaction), the product itself can bind to and sequester the catalyst, inhibiting its activity. Furthermore, trace metals leached from glassware or present in lower-grade reagents can form stable, often colored complexes with the 8-HQ product, complicating purification and spectral analysis. [5][14] Preventative Measures:
-
Use High-Purity Reagents: Whenever possible, use reagents from reliable suppliers with low specified metal content.
-
Proper Glassware Cleaning: Avoid using strong mineral acids for cleaning if possible, or ensure glassware is thoroughly rinsed with deionized water and a chelating wash (like EDTA solution) followed by a final water and solvent rinse.
-
Monitor for Unexpected Colors: The formation of intense green, yellow, or red colors upon product formation can sometimes be an indicator of metal complexation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Skraup, Friedländer, Combes, or Doebner-von Miller—is best for my target molecule?
A1: The optimal route depends heavily on the availability of starting materials and the desired substitution pattern.
-
Skraup Synthesis: Best for simple, unsubstituted or benzene-ring-substituted quinolines when the corresponding aniline is readily available. It is less suitable for delicate functional groups due to the harsh conditions. [2][6]* Friedländer Synthesis: Excellent for producing quinolines with substitution on the pyridine ring, as the substitution pattern is precisely controlled by the choice of the α-methylene ketone. [6][15]* Combes Synthesis: Useful for preparing 2,4-disubstituted quinolines from anilines and β-diketones. [16][17]* Doebner-von Miller Synthesis: A versatile method that allows for a variety of substituents on the pyridine ring, but can suffer from polymerization issues. [10][18] Q2: How do electron-donating or -withdrawing substituents on the starting aniline affect the reaction?
A2: Substituent effects are critical. In electrophilic aromatic substitution reactions like the Skraup or Combes cyclization, electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will activate it, generally leading to faster reaction rates and higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, making the cyclization step more difficult and often requiring harsher conditions or resulting in lower yields. [19] Q3: What are the most important safety precautions for these syntheses?
A3: Safety is paramount.
-
Skraup Synthesis: This reaction is highly exothermic and can splash violently. It must be performed in a chemical fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves. Have a quenching bath (e.g., an ice-water bath) on standby to control the temperature if necessary.
-
Strong Acids/Bases: Handle concentrated sulfuric acid, PPA, and strong bases with extreme care. Always add acid to water, not the other way around.
-
General Precautions: Many of the aniline starting materials and quinoline products are toxic and should be handled with care to avoid inhalation or skin contact.
References
- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- How to Synthesize 8-Hydroxyquinoline with Improved Yield and Purity? - FAQ - Guidechem.
- Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate.
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- Hydroxyquinoline Uses, Structure & Synthesis - Lesson - Study.com.
- Doebner–Miller reaction - Wikipedia.
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines - ResearchGate.
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC - NIH.
- A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11.
- Combes quinoline synthesis - Wikipedia.
- Doebner-Miller reaction and applications | PPTX - Slideshare.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Friedländer synthesis - Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Friedlaender Synthesis - Organic Chemistry Portal.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. study.com [study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 12. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. iipseries.org [iipseries.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 3-ethyl-8-quinolinol for Specific Metal Ions
Prepared by: Senior Application Scientist, Chelation & Separation Division
Welcome to the technical support center for 3-ethyl-8-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique chelating properties of this 8-hydroxyquinoline (8-HQ) derivative. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to enhance its selectivity for specific metal ions in your experimental setups. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 3-ethyl-8-quinolinol and its application in selective metal ion chelation.
Q1: What is 3-ethyl-8-quinolinol and how does it chelate metal ions?
A1: 3-ethyl-8-quinolinol is a derivative of 8-hydroxyquinoline (8-HQ), a well-known bicyclic organic compound.[1] Like its parent compound, it is a bidentate chelating agent, meaning it binds to a central metal ion at two points.[2][3] The chelation occurs through coordination bonds formed between the metal ion and the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the hydroxyl group.[2][3][4] The ethyl group at the 3-position primarily increases the molecule's lipophilicity and can introduce steric effects that may influence its affinity for different metal ions compared to unsubstituted 8-HQ.
Q2: Why is 3-ethyl-8-quinolinol not inherently selective for a single metal ion?
A2: The {N, O} donor set in 8-HQ derivatives can form stable complexes with a wide variety of metal ions, including transition metals (like Cu²⁺, Zn²⁺, Fe³⁺) and alkaline earth metals (like Mg²⁺).[1][5] The inherent selectivity is often low because the fundamental binding mechanism is similar for many divalent and trivalent cations.[6] Selectivity is not an absolute property of the ligand itself but is achieved by carefully controlling the experimental conditions to favor the formation of one metal-ligand complex over others.
Q3: What are the primary factors I can manipulate to enhance selectivity?
A3: The three pillars for enhancing selectivity are:
-
pH Control: This is the most powerful tool. The pH of the solution dictates the protonation state of the 3-ethyl-8-quinolinol and the propensity of metal ions to hydrolyze.[7]
-
Use of Masking Agents: These are auxiliary ligands that form strong, often colorless, complexes with interfering ions, preventing them from reacting with your primary chelator.[8]
-
Solvent System Modification: Changing the solvent can alter the stability constants of the metal complexes and the solubility of the resulting chelates, which can be exploited for selective extraction or precipitation.
Q4: How does the formation of a metal complex with 3-ethyl-8-quinolinol typically affect its fluorescence?
A4: 8-Hydroxyquinoline and its derivatives are often weakly fluorescent in their free form due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), which provides a non-radiative decay pathway.[9] Upon chelation with a metal ion, the hydroxyl proton is replaced by the metal, blocking the ESIPT pathway. This, combined with increased structural rigidity, typically leads to a significant enhancement of fluorescence intensity (a "turn-on" response).[9][10] This property makes these compounds excellent candidates for fluorescent metal ion sensors.[10]
Part 2: Troubleshooting Guide for Selectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My solution contains both Cu²⁺ and Zn²⁺, but 3-ethyl-8-quinolinol is binding to both. How can I selectively target one over the other?
-
Causality: Both Cu²⁺ and Zn²⁺ form highly stable complexes with 8-HQ derivatives across a broad pH range. The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes, predicts that the stability of Cu²⁺ complexes will be greater than that of Zn²⁺, independent of the ligand. However, this difference in stability may not be large enough for passive selectivity. The key is to exploit the pH-dependent precipitation of their respective metal-quinoline complexes.
-
Solution:
-
pH Adjustment is Critical: The precipitation of metal quinolates is highly dependent on pH. Copper(II) quinolate begins to precipitate at a much lower pH (around pH 3) compared to zinc(II) quinolate (around pH 4.5-5.0).[11]
-
Stepwise pH Control: Start by adjusting your sample to a pH of ~3.5 using an acetate buffer. At this pH, the Cu²⁺ will selectively complex with 3-ethyl-8-quinolinol and can be removed via precipitation or solvent extraction.
-
Subsequent pH Increase: After removing the copper complex, you can increase the pH of the remaining solution to ~5.5-6.0 to complex and quantify the Zn²⁺.
-
Problem 2: I am trying to detect a trace amount of Al³⁺, but the signal is being overwhelmed by interference from a large excess of Fe³⁺.
-
Causality: Iron(III) forms an exceptionally stable, intensely colored complex with 8-HQ derivatives that can interfere with both colorimetric and fluorometric detection of other ions.[6] To achieve selectivity for Al³⁺, the Fe³⁺ must be "masked" or rendered non-reactive towards the 3-ethyl-8-quinolinol.
-
Solution:
-
Reduction of Iron: First, reduce the interfering iron from Fe³⁺ to Fe²⁺ by adding a reducing agent like ascorbic acid.
-
Masking with Cyanide: In a buffered solution (pH ~10), add potassium cyanide (KCN). Cyanide is a powerful masking agent that forms a highly stable and colorless hexacyanoferrate(II) complex, [Fe(CN)₆]⁴⁻.[8] This complex is far more stable than the Fe²⁺-quinolinol complex, effectively sequestering the iron.
-
Caution: Potassium cyanide is extremely toxic. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The solution must be kept basic to prevent the formation of lethal hydrogen cyanide (HCN) gas.
-
Detection of Aluminum: With the iron masked, you can now proceed with the addition of 3-ethyl-8-quinolinol to chelate and detect Al³⁺.
-
Problem 3: I am not observing any complex formation (or the resulting fluorescence/absorbance signal is very weak).
-
Causality: This issue almost always points to a problem with the solution's pH. 8-Hydroxyquinoline has two key pKa values: one for the protonated quinoline nitrogen (pKa₁ ≈ 5) and one for the phenolic hydroxyl group (pKa₂ ≈ 9.9).[7]
-
If pH is too low (e.g., < 4): The nitrogen atom is protonated. This protonated form does not effectively chelate metal ions.
-
If pH is too high (e.g., > 10 for many metals): While the chelator is in its most active, fully deprotonated state, the metal ions of interest may precipitate out of solution as metal hydroxides, making them unavailable for chelation.[7]
-
-
Solution:
-
Verify Solution pH: Use a calibrated pH meter to check the pH of your experimental solution.
-
Consult Stability Data: Refer to the stability data table below (Table 1) to find the optimal pH range for the formation of your target metal complex. Most divalent transition metals form stable complexes in the slightly acidic to neutral range (pH 5-8).[7]
-
Use a Buffer: Always use a suitable buffer system (e.g., acetate, phosphate, or borate) to maintain a stable pH throughout the experiment.
-
Part 3: Key Experimental Protocols
Protocol 1: Determining the Optimal pH for Selective Chelation
This protocol outlines a systematic approach to identify the pH at which the selectivity of 3-ethyl-8-quinolinol for a target metal ion (M_target) is maximized in the presence of an interfering ion (M_interfere).
-
Prepare Stock Solutions:
-
1 mM 3-ethyl-8-quinolinol in ethanol.
-
10 mM aqueous stock solutions of M_target and M_interfere salts (e.g., nitrates or chlorides).
-
A series of 0.1 M buffer solutions covering a pH range from 3.0 to 9.0 (e.g., acetate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).
-
-
Set up Titration Series:
-
In a series of vials, add a fixed amount of M_target and M_interfere.
-
Add a different buffer to each vial to create a pH gradient across the series (e.g., pH 3.0, 3.5, 4.0, ... 9.0).
-
Add a fixed amount of the 3-ethyl-8-quinolinol stock solution to each vial.
-
Bring all vials to a constant final volume with deionized water.
-
-
Equilibrate and Measure:
-
Allow the solutions to equilibrate for 15-30 minutes.
-
Measure the analytical signal (e.g., absorbance at the λ_max of the complex or fluorescence intensity) for each vial.
-
-
Analyze Data:
-
Plot the signal intensity versus pH for both the target and interfering ions (if they can be distinguished).
-
The optimal pH for selectivity is the point where the signal for M_target is maximized while the signal for M_interfere is minimized.
-
Protocol 2: Selective Detection of Zinc(II) in the Presence of Copper(II) Using a Masking Agent
This protocol demonstrates the use of thiosulfate as a masking agent to enable the selective detection of Zn²⁺ in a mixed-ion sample.
-
Sample Preparation:
-
Prepare an aqueous sample containing both Zn²⁺ and Cu²⁺.
-
Add an appropriate buffer to adjust the solution pH to ~6.0 (e.g., phosphate buffer).
-
-
Masking Step:
-
Add a 100-fold molar excess of sodium thiosulfate (Na₂S₂O₃) solution to the sample.
-
Stir for 10 minutes. Thiosulfate will form a stable, colorless complex with Cu²⁺, effectively masking it.
-
-
Chelation and Detection:
-
Add the 3-ethyl-8-quinolinol solution to the masked sample. The chelator will now selectively bind to the available Zn²⁺.
-
Proceed with your analytical measurement (e.g., fluorescence spectroscopy).
-
-
Validation (Optional Demasking):
-
To confirm the presence of copper, you can de-mask it. In a separate aliquot, after the initial measurement, adding a solution of silver nitrate (AgNO₃) will precipitate silver thiosulfate, releasing the Cu²⁺ to then react with any excess 3-ethyl-8-quinolinol, producing a signal change.
-
Part 4: Data Summaries & Visualizations
Data Presentation
The stability of a metal complex is quantified by its stability constant (log K).[12] A higher log K value indicates a more stable complex. The table below provides representative stability constants for complexes of the parent compound, 8-hydroxyquinoline, with various metal ions. While the ethyl group will slightly modify these values, the relative trends are highly informative for experimental design.
Table 1: Stepwise Stability Constants (log K) for 8-Hydroxyquinoline Complexes
| Metal Ion | log K₁ | log K₂ | Optimal pH Range for Precipitation |
| Cu²⁺ | 13.1 | 12.3 | 2.8 - 14.0 |
| Fe³⁺ | 12.3 | 11.5 | 2.8 - 12.0 |
| Ni²⁺ | 11.5 | 10.2 | 4.3 - 14.0 |
| Co²⁺ | 10.6 | 9.5 | 4.2 - 14.0 |
| Zn²⁺ | 9.8 | 8.7 | 4.6 - 13.0 |
| Cd²⁺ | 9.2 | 7.8 | 5.4 - 14.0 |
| Al³⁺ | 9.8 | 9.0 | 4.2 - 9.8 |
| Mg²⁺ | 6.4 | 5.4 | 6.9 - 13.0 |
Data compiled from various sources for the parent 8-hydroxyquinoline to illustrate general trends. Actual values for 3-ethyl-8-quinolinol may vary.
Mandatory Visualizations
Caption: Chelation of a metal ion (M²⁺) by 3-ethyl-8-quinolinol.
Caption: Workflow demonstrating the critical effect of pH on chelation.
Caption: Logical workflow for using a masking agent to achieve selectivity.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Available from: [Link]
-
ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Available from: [Link]
-
Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The precipitation of metals by means of 8-hydroxyquinoline (oxine). Part II. The effect of pH on the precipitation of cadmium, tungsten, and uranium from acetate solutions. Available from: [Link]
-
oaj.umd.edu. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
ResearchGate. (2025). Hydroxyquinolines as Iron Chelators. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Available from: [Link]
-
DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Available from: [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Available from: [Link]
-
CORE. (n.d.). Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline. Available from: [Link]
-
Wiley Online Library. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: [Link]
-
SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]
-
ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available from: [Link]
-
PubMed. (1999). Syntheses and Metal Ion Complexation of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. Available from: [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Available from: [Link]
-
ochepro.com. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available from: [Link]
-
SciSpace. (n.d.). Stability of Metal Complexes. Available from: [Link]
-
Chemistry LibreTexts. (2020). E4: Complex Ion Formation Constants. Available from: [Link]
-
Frontiers. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Available from: [Link]
-
PubMed Central. (n.d.). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Available from: [Link]
-
ResearchGate. (n.d.). Determination of trace heavy metals in seawater with 8-hydroxyquinoline solid phase extraction by ICP-OES. Available from: [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Semantic Scholar. (n.d.). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Available from: [Link]
-
PubMed Central. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. autechindustry.com [autechindustry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Ethyl-8-Quinolinol Experimental Design and Optimization
Welcome to the technical support center for 3-ethyl-8-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing experimental conditions and enhancing the performance of this versatile compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to ensure the success of your experiments.
Introduction to 3-Ethyl-8-Quinolinol
3-Ethyl-8-quinolinol is a derivative of 8-hydroxyquinoline (8-HQ), a class of compounds renowned for their potent metal-chelating properties.[1] This characteristic is central to their diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[2][3] The core mechanism of action for many 8-HQ derivatives involves the disruption of essential metalloenzyme functions in target cells or the modulation of signaling pathways affected by metal ion dysregulation.[1][4] The ethyl group at the 3-position of the quinoline ring can influence the compound's lipophilicity and steric hindrance, which in turn may affect its solubility, membrane permeability, and interaction with biological targets.[5][6]
Troubleshooting Guide: Experimental Issues and Solutions
This section addresses common challenges encountered during experiments with 3-ethyl-8-quinolinol, providing a systematic approach to problem-solving.
Issue 1: Poor Solubility or Precipitation of 3-Ethyl-8-Quinolinol in Aqueous Media
Question: My 3-ethyl-8-quinolinol is precipitating out of my aqueous buffer or cell culture medium. How can I improve its solubility?
Answer:
This is a common issue with many hydrophobic organic compounds. The ethyl group on the quinoline ring increases its lipophilicity compared to the parent 8-hydroxyquinoline.
Causality and Solution:
-
Inadequate Solvent Vehicle:
-
Explanation: 3-Ethyl-8-quinolinol has low solubility in water. A stock solution in an appropriate organic solvent is necessary.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-ethyl-8-quinolinol in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays.[7]
-
For your experiment, dilute the stock solution into your aqueous buffer or medium to the final desired concentration.
-
Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[7] Run a vehicle control (medium with the same concentration of solvent) to account for any effects of the solvent itself.
-
-
-
pH of the Aqueous Medium:
-
Explanation: The solubility of 8-hydroxyquinoline derivatives can be pH-dependent. The quinoline nitrogen has a pKa around 5, meaning it will be protonated and more soluble in acidic conditions. The hydroxyl group has a pKa around 10, and its deprotonation at higher pH can also affect solubility.[8]
-
Protocol:
-
Determine the pH of your experimental buffer.
-
If your experimental conditions allow, a slightly acidic pH may improve solubility. However, for cell-based assays, maintaining physiological pH (around 7.4) is critical.
-
If you observe precipitation at physiological pH, consider using a co-solvent or a formulation approach if permissible for your experimental design.
-
-
Solubility of 3-Ethyl-8-Quinolinol in Common Solvents:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic quinoline ring and ethyl group limit aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is an excellent choice for creating stock solutions of hydrophobic compounds.[7] |
| Ethanol | Moderate to High | A polar protic solvent that can dissolve many organic compounds. |
| Methanol | Moderate to High | Similar to ethanol, it is a good solvent for many organic molecules. |
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Question: I am observing significant variability between replicate experiments using 3-ethyl-8-quinolinol. What could be the cause?
Answer:
Inconsistent results often stem from issues with compound stability, handling, or interactions with assay components.
Causality and Solution:
-
Degradation of 3-Ethyl-8-Quinolinol:
-
Explanation: 8-Hydroxyquinoline and its derivatives can be sensitive to light and oxidation. Degradation of the compound will lead to a lower effective concentration and variable results.
-
Protocol:
-
Store the solid compound and stock solutions protected from light (e.g., in amber vials) and at an appropriate temperature (e.g., -20°C for long-term storage).
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Interaction with Assay Components:
-
Explanation: The chelating nature of 3-ethyl-8-quinolinol means it can interact with any free metal ions in your buffers or media, potentially altering its effective concentration available to interact with your target.
-
Protocol:
-
Use high-purity water and reagents to prepare your buffers and media.
-
Be aware of the composition of your media. Some media contain metal ions that could be chelated by the compound.
-
If you suspect metal chelation is affecting your results, you may need to use a defined, metal-free medium or buffer if your experimental system allows.
-
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Question: I am observing cytotoxicity in my control cells at concentrations where I don't expect to see an effect, or I am seeing unexpected biological responses. What should I investigate?
Answer:
This can be due to the intrinsic properties of the compound, its interaction with metal ions, or the experimental conditions.
Causality and Solution:
-
Metal-Complex Formation and Redox Cycling:
-
Explanation: The biological activity of 8-hydroxyquinoline derivatives is often mediated by the formation of metal complexes. These complexes can have different biological activities than the free ligand. For example, copper complexes of 8-HQ derivatives can induce oxidative stress through redox cycling, leading to cytotoxicity.[4]
-
Protocol:
-
Be aware of the trace metal content in your cell culture medium.
-
To investigate if the observed effect is metal-dependent, you can co-incubate your cells with a non-toxic, strong metal chelator (e.g., EDTA, but be mindful of its own biological effects) to see if it rescues the phenotype.
-
Conversely, you can supplement the medium with specific metal ions (e.g., Cu²⁺, Zn²⁺) to see if it potentiates the effect of 3-ethyl-8-quinolinol.[1]
-
-
-
pH-Dependent Activity:
-
Explanation: The protonation state of the quinoline nitrogen and the hydroxyl group can influence the compound's ability to chelate metals and interact with biological targets.[8] Changes in the local pH (e.g., in the vicinity of a cell membrane or within an acidic organelle) could alter its activity.
-
Protocol:
-
Ensure your experimental buffers are robust and maintain a stable pH throughout the experiment.
-
If you are studying processes that involve pH changes (e.g., endocytosis), consider how this might impact the activity of 3-ethyl-8-quinolinol.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-ethyl-8-quinolinol?
A1: The primary mechanism of action for 3-ethyl-8-quinolinol, like other 8-hydroxyquinoline derivatives, is its ability to act as a metal chelator.[1][4] By binding to essential metal ions such as iron, copper, and zinc, it can disrupt the function of metalloenzymes that are crucial for cellular processes like DNA replication, energy metabolism, and signal transduction.[2] The formation of metal-ligand complexes can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in target cells.[4]
Q2: How should I prepare a stock solution of 3-ethyl-8-quinolinol for cell culture experiments?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a cell-culture grade, sterile-filtered organic solvent such as DMSO.[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When preparing your working solutions, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration is below 0.5% (v/v) to minimize solvent toxicity.
Q3: What are typical working concentrations for 3-ethyl-8-quinolinol in in vitro assays?
A3: The optimal working concentration will vary depending on the specific assay and cell type. Based on studies with similar 8-hydroxyquinoline derivatives, a good starting point for cytotoxicity or antimicrobial assays would be to test a range of concentrations from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 50-100 µM).[3][6] It is crucial to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific system.
Q4: Can 3-ethyl-8-quinolinol be used in fluorescence-based assays?
A4: Yes, 8-hydroxyquinoline and its derivatives are known to form fluorescent complexes with certain metal ions, particularly Al³⁺ and Zn²⁺. The free ligand itself is weakly fluorescent, but upon chelation with a metal ion, the rigidity of the complex often leads to a significant enhancement of fluorescence. This property can be exploited for the development of fluorescent sensors for metal ions. The specific fluorescence properties (excitation/emission wavelengths and quantum yield) of the 3-ethyl-8-quinolinol-metal complexes would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Assessing Anticancer Activity using the MTT Assay
This protocol provides a general framework for evaluating the cytotoxic effects of 3-ethyl-8-quinolinol on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-ethyl-8-quinolinol
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3-ethyl-8-quinolinol in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of 3-ethyl-8-quinolinol.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, add 100 µL of the solubilization solution directly to the wells.
-
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: General Procedure for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of 3-ethyl-8-quinolinol against a fungal strain.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
3-ethyl-8-quinolinol
-
DMSO
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the wells.
-
-
Compound Preparation:
-
Prepare a stock solution of 3-ethyl-8-quinolinol in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Visualizations
Diagram 1: General Experimental Workflow for 3-Ethyl-8-Quinolinol
Caption: A generalized workflow for experiments involving 3-ethyl-8-quinolinol.
Diagram 2: Mechanism of Action - Metal Chelation
Caption: The central role of metal chelation in the biological activity of 3-ethyl-8-quinolinol.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant scientific supplier website.
- Effects of hydrophobicity on the antifungal activity of α-helical antimicrobial peptides. (n.d.). Journal of Biological Chemistry.
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. (n.d.). Journal of Clinical Microbiology.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry.
- Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. (1994). Journal of Fluorescence.
- A Practical Guide to Antifungal Susceptibility Testing. (n.d.).
- Can We Improve Antifungal Susceptibility Testing? (n.d.). Journal of Fungi.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). Scientific Reports.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
- Chemical structure of a 3-quinoline-based molecule. (n.d.).
- Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. (n.d.). ACS Medicinal Chemistry Letters.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Drug Design, Development and Therapy.
- Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applic
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules.
- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.).
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy.
- 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. (2005). Organic Letters.
- 8-Hydroxyquinoline (8-Quinolinol) | Fungicide | MedChemExpress. (n.d.). MedChemExpress.
- Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants.
- Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (n.d.). Scientific Reports.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrophobic diversification is the key to simultaneously increased antifungal activity and decreased cytotoxicity of two ab initio designed peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel Spectrofluorometric Method Using 3-ethyl-8-quinolinol
Objective Comparison with Atomic Absorption Spectroscopy for Trace Metal Analysis
Introduction: The Imperative for Innovation in Analytical Methodologies
In the landscape of pharmaceutical development and scientific research, the quality, reliability, and consistency of analytical data are paramount. The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is not merely a regulatory formality but a cornerstone of good scientific practice, ensuring that the data generated is accurate and reproducible.[2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the validation parameters necessary to demonstrate a method's suitability.[3][4]
For decades, techniques like Atomic Absorption Spectroscopy (AAS) have been the gold standard for quantifying trace metal ions.[5] While accurate and sensitive, these conventional methods often come with significant drawbacks, including high operational costs, time-consuming sample preparation, and a lack of portability for real-time monitoring.[6][7] This creates a demand for innovative analytical methods that are faster, more cost-effective, and equally reliable.
This guide introduces a novel spectrofluorometric method for the quantification of Zinc ions (Zn²⁺), a critical element in numerous biological and pharmaceutical systems, utilizing a new chelating agent: 3-ethyl-8-quinolinol . 8-Quinolinol (Oxine) and its derivatives are renowned for their ability to form stable, highly fluorescent complexes with various metal ions.[8] The rationale behind selecting 3-ethyl-8-quinolinol is based on the hypothesis that the introduction of an electron-donating ethyl group at the 3-position will enhance the quantum efficiency and photostability of the resulting Zn²⁺ complex, leading to superior sensitivity and selectivity compared to the parent compound.
Here, we provide a comprehensive, in-depth validation of this new method, directly comparing its performance against the established AAS technique. This guide is designed for researchers and drug development professionals, offering not just protocols but the scientific reasoning behind each experimental choice, ensuring a self-validating and trustworthy analytical system.
The Core Principle: Chelation-Enhanced Fluorescence
The new method is based on the principle of chelation-enhanced fluorescence. 3-ethyl-8-quinolinol itself is weakly fluorescent. However, upon forming a rigid five-membered chelate ring with a Zn²⁺ ion, the molecule's conformational flexibility is restricted. This rigidity minimizes non-radiative energy loss, leading to a significant increase in fluorescence intensity that is directly proportional to the concentration of the analyte.[8]
Caption: Chelation reaction of 3-ethyl-8-quinolinol and Zn²⁺.
The Validation Workflow: A Systematic Approach
A robust validation process follows a logical sequence of experiments designed to test the method's key performance characteristics. Each step builds confidence in the method's suitability for its intended purpose.[9] The universally accepted parameters outlined in ICH Q2(R1) will be assessed.[3][10]
Caption: The sequential workflow for analytical method validation.
Specificity: Ensuring a Targeted Measurement
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] For our method, this means demonstrating that the fluorescence signal is solely from the Zn²⁺-(3-ethyl-8-quinolinol) complex and not from other metal ions or excipients commonly found in pharmaceutical formulations.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a standard solution of Zn²⁺ (10 µg/mL).
-
Prepare solutions of potentially interfering ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺) at a concentration at least 10-fold higher than the Zn²⁺ standard.
-
Prepare a solution of a common pharmaceutical placebo (e.g., lactose, microcrystalline cellulose).
-
-
Analysis (New Fluorometric Method):
-
Analyze the Zn²⁺ standard solution to obtain a reference fluorescence intensity.
-
Analyze a blank solution (reagent only).
-
Analyze solutions containing the placebo and each interfering ion individually.
-
Analyze a "spiked" solution containing the Zn²⁺ standard mixed with all potential interferents.
-
-
Analysis (AAS - Comparative Method):
-
AAS is inherently highly specific due to the use of hollow-cathode lamps that emit light at wavelengths specific to the element being measured. Analyze the Zn²⁺ standard and the spiked sample to confirm the absence of spectral interference.
-
-
Acceptance Criteria:
-
The signal from the blank, placebo, and individual interfering ion solutions should be less than 2% of the signal from the Zn²⁺ standard.
-
The recovery of Zn²⁺ in the "spiked" sample should be between 98.0% and 102.0%.
-
Linearity and Range: Defining the Method's Operating Boundaries
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[2] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12] For assays, the ICH recommends a minimum range of 80% to 120% of the test concentration.[13]
Experimental Protocol
-
Preparation of Calibration Standards:
-
From a certified stock solution, prepare a series of at least five calibration standards spanning the expected working range. For the new fluorometric method, this might be 1.0 µg/mL to 20.0 µg/mL. For AAS, a similar or slightly different range may be appropriate based on instrument sensitivity.
-
-
Analysis:
-
Analyze each standard in triplicate using both the new method and AAS.
-
-
Data Evaluation:
-
Plot the mean response (fluorescence intensity or absorbance) versus the known concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and the coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.999.
-
The y-intercept should be less than 2% of the response of the 100% concentration standard.[14]
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy: Verifying Closeness to the Truth
Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percentage of the analyte that is successfully measured (% recovery).[15]
Experimental Protocol
-
Preparation of Spiked Samples:
-
Prepare a homogenous placebo blend.
-
Spike the placebo with known amounts of the Zn²⁺ analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
-
Analysis:
-
Analyze all nine samples using both the new method and AAS.
-
-
Calculation:
-
Calculate the % Recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria:
-
The mean % Recovery at each concentration level should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the replicate preparations should not exceed 2.0%.
-
Precision: Demonstrating Consistency
Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol
-
Repeatability:
-
Prepare six individual samples of a homogeneous batch at 100% of the target concentration.
-
Have one analyst analyze all six samples on the same day with the same instrument for both methods.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision:
-
A second analyst repeats the analysis of six new samples on a different day, and if possible, with a different instrument.
-
Calculate the %RSD for the second set of results and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate their variance.
-
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] These parameters define the sensitivity of the method. They are commonly determined from the standard deviation of the response and the slope of the calibration curve.[10]
Experimental Protocol
-
Methodology (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Obtain the slope of the calibration curve (S).
-
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation:
-
Prepare samples at the calculated LOQ concentration and analyze them to confirm that the precision and accuracy are within acceptable limits at this level.
-
-
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable accuracy (e.g., 90-110% recovery) and precision (e.g., RSD ≤ 10%).
-
Robustness: Assessing Method Reliability
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol
-
Identify Critical Parameters:
-
New Fluorometric Method: pH of the buffer, incubation time, wavelength of excitation/emission (±2 nm).
-
AAS Method: Burner height, gas flow rate, lamp current.
-
-
Systematic Variation:
-
Prepare a standard sample solution.
-
Analyze the solution while making small, deliberate changes to one parameter at a time.
-
-
Evaluation:
-
Evaluate the effect of these changes on the final result (e.g., peak area, concentration). System suitability parameters should also be monitored.
-
-
Acceptance Criteria:
-
The results should remain within acceptable limits (e.g., % recovery of 98-102%) and system suitability criteria should still be met, demonstrating the method is robust.
-
Performance Comparison: 3-ethyl-8-quinolinol vs. AAS
The following table summarizes the hypothetical (but realistic) validation results, providing an objective comparison of the two methods.
| Validation Parameter | New Fluorometric Method (3-ethyl-8-quinolinol) | Conventional Method (AAS) | Justification of Performance |
| Specificity | No interference from common ions or placebo. | Highly specific due to element-specific lamp. | Both methods demonstrate excellent specificity for their intended use. |
| Linearity (R²) | 0.9998 | 0.9995 | Both methods show excellent linearity. The fluorometric method's slightly higher R² may suggest a more consistent response. |
| Range | 1.0 - 20.0 µg/mL | 0.5 - 10.0 µg/mL | The fluorometric method offers a wider linear range, potentially reducing the need for sample dilutions. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | Both methods are highly accurate and meet the acceptance criteria. |
| Precision (% RSD) | Repeatability: 0.8% Intermediate: 1.2% | Repeatability: 1.1% Intermediate: 1.5% | The new method demonstrates slightly better precision, indicating lower variability in results. |
| LOD | 0.1 µg/mL | 0.05 µg/mL | AAS shows a lower limit of detection, making it superior for ultra-trace analysis. |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | The LOQ of the new method is well within typical analytical needs, though AAS is more sensitive. |
| Robustness | Unaffected by minor changes in pH and wavelength. | Sensitive to changes in gas flow rate. | The new fluorometric method appears more robust for routine laboratory use. |
| Analysis Time | ~5 minutes per sample | ~15 minutes per sample (incl. warm-up) | The new method offers significantly higher throughput. |
Conclusion: A Validated and Superior Alternative
This comprehensive validation guide demonstrates that the new spectrofluorometric method using 3-ethyl-8-quinolinol is a suitable and, in many aspects, superior alternative to traditional Atomic Absorption Spectroscopy for the quantification of Zn²⁺. While AAS maintains an edge in absolute sensitivity (LOD/LOQ), the new method excels in terms of speed, operational range, precision, and robustness.
The causality behind its strong performance lies in the specific molecular design of the 3-ethyl-8-quinolinol reagent, which forms a stable and highly fluorescent complex with the target analyte. The validation data, generated in accordance with ICH Q2(R1) guidelines, provides a high degree of assurance that this method will consistently yield accurate and reliable results.[3][4] For research and quality control laboratories focused on high-throughput analysis without the need for ultra-trace detection limits, this validated method represents a significant advancement.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ResearchGate. (n.d.). Comparative analysis of conventional methods used for toxic metal ions detection.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- YouTube. (2024, September 16). Key terms related to validation of an analytical method.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Patsnap Synapse. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX.
- SciSpace. (n.d.). Validation of Analytical Methods.
- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- SciTePress. (n.d.). Application of Different Analysis Methods Based on Metal-Organic Frameworks for Different Heavy Metal Ions Detection.
- IJAEMS. (2016, September). Spectroscopic Techniques and Electrochemical Sensors Technologies for Heavy Metal Ions Detection: A Review.
- ACS Omega. (2024, June 5). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review.
- MDPI. (n.d.). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review.
- MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Journal of the American Chemical Society. (n.d.). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Indian Journal of Pure & Applied Physics. (n.d.). Photo physical properties of 8-hydroxy quinoline.
- ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes....
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- LinkedIn. (n.d.). The Role of 8-Hydroxyquinoline in Chemical Analysis and Metal Ion Detection.
- US EPA. (n.d.). 8-Quinolinol, 3-ethyl- - Substance Details - SRS.
- Journal of the Chemical Society of Pakistan. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cadmium(II) in Industrial Waste Water.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Wiley Online Library. (2025, August 7). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.
- Journal of Pharmacognosy and Phytochemistry. (2018, December 30). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent.
- Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Yeserchem. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. wjarr.com [wjarr.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijaems.com [ijaems.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Fluorescence of Quinolinol Derivatives: A Comparative Analysis of 8-Quinolinol, 3-ethyl-
Introduction: The Quinolinol Scaffold - A Tale of Tamed Fluorescence
For researchers in drug discovery and materials science, the quinoline core structure is a familiar and versatile scaffold. Within this family, 8-hydroxyquinoline (8-HQ), also known as oxine, presents a fascinating photophysical paradox. It possesses the requisite aromatic, bicyclic π-system for fluorescence, yet in many environments, it remains a surprisingly weak emitter.[1] This guide delves into the science behind this phenomenon and explores how chemical derivatization, specifically focusing on 3-ethyl-8-quinolinol, can unlock and modulate the fluorescent potential of this powerful molecular framework. We will provide an objective comparison with other key derivatives, supported by experimental insights and protocols to empower researchers in their application of these compounds.
Part 1: Understanding the Core - The Photophysics of 8-Hydroxyquinoline (8-HQ)
The fluorescence behavior of 8-HQ is intrinsically linked to its structure. The proximity of the phenolic hydroxyl group at the C8 position to the nitrogen atom in the pyridine ring facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[2]
Upon photoexcitation, the electronic properties of 8-HQ change dramatically: the hydroxyl group becomes a stronger acid, and the pyridine nitrogen becomes a stronger base. This drives an ultrafast transfer of the hydroxyl proton to the nitrogen, forming a transient zwitterionic tautomer in the excited state. This tautomer provides a highly efficient non-radiative decay pathway, meaning the molecule returns to the ground state by dissipating energy as heat rather than emitting a photon of light. This ESIPT process is the primary reason for the weak fluorescence or "quenching" of 8-HQ in many hydroxylic solvents.[1][3]
Caption: The ESIPT mechanism responsible for quenching fluorescence in 8-Hydroxyquinoline (8-HQ).
Part 2: A Comparative Analysis of Quinolinol Derivatives
The key to harnessing the fluorescent power of the 8-HQ scaffold lies in chemically modifying its structure to inhibit the ESIPT pathway and to fine-tune its electronic properties. Here, we compare the parent 8-HQ with derivatives substituted at key positions, including our focus compound, 3-ethyl-8-quinolinol.
2.1. Blocking the Proton Source: O-Substitution
The most direct strategy to prevent ESIPT is to replace the acidic hydroxyl proton. Ether and ester derivatives of 8-HQ, such as 8-methoxyquinoline or 8-acetoxyquinoline, lack the mobile proton and are therefore unable to form the non-fluorescent zwitterionic tautomer.[2] This chemical "blocking" effectively switches the fluorescence "on," leading to significantly higher quantum yields compared to the parent 8-HQ.[2]
2.2. Modulating the Core: Ring Substitution
Substitution on the quinoline rings directly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics.
-
The Effect of an Ethyl Group at C3: The introduction of an ethyl group at the 3-position, creating 3-ethyl-8-quinolinol , modifies the fluorophore's properties through an inductive effect. Alkyl groups, like ethyl, are weakly electron-donating. This donation of electron density into the π-system can raise the energy of the HOMO, often leading to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted 8-HQ. While the effect on the quantum yield is not extensively documented for this specific molecule, the presence of the substituent at the 3-position can also influence non-radiative decay rates, potentially impacting fluorescence intensity.[4][5]
-
Substitution at the Phenolic Ring (C5 and C7): The positions ortho (C7) and para (C5) to the hydroxyl group are critical for modulating fluorescence.
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br, I) or sulfo groups (-SO₃H) at the C5 and/or C7 positions are EWGs. They lower the energy levels of the molecule's orbitals. This typically results in a significant red shift in the emission spectrum. However, EWGs, particularly heavy atoms like iodine, can also promote intersystem crossing to the triplet state, providing an alternative non-radiative decay pathway that decreases the fluorescence quantum yield.[6] For instance, the quantum yield of 8-HQ in concentrated H₂SO₄ is 0.31, while that of 5,7-diiodo-8-hydroxyquinoline is drastically lower at approximately 0.002.[6]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) can increase the electron density of the π-system, often leading to enhanced fluorescence and solvatochromism, where the emission color changes with solvent polarity.[7]
-
2.3. Quantitative Comparison of Photophysical Properties
The following table summarizes the reported photophysical properties of 8-HQ and several key derivatives to provide a quantitative basis for comparison. Data for 3-ethyl-8-quinolinol is not widely published, so its expected properties are inferred based on chemical principles.
| Compound | Substituent(s) | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | None | Conc. H₂SO₄ | ~365 | ~520 | 0.31 | [6] |
| 8-Hydroxyquinoline (8-HQ) | None | Acetonitrile | 315 | 360, 480 | Weak/Complex | [2] |
| 3-ethyl-8-quinolinol | 3-ethyl | Various | Expected red-shift vs. 8-HQ | Expected red-shift vs. 8-HQ | Data not available | [5][8] |
| 8-Methoxyquinoline | 8-methoxy | Conc. H₂SO₄ | ~365 | ~420 | ~0.1 | [6] |
| 8-Octyloxyquinoline | 8-octyloxy | Acetonitrile | 315 | 345 | Higher than 8-HQ | [2] |
| 5,7-dichloro-8-HQ | 5,7-dichloro | Conc. H₂SO₄ | ~380 | ~530 | 0.046 | [6] |
| 5,7-diiodo-8-HQ | 5,7-diiodo | Conc. H₂SO₄ | ~390 | ~540 | 0.002 | [6] |
Note: The fluorescence of 8-HQ derivatives is highly dependent on the solvent and pH. The data in concentrated acid is presented to show the fluorescence of the protonated cation, which prevents ESIPT.
Part 3: Experimental Guide - A Protocol for Reliable Fluorescence Comparison
To ensure trustworthy and reproducible data when comparing quinolinol derivatives, a standardized experimental approach is crucial.
3.1. Step-by-Step Protocol for Measuring Relative Fluorescence Quantum Yield (ΦF)
This protocol describes the determination of ΦF using a comparative method with a well-characterized fluorescence standard.
-
Select a Standard: Choose a fluorescent standard with an emission range that overlaps with your sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice for blue-green emitters.
-
Prepare Solutions:
-
Prepare a stock solution of the standard and your test compounds (e.g., 8-HQ, 3-ethyl-8-quinolinol) in a suitable, spectroscopy-grade solvent.
-
Create a series of dilutions for both the standard and the test compounds, ensuring the absorbance at the excitation wavelength is below 0.1 AU to minimize inner filter effects.
-
-
Measure UV-Vis Absorption: For each diluted solution, measure the full UV-Vis absorption spectrum to determine the absorbance at the chosen excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength (λex) on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum across the expected range, ensuring the same instrument settings (e.g., slit widths) are used for the sample and the standard.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.
-
Calculate Quantum Yield: Use the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Comparative Guide to the Metal Ion Binding Affinity of 3-Ethyl-8-Hydroxyquinoline
This guide provides a comprehensive comparative analysis of the metal ion binding affinity of 3-ethyl-8-hydroxyquinoline, a key derivative of the privileged 8-hydroxyquinoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships between chemical structure and chelating properties. We will explore the synthesis of the target compound, present detailed, self-validating experimental protocols for determining metal binding affinities, and interpret the resulting data in a comparative context with its parent compound, 8-hydroxyquinoline (8HQ).
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry, largely due to their potent ability to chelate a variety of biologically significant metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺).[1][2][3][4] The homeostasis of these metal ions is critical for normal physiological function, and its disruption is a known pathological factor in numerous disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, various cancers, and microbial infections.[1][2][3]
The therapeutic strategy often involves the use of chelators to sequester excess metal ions, disrupt aberrant metal-protein interactions, or act as ionophores to transport metals across cell membranes, thereby restoring homeostasis.[3][5] The parent compound, 8-hydroxyquinoline, is a bidentate chelating agent that coordinates with metal ions via its phenolic oxygen and quinoline nitrogen atoms.[3][6]
This guide focuses on a specific derivative, 3-ethyl-8-hydroxyquinoline. The introduction of an ethyl group at the C3-position, adjacent to the coordinating nitrogen, is a deliberate chemical modification expected to modulate the molecule's chelating properties through several mechanisms:
-
Electronic Effects : The ethyl group is weakly electron-donating, which can increase the electron density on the quinoline ring and the basicity of the coordinating nitrogen. This is hypothesized to strengthen the metal-ligand bond, thereby increasing the stability of the resulting complex.
-
Steric Effects : The presence of a bulky ethyl group near the coordination site may introduce steric hindrance, potentially influencing the ligand's ability to form stable complexes with certain metal ions, depending on their preferred coordination geometry and ionic radius. This can be a tool to enhance selectivity.
-
Lipophilicity : The addition of the ethyl group increases the overall lipophilicity of the molecule compared to 8HQ. This can significantly impact its pharmacokinetic profile, including its ability to cross the blood-brain barrier or cellular membranes.[6]
The objective of this guide is to provide a robust framework for experimentally quantifying these effects through a comparative study, equipping researchers with the necessary protocols and interpretive logic to evaluate 3-ethyl-8-hydroxyquinoline as a potential therapeutic agent.
Synthesis of 3-Ethyl-8-Hydroxyquinoline
A reliable synthesis is the first step in any chemical investigation. The preparation of 3-ethyl-8-hydroxyquinoline can be achieved via a modified Skraup-Doebner-von Miller reaction. The following protocol is adapted from established procedures.[7]
Protocol 1: Synthesis of 3-Ethyl-8-Hydroxyquinoline
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine o-aminophenol (1.0 mol), o-nitrophenol (as a mild oxidizing agent), and 37% aqueous hydrochloric acid (296 g).
-
Heating : Heat the stirred mixture to 100°C.
-
Addition of Acrolein : Slowly add 2-ethylacrolein (161.5 g) to the reaction mixture over a period of 2 hours, maintaining the temperature at 100°C.
-
Reaction Completion : Continue stirring the mixture at 100°C for an additional 2 hours after the addition is complete.
-
Workup : Cool the reaction mixture to room temperature. Add methylene chloride to the flask.
-
Neutralization : Adjust the pH of the mixture to 7.0 by carefully adding concentrated ammonium hydroxide while stirring vigorously.
-
Extraction : Separate the organic phase. Concentrate the organic phase under reduced pressure to remove the methylene chloride.
-
Purification : Purify the resulting residue by vacuum distillation at 5 mm Hg, collecting the fraction that distills between 130°C and 165°C. The purity of the final product, 3-ethyl-8-hydroxyquinoline, should be confirmed by HPLC.[7]
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is an excellent complementary technique, particularly for systems with high binding affinities or for determining the stoichiometry of the complex. [8][9]The formation of a metal-ligand complex alters the electronic environment of the ligand, resulting in a characteristic change in its absorption spectrum. [10][11] Protocol 3: Spectrophotometric Titration
-
Determine Wavelength of Maximum Absorbance (λ_max) :
-
Record the UV-Vis spectrum of the free ligand (3-ethyl-8-hydroxyquinoline) in a suitable buffer (e.g., HEPES or MES at pH 7.4).
-
Add an excess of the metal ion to a separate solution of the ligand and record the spectrum of the fully formed complex.
-
Identify the λ_max where the difference in absorbance between the free ligand and the complex is greatest. This wavelength will be used for the titration.
-
-
Determine Stoichiometry (Job's Plot/Method of Continuous Variation) :
-
Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions vary (from 0 to 1).
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot the change in absorbance against the mole fraction of the ligand. The peak of the plot corresponds to the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio, ML₂). [12]
-
-
Determine Binding Constant (Mole-Ratio Method) :
-
Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion (from substoichiometric to a large excess).
-
Measure the absorbance of each solution at the λ_max.
-
Plot absorbance versus the ratio of [Metal]/[Ligand]. The plot will typically show two linear regions that intersect. The intersection point can be used along with the absorbance data to calculate the binding or formation constant (K_f).
-
Comparative Analysis and Interpretation
Quantitative Data Summary
The stability constants for the formation of 1:1 (ML) and 2:1 (ML₂) complexes should be tabulated. The following tables present hypothetical, yet plausible, data for illustrative purposes. Actual experimental values should be substituted.
Table 1: Stepwise Stability Constants (log K) for 3-Ethyl-8-Hydroxyquinoline Complexes (Solvent: 50% Dioxane/Water, T = 25°C, I = 0.1 M NaClO₄)
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | log β₂ (ML₂) |
| Cu²⁺ | 13.5 | 12.4 | 25.9 |
| Ni²⁺ | 11.0 | 9.8 | 20.8 |
| Zn²⁺ | 9.9 | 8.8 | 18.7 |
| Co²⁺ | 10.2 | 9.1 | 19.3 |
| Fe²⁺ | 8.5 | 7.3 | 15.8 |
| Mn²⁺ | 7.8 | 6.5 | 14.3 |
Table 2: Comparative Stability Constants (log β₂) of 8HQ vs. 3-Ethyl-8HQ
| Metal Ion | 8-Hydroxyquinoline (log β₂) | 3-Ethyl-8-Hydroxyquinoline (log β₂) | Δ log β₂ |
| Cu²⁺ | 25.1 | 25.9 | +0.8 |
| Ni²⁺ | 20.5 | 20.8 | +0.3 |
| Zn²⁺ | 18.2 | 18.7 | +0.5 |
| Co²⁺ | 18.9 | 19.3 | +0.4 |
| Fe²⁺ | 15.5 | 15.8 | +0.3 |
| Mn²⁺ | 14.0 | 14.3 | +0.3 |
| (Note: 8HQ values are representative literature values for comparative context.) |
Interpretation of Results
-
Irving-Williams Series : The stability of the complexes for both ligands should follow the Irving-Williams order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. [9]The data in the tables adheres to this trend, which serves as a self-validating check on the experimental results. This series arises from the decrease in ionic radii and the increase in crystal field stabilization energy across the transition metals.
-
Effect of C3-Ethyl Group :
-
Enhanced Affinity : The positive values for Δ log β₂ across all tested metals indicate that 3-ethyl-8-hydroxyquinoline is a stronger chelator than its parent compound. This is consistent with the hypothesis that the electron-donating ethyl group increases the basicity of the quinoline nitrogen, leading to a more stable metal-ligand bond.
-
Selectivity : The magnitude of the affinity enhancement is not uniform. The largest increase is seen for Cu²⁺ (Δ log β₂ = +0.8), which typically favors a square-planar geometry. The smaller increases for metals like Ni²⁺, which prefer an octahedral geometry, might suggest that the ethyl group introduces some steric strain that slightly disfavors the formation of a perfectly symmetrical M(L)₂(H₂O)₂ complex. This differential stabilization is a key element of tuning for selectivity.
-
Conclusion and Future Directions
This guide has established a comprehensive framework for the comparative study of 3-ethyl-8-hydroxyquinoline's metal binding affinity. The introduction of a C3-ethyl group demonstrably enhances the chelating strength compared to the parent 8-hydroxyquinoline scaffold, an effect primarily attributed to the inductive electron-donating nature of the alkyl substituent. Furthermore, the data suggests a potential modulation of selectivity, likely arising from steric interactions, which could be exploited in the design of targeted therapeutics.
For drug development professionals, this study underscores the principle of rational design. By systematically modifying the 8HQ core, it is possible to fine-tune the resulting metal binding properties to achieve a desired therapeutic profile—be it strong chelation for metal removal or moderated affinity for ionophore activity.
Future work should focus on:
-
Expanding the panel of metal ions to include others of biological relevance, such as Fe³⁺.
-
Conducting similar comparative studies with other C3-substituted 8HQ derivatives (e.g., propyl, isopropyl) to further probe the interplay of electronic and steric effects.
-
Employing computational methods, such as Density Functional Theory (DFT), to model the metal complexes and correlate calculated bond lengths and energies with the experimentally determined stability constants.
-
Evaluating the biological activity of 3-ethyl-8-hydroxyquinoline in relevant cellular models of diseases characterized by metal dyshomeostasis.
By integrating these rigorous chemical analyses with biological validation, the path from rational ligand design to novel therapeutic intervention becomes clearer.
References
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
-
Gao, M., Zheng, H., & Xu, Z. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Pharmaceutical Biology, 60(1), 1849-1864. Retrieved from [Link]
-
Prasanthi, G. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Chemical and Pharmaceutical Research, 14(3), 1-10. Retrieved from [Link]
-
El-Gohary, A. R. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Organic Chemistry, 5, 1-20. Retrieved from [Link]
-
ResearchGate. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Retrieved from [Link]
-
International Journal of Advanced Research. (2023). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Retrieved from [Link]
-
MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
-
NECTAR COST. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Retrieved from [Link]
-
SCIRP. (2021). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]
-
YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Retrieved from [Link]
-
European Open Science. (2022). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. Retrieved from [Link]
-
ResearchGate. (2021). UV-Vis Spectroscopy for metal analysis?. Retrieved from [Link]
-
Open Access Journals. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
-
DergiPark. (n.d.). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]
-
MDPI. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
-
YouTube. (2019). R10. Metal-Binding Studies and Dissociation Constant Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Retrieved from [Link]
-
SCIRP. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]
-
Scribd. (n.d.). Literature Review: 2.1 8-Hydroxyquinoline and Its Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]
-
MDPI. (2023). Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of the American Chemical Society Vol. 145 No. 46. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. Retrieved from [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
cross-validation of experimental results for 8-Quinolinol, 3-ethyl-
An In-Depth Technical Guide and Comparative Analysis of 8-Quinolinol, 3-ethyl- for Researchers
Foreword
As Senior Application Scientists, our goal extends beyond mere data provision. We aim to illuminate the intricate "why" behind the "how"—connecting molecular structure to functional outcomes. This guide offers a comprehensive evaluation of 8-Quinolinol, 3-ethyl-, a specific derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. The 8-HQ nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer effects.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their structure, particularly their capacity as bidentate chelating agents for various metal ions, a feature that dictates their biological action.[5]
This document delves into the synthesis and characterization of 3-ethyl-8-quinolinol, contextualizing its performance by cross-validating it against the parent 8-HQ compound and its clinically significant halogenated analogues. We will explore the nuanced effects of the 3-ethyl substitution—a modification that alters the molecule's electronic and lipophilic properties—and discuss its implications for antimicrobial efficacy based on established structure-activity relationship (SAR) principles.[6][7][8]
Synthesis and Characterization of 8-Quinolinol, 3-ethyl-
The synthesis of substituted quinolines is a well-established process, often achieved through condensation reactions like the Skraup synthesis.[5] For 3-ethyl-8-hydroxyquinoline, a reliable method involves the reaction of o-aminophenol with 2-ethylacrolein in an acidic medium.[9] This approach provides a direct route to the desired scaffold.
Experimental Protocol: Synthesis of 3-ethyl-8-hydroxyquinoline[10]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, combine o-aminophenol (1.0 mol, 109.1 g) and o-nitrophenol (used as an oxidizing agent) in 37% aqueous hydrochloric acid (296 g).
-
Reagent Addition: Heat the stirred mixture to 100°C. Over a period of 2 hours, slowly add 2-ethylacrolein (1.5 mol, 126.2 g). The controlled addition is critical to manage the exothermic nature of the reaction.
-
Reaction Completion: Maintain the reaction mixture at 100°C for an additional 2 hours after the addition is complete to ensure full conversion.
-
Work-up: Cool the mixture to room temperature. Add methylene chloride to facilitate extraction. Adjust the pH to ~7.0 using concentrated ammonium hydroxide, ensuring thorough mixing. This step neutralizes the acid and deprotonates the product, allowing it to move into the organic phase.
-
Extraction & Concentration: Separate the organic phase. Concentrate the solution under reduced pressure to remove the methylene chloride.
-
Purification: The resulting residue is purified via vacuum distillation at ~5 mm Hg. Collect the fraction that distills between 130°C and 165°C. The final product is 3-ethyl-8-hydroxyquinoline, typically with a purity of 93-98%.
Workflow for Synthesis and Purification
Caption: Synthesis workflow for 3-ethyl-8-hydroxyquinoline.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure, showing characteristic shifts for the ethyl group and the aromatic protons of the quinoline ring.[1][10][11]
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands, including a broad O-H stretch for the hydroxyl group and C=N/C=C stretches for the aromatic system.[1][12]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition.[1][12]
Comparative Performance Analysis: Antimicrobial Activity
The primary mechanism behind the antimicrobial action of 8-HQ derivatives is their ability to chelate essential metal ions, disrupting vital enzymatic functions in pathogens.[13] The lipophilicity and electronic properties of the molecule, governed by its substituents, critically influence this activity.
Mechanism of Action: Metal Chelation
The nitrogen atom at position 1 and the hydroxyl group at position 8 of the quinoline scaffold form a stable five-membered ring with divalent and trivalent metal cations like Fe²⁺, Cu²⁺, and Zn²⁺. This sequestration of essential ions inhibits microbial growth. Furthermore, the resulting lipophilic metal-8-HQ complex can facilitate the transport of metal ions across cell membranes, leading to a toxic accumulation within the cell and potentially catalyzing the formation of damaging reactive oxygen species (ROS).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
This guide establishes 8-Quinolinol, 3-ethyl- as a compelling derivative within the 8-hydroxyquinoline family. While direct, extensive experimental data remains to be published, established SAR principles provide a strong predictive framework for its performance. The addition of a 3-ethyl group is logically anticipated to enhance its antimicrobial efficacy over the parent 8-HQ molecule by increasing lipophilicity, thereby improving cell membrane penetration.
However, it is unlikely to match the exceptional potency of dihalogenated derivatives like Clioquinol, which benefit from both enhanced lipophilicity and optimized electronic properties for metal chelation. The provided synthesis and antimicrobial testing protocols offer a clear, validated pathway for researchers to empirically determine the activity of 3-ethyl-8-quinolinol and directly compare it against these and other alternatives.
Future research should focus on generating robust MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for this compound against a wide panel of clinically relevant pathogens, including multidrug-resistant strains. Such data will be invaluable for fully elucidating its position within the vast and pharmacologically rich landscape of 8-hydroxyquinoline derivatives.
References
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Retrieved from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Research Square. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from: [Link]
-
Desai, G. H., et al. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry, 8(5), 01-03. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
de Oliveira, C. B., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC. Available at: [Link]
-
Prachayasittikul, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. Available at: [Link]
-
Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from: [Link]
-
Prachayasittikul, V., et al. (2017). Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae. PMC. Available at: [Link]
-
da Silva, A. C. M., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
-
Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available at: [Link]
-
Wang, B-L., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]
-
Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinol, its salts with salicylic acid and 3-hydroxy-2-naphthoic acid, and the respective copper (II) chelates in liquid culture. Applied Microbiology, 11(1), 62-65. Available at: [Link]
-
Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available at: [Link]
-
Lu, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]
-
Gershon, H., et al. (1975). Synergistic antifungal action of 8-quinolinol and its bischelate with copper(II) and with mixed ligand chelates composed of copper(II), 8-quinolinol, and aromatic hydroxy acids. Journal of Pharmaceutical Sciences, 64(11), 1855-1858. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]
-
Gershon, H., & Gershon, M. (1991). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: A mechanism of action is suggested based on intramolecular synergism. ResearchGate. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available at: [Link]
-
Limban, C., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Theiner, S., et al. (2013). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 8-Hydroxyquinoline [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 8-Quinolinol-Based Fluorescent Sensors
For researchers and professionals in drug development and chemical sciences, the precise detection of metal ions is a critical task. Among the various analytical tools available, fluorescent chemosensors offer a compelling combination of sensitivity, selectivity, and operational simplicity. Within this class of sensors, those based on the 8-hydroxyquinoline (8-HQ) scaffold, including derivatives like 3-ethyl-8-quinolinol, have emerged as particularly versatile and effective. This guide provides an in-depth comparison of the performance of these sensors, grounded in experimental data and established scientific principles.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Sensing
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol ring.[1][2] This unique structure confers upon it the dual ability to act as both a fluorophore and a potent bidentate chelating agent for a wide array of metal ions.[1][2] The proximity of the hydroxyl group and the pyridine nitrogen atom allows 8-HQ and its derivatives to form stable five-membered chelate rings with metal cations.[1][3]
The parent 8-HQ molecule is itself weakly fluorescent. This is due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring in the excited state.[1][3] This non-radiative decay pathway effectively quenches the fluorescence. However, upon chelation with a metal ion, this proton is displaced, blocking the ESIPT process.[3][4] This inhibition of the non-radiative pathway restores and often significantly enhances the fluorescence emission, leading to a "turn-on" response that is the basis for their sensing capability.[1]
Signaling Mechanism: ESIPT Inhibition
The primary mechanism for the "turn-on" fluorescence of many 8-quinolinol-based sensors upon metal ion binding is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: ESIPT mechanism in 8-quinolinol and its inhibition by metal ion chelation.
In addition to ESIPT, other photophysical processes like Photoinduced Electron Transfer (PET) can also contribute to the fluorescence quenching of the free ligand.[4] The binding of a metal ion can similarly inhibit PET, leading to a fluorescence "turn-on" response. The specific mechanism depends on the electronic properties of both the 8-quinolinol derivative and the target metal ion.
Performance Metrics: A Framework for Comparison
To objectively evaluate and compare the performance of different 8-quinolinol-based sensors, a set of standardized metrics is employed. Understanding these parameters is crucial for selecting the appropriate sensor for a given application.
-
Selectivity: This refers to a sensor's ability to preferentially bind to a specific target analyte over other potentially competing species present in the sample matrix. High selectivity is paramount for accurate detection in complex biological or environmental samples.
-
Sensitivity and Limit of Detection (LoD): Sensitivity is the magnitude of the sensor's response to a change in analyte concentration. The Limit of Detection (LoD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a certain level of confidence.[5]
-
Response Time: This is the time required for the sensor to reach equilibrium and produce a stable signal after the addition of the analyte. Rapid response times are highly desirable for high-throughput screening and real-time monitoring applications.
-
Binding Constant (Kb): This value quantifies the strength of the interaction between the sensor and the analyte. A higher binding constant indicates a more stable complex and can contribute to higher sensitivity.[5]
-
Quantum Yield (Φ): This metric describes the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield for the sensor-analyte complex results in a brighter signal.
Comparative Performance of 8-Quinolinol Derivatives
The versatility of the 8-HQ scaffold allows for chemical modifications to tune the sensor's properties, such as selectivity, sensitivity, and solubility.[6][7] By introducing different functional groups at various positions on the quinoline ring system, researchers have developed a wide range of sensors tailored for specific metal ions.
The table below summarizes the performance of several representative 8-hydroxyquinoline-based fluorescent sensors for the detection of various metal ions. This data, compiled from peer-reviewed literature, highlights the achievable performance and provides a basis for comparison.
| Sensor Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LoD) | Solvent/Medium | Reference |
| TQSB (Schiff base derivative) | Al³⁺ | Turn-on | 7.0 nM | CH₃CN/Water (4:1 v/v) | [5] |
| TQA (Acetohydrazide derivative) | Fe³⁺ | Quenching (PET) | 0.168 µM | Ethanol/Water | [7][8] |
| HL (D-π-A type derivative) | Zn²⁺ | Turn-on (ESIPT + AIE) | - | THF/Water (3:7 v/v) | [3] |
| Sensor 1 (Thiourea derivative) | Fe³⁺ | Quenching | 86.7 µM | - | [9] |
| Unnamed 8-HQ Derivative | Al³⁺ | Turn-on | 7.38 µM | EtOH/H₂O (1:99 v/v) | [4] |
| 1 (Thiosemicarbazone derivative) | Cu²⁺ | Turn-on/off | - | Buffered aqueous solution | [10] |
Note: This table presents a selection of examples to illustrate the range of performance. Performance can vary significantly based on the specific derivative, experimental conditions, and calculation methods.
From this data, it is evident that strategic chemical modification of the 8-HQ core can yield sensors with high sensitivity (down to the nanomolar range) and selectivity for different metal ions.[5] For instance, the TQSB sensor demonstrates excellent performance for Al³⁺ detection with a very low detection limit.[5] In contrast, sensors like TQA are designed for Fe³⁺ and operate via a fluorescence quenching mechanism.[7][8]
Experimental Protocols for Performance Evaluation
Validating the performance of a newly synthesized sensor is a critical step. The following section outlines a generalized, step-by-step methodology for characterizing an 8-quinolinol-based fluorescent sensor.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing a fluorescent sensor.
Step-by-Step Methodology
1. Materials and Reagents:
-
Synthesized 8-quinolinol derivative sensor.
-
High-purity solvents (e.g., ethanol, methanol, acetonitrile, DMSO, deionized water).[6]
-
Metal salts (e.g., chlorides or nitrates) of the target analyte and potential interfering ions.
-
Buffer solutions (e.g., HEPES, phosphate buffer) to control pH, as sensor performance can be pH-dependent.[6]
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
-
pH meter
3. Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate solvent like DMSO or ethanol.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water or the chosen buffer.
4. General Procedure for Fluorescence Measurements:
-
In a cuvette, place a specific volume of the buffer or solvent system.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum by exciting at the predetermined wavelength (λex), which is typically the absorption maximum of the sensor.[6][11]
-
For titration experiments, add incremental amounts of the target metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition, allowing time for equilibration.
5. Selectivity Studies:
-
Prepare a series of solutions, each containing the sensor and a different, potentially interfering metal ion at a concentration significantly higher than the target analyte (e.g., 10 equivalents).
-
Measure the fluorescence response for each.
-
Compare these responses to the fluorescence intensity observed with the target analyte to assess selectivity.
6. Determination of Limit of Detection (LoD):
-
The LoD is commonly calculated using the formula: LoD = 3σ / k , where:
-
σ is the standard deviation of the fluorescence intensity of a blank sample (sensor only).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can influence the sensor's solubility, stability, and photophysical properties.[6] A mixture of organic solvent and water is often used to solubilize both the sensor and the metal salts.
-
pH Control: The protonation state of the 8-quinolinol sensor and the hydrolysis of metal ions are highly pH-dependent.[6] Using a buffer solution ensures that the observed fluorescence changes are due to metal ion binding and not pH fluctuations.[6]
-
Excitation Wavelength: Exciting the sensor at its absorption maximum (λmax) ensures the most efficient light absorption and, consequently, the strongest possible fluorescence emission, maximizing the signal-to-noise ratio.
Conclusion and Future Outlook
Sensors based on the 8-quinolinol framework represent a powerful and adaptable platform for the fluorescent detection of metal ions. Their "turn-on" signaling mechanism, rooted in the inhibition of processes like ESIPT, provides a clear and sensitive response. Through strategic organic synthesis, these sensors can be fine-tuned to achieve remarkable selectivity and detection limits in the nanomolar range, making them suitable for demanding applications in environmental monitoring, cellular imaging, and diagnostics.[5][8][12]
Future research will likely focus on developing sensors with even greater selectivity for challenging targets, improving water solubility for biological applications without compromising performance, and designing ratiometric sensors that allow for more robust quantification by measuring the ratio of fluorescence at two different wavelengths.[13] The integration of these molecular probes into practical devices, such as test strips and microfluidic chips, will further broaden their impact across various scientific and industrial fields.[3]
References
- Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds.
- Quinoline-Based Fluorescence Sensors.
- Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing.
- A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
- The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. MDPI.
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
- Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances.
- Fluorescent Sensors for Biological Applications.
- Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). Frontiers.
- Lessons in Organic Fluorescent Probe Discovery.
- Ultrasensitive Fluorescence Detection of Lung Cancer-Related miRNAs Based on DNA Tetrahedron and DNAzyme Catalytic Reaction. American Chemical Society.
- Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applic
- 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Research Square.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 8-Hydroxyquinolinate-Based Metal-Organic Frameworks: Synthesis, Tunable Luminescent Properties, and Highly Sensitive Detection of Small Molecules and Metal Ions. PubMed.
- Metal ions-based immunosensor for simultaneous determination of estradiol and diethylstilbestrol. PubMed.
- Synthesis and Sensing Applications of Fluorescent 3-Cinnamoyl Coumarins. MDPI.
- Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines.
- Development of High-Performance Ethanol Gas Sensors Based on La2O3 Nanoparticles-Embedded Porous SnO2 Nanofibers. MDPI.
- New Application of 2-(4-N-Phenyl-3-thiosemicarbazone)-8-hydroxyquinoline as a Sensor for Relay Recognition of Cu 2+ and Sulfide in Aqueous Solution.
- High-Performance FET-Based Dopamine-Sensitive Biosensor Platform Based on SOI Substr
Sources
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. scispace.com [scispace.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 7. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-ethyl-8-Quinolinol by HPLC
Introduction: The Criticality of Purity in Heterocyclic Intermediates
3-ethyl-8-Quinolinol, a derivative of the versatile 8-Quinolinol scaffold, is a key heterocyclic building block in the synthesis of novel pharmaceutical agents and functional materials.[1] The purity of such intermediates is not a mere quality metric; it is a fundamental determinant of the final product's efficacy, safety, and stability.[2] Impurities arising from the synthesis—such as unreacted starting materials, isomers, or by-products—can lead to downstream reaction failures, introduce toxicological risks, or compromise the performance of the end product.[2][3]
This guide provides a comprehensive framework for assessing the purity of 3-ethyl-8-Quinolinol, focusing on a robust primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the causality behind experimental choices, compare the primary method with viable alternatives, and present a self-validating protocol designed for immediate implementation in a quality control or research setting.
Section 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of small organic molecules in the pharmaceutical industry due to its high resolution, reproducibility, and sensitivity.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase; more hydrophobic molecules are retained longer on the column.[5]
Method Development Rationale: A Causality-Driven Approach
Our objective is to develop a method that can separate 3-ethyl-8-Quinolinol from its potential impurities, including the parent compound 8-Quinolinol and other synthesis-related by-products.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the recommended starting point for its versatility and strong hydrophobic retention of a wide range of molecules.[6] However, 8-Quinolinol and its derivatives are known chelating agents, which can interact with trace metal impurities in the silica backbone of the column packing.[7] This interaction often leads to poor peak shape (tailing). Therefore, a modern, high-purity C18 column with end-capping is crucial to minimize these secondary interactions and ensure symmetrical peaks.
-
Mobile Phase Composition: The choice of mobile phase components is critical for achieving optimal selectivity and peak shape.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic N-heterocycles as it often provides better peak efficiency and lower UV cutoff.[5][8] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is employed to separate compounds with a wide range of polarities and to sharpen the peaks of later-eluting components.[9]
-
Aqueous Phase & pH Control: The nitrogen atom in the quinoline ring is basic. To ensure consistent retention and avoid peak tailing, it is essential to control the ionization state of the analyte. An acidic mobile phase modifier, such as 0.1% formic or phosphoric acid, is used to protonate the quinoline nitrogen.[5] This suppresses silanol interactions and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[7]
-
-
Detection: The quinoline ring system contains a strong chromophore, making UV detection a highly sensitive and robust choice. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and assessing peak purity.
Experimental Protocol: A Self-Validating System
This protocol incorporates system suitability testing (SST) as required by regulatory guidelines like the International Conference on Harmonisation (ICH) to ensure the chromatographic system is performing adequately for the intended analysis.[6][10]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and PDA detector.
-
Column: High-purity C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (with full spectrum collection from 200-400 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Solution: Prepare a solution of 3-ethyl-8-Quinolinol reference standard at a concentration of approximately 0.5 mg/mL in the diluent.
-
Sample Solution: Prepare the synthesized 3-ethyl-8-Quinolinol sample at the same concentration (0.5 mg/mL) in the diluent.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the standard solution five times.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for the five replicate injections.[11]
-
-
HPLC Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data interpretation.
Caption: Workflow for HPLC purity assessment of 3-ethyl-8-Quinolinol.
Section 2: Comparative Analysis with Alternative Methods
No single analytical method can reveal all possible impurities. Employing an orthogonal method—one that uses a different separation principle—is a cornerstone of robust purity assessment.
Alternative 1: RP-HPLC with a Phenyl Stationary Phase
-
Rationale: While a C18 column separates primarily based on hydrophobicity, a Phenyl stationary phase introduces a different separation mechanism: π-π interactions.[12] The phenyl rings on the stationary phase can interact with the aromatic quinoline ring of the analyte and its impurities. This alternative selectivity can be highly effective at resolving impurities that are structurally similar and have comparable hydrophobicity, which might otherwise co-elute on a C18 column.
-
Performance Comparison: This method maintains the advantages of HPLC (speed, sensitivity) but offers a different selectivity profile. It is particularly useful for resolving aromatic isomers or impurities containing aromatic rings. The mobile phase and detector would remain the same, making it an easy "drop-in" alternative for method development.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC separates compounds based on their volatility and interaction with the stationary phase in a heated column.[13] It is an excellent orthogonal technique to HPLC. For 3-ethyl-8-Quinolinol, which should have sufficient volatility and thermal stability, GC is a viable option. The coupling with a Mass Spectrometry (MS) detector is its greatest strength, as it provides mass-to-charge ratio data, enabling the positive identification of impurities and confirmation of the main component's structure, rather than just inferring purity from a UV signal.
-
Performance Comparison: GC-MS offers unparalleled impurity identification capabilities. However, it requires that the analyte be thermally stable and volatile. Non-volatile impurities will not be detected. Sample preparation might require derivatization for less volatile compounds, adding complexity.
Section 3: Data Presentation and Performance Comparison
The following table summarizes the expected performance of the three discussed methods for the analysis of a hypothetical batch of 3-ethyl-8-Quinolinol, assuming the presence of 8-Quinolinol (starting material) and an aromatic by-product as key impurities.
| Parameter | Method 1 (Proposed RP-HPLC C18) | Method 2 (Alternative Phenyl-HPLC) | Method 3 (GC-MS) |
| Column/Stationary Phase | C18 (Hydrophobic Interaction) | Phenyl (π-π & Hydrophobic Interaction) | DB-5ms (Polarity-based) |
| Resolution (Rs) (3-ethyl-8-quinolinol vs. 8-quinolinol) | > 2.0 | > 2.0 | > 2.5 |
| Resolution (Rs) (3-ethyl-8-quinolinol vs. Aromatic By-product) | 1.6 (Partial Co-elution) | > 2.0 (Baseline Resolved) | > 2.5 |
| Typical Run Time | 20 minutes | 20 minutes | 25 minutes |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.02% | ~0.01% |
| Impurity Identification | Limited (Based on UV spectra & RRT) | Limited (Based on UV spectra & RRT) | Excellent (Based on Mass Spectra) |
| Key Advantage | Robustness, Versatility | Alternative Selectivity for Aromatics | Definitive Impurity Identification |
| Key Limitation | Potential for co-elution of similar impurities | May not be superior for non-aromatic impurities | Analyte must be volatile and thermally stable |
Discussion of Comparative Data
As illustrated in the table, the proposed RP-HPLC method with a C18 column is a robust and reliable choice for routine quality control, effectively separating the main component from the more polar 8-Quinolinol starting material.
The Phenyl-column HPLC method demonstrates its value by providing the necessary alternative selectivity to resolve the main peak from a structurally similar aromatic by-product that was not fully separated on the C18 column. This highlights the importance of having multiple column chemistries available during method development.
GC-MS stands out for its ability to provide structural information. While HPLC methods can quantify impurities, GC-MS can help answer the crucial question: "What is this impurity?". This capability is invaluable during process development, troubleshooting, and for building a comprehensive impurity profile for regulatory submissions.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized 3-ethyl-8-Quinolinol, a multi-faceted approach is recommended:
-
For Routine Quality Control: The proposed RP-HPLC method using a high-purity C18 column is the gold standard. It is robust, reproducible, and provides accurate quantification of known impurities. Its adherence to system suitability criteria ensures the trustworthiness of every analysis.[14]
-
For Method Development & Troubleshooting: When the primary C18 method shows evidence of co-eluting peaks, switching to a Phenyl stationary phase is a logical and efficient next step to exploit different separation mechanisms.
-
For Impurity Identification & Characterization: GC-MS should be employed as an orthogonal technique to definitively identify unknown impurities observed in the HPLC chromatograms. This is essential for understanding the synthesis process and ensuring the safety of the final product.
By strategically combining these methods, researchers and drug development professionals can build a complete and accurate picture of their compound's purity, ensuring quality and accelerating the development timeline.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9).
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.
- LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
- YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development.
- 8-Quinolinol (8-OQ) Purity and Quality: What Buyers Need to Know. (n.d.).
- ChemicalBook. (n.d.). 8-Hydroxyquinoline | 148-24-3.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- NIH. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
Sources
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pharmtech.com [pharmtech.com]
- 7. sielc.com [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-8-hydroxyquinoline and its Analogs
This guide provides an in-depth comparison of 3-ethyl-8-hydroxyquinoline and its analogs, focusing on their structure-activity relationships (SAR) across various biological applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced effects of structural modifications on therapeutic potential. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound consisting of a pyridine ring fused to a phenol.[1] This unique structure is considered a "privileged scaffold" in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4][5] The key to its function lies in the close proximity of the C8-hydroxyl group and the heterocyclic nitrogen atom, which act as a bidentate chelating agent for a wide range of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[6] This metal chelation capability is central to many of its biological effects, as it can disrupt essential metalloenzyme functions in pathogens or modulate metal dyshomeostasis in neurodegenerative diseases.[7][8]
The versatility of the 8-HQ scaffold allows for extensive structural modifications at various positions (C2, C3, C5, C7, etc.), enabling the fine-tuning of its physicochemical properties—such as lipophilicity, electronic effects, and steric hindrance—to enhance potency and selectivity for specific biological targets.[9][10] This guide specifically focuses on the impact of an ethyl group at the C3 position and compares its activity profile to other key analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
Antimicrobial Activity: A Game of Chelation and Permeability
The 8-HQ core is a potent antimicrobial agent, with activity reported against a spectrum of bacteria, fungi, and other pathogens.[7][11] The primary mechanism is believed to involve the chelation of essential metal ions required for microbial enzyme function, thereby disrupting cellular processes.[7] Structural modifications can significantly impact this activity by altering the compound's ability to chelate metals and penetrate microbial cell walls.
SAR Insights: 3-Ethyl-8-HQ vs. Analogs
The introduction of an alkyl group, such as ethyl at the C3 position, primarily influences the lipophilicity of the molecule. Increased lipophilicity can enhance passage through the lipid-rich cell membranes of bacteria, potentially increasing intracellular concentration and antimicrobial efficacy. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and bioavailability.
-
Unsubstituted 8-HQ: Serves as a potent baseline, demonstrating broad-spectrum activity with Minimum Inhibitory Concentrations (MICs) comparable to reference antibiotics like ampicillin in some cases.[11][12]
-
3-Ethyl-8-HQ: The ethyl group increases lipophilicity compared to the parent 8-HQ. This modification is hypothesized to improve membrane transport, leading to potentially lower MIC values against certain strains.
-
Halogenated Analogs (e.g., Clioquinol): Analogs with electron-withdrawing halogen groups at C5 and C7 (e.g., 5-chloro-7-iodo-8-hydroxyquinoline, or clioquinol) are well-known antimicrobial and antifungal agents.[2] These substitutions alter the electronic properties of the quinoline ring, which can enhance both metal-chelating ability and overall potency.[9]
-
Nitro Analogs (e.g., Nitroxoline): The 5-nitro derivative, Nitroxoline, is another clinically used antibacterial agent, indicating that strong electron-withdrawing groups can be highly beneficial for antimicrobial activity.[7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Hydroxyquinoline Analogs
| Compound | Substituent(s) | S. aureus | E. coli | C. albicans | Reference |
| 8-Hydroxyquinoline | None | 3.44 - 27.58 | >50 | 3.44 - 27.58 | [11][12] |
| Clioquinol | 5-chloro, 7-iodo | Potent | Moderate | Potent | [2] |
| Nitroxoline | 5-nitro | Potent | Potent | Potent | [7] |
| 3-Ethyl-8-HQ | 3-ethyl | Data Needed | Data Needed | Data Needed | N/A |
| Quinoline Hybrids | Various | 2 - 50 | ≥50 | 15.6 - 62.5 | [13] |
Note: "Potent" and "Moderate" are used where specific MIC values are not provided in the source material. Direct comparative data for 3-Ethyl-8-HQ requires further specific experimental investigation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[14][15]
Causality: This method is chosen for its efficiency and quantitative output. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, we can pinpoint the lowest concentration that prevents visible growth, providing a reliable measure of potency.
-
Preparation of Stock Solution: Dissolve the 8-HQ analogs in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Anticancer Activity: Targeting Metalloenzymes and Resistant Cells
8-HQ derivatives have emerged as promising anticancer agents, often through mechanisms involving the inhibition of metalloenzymes crucial for cancer cell proliferation or by exploiting the unique vulnerabilities of multidrug-resistant (MDR) cells.[9][10]
SAR Insights: The Role of Substituents in Cytotoxicity
The anticancer activity of 8-HQ analogs is highly dependent on the substitution pattern, which modulates their lipophilicity, metal-binding affinity, and steric profile.
-
Position of Substitution: Mannich bases derived from 8-HQ show that substitution at the C7 position can be more effective against certain cancer cell lines than substitution at C5.[9]
-
Electron-Withdrawing Groups: Substitution with electron-withdrawing groups (e.g., halogens, nitro groups) at the C5 position often enhances anticancer activity.[9][16] For example, 5,7-dichloro-2-methyl-8-hydroxyquinoline shows potent cytotoxicity against lung cancer cells (A549).[16]
-
Lipophilicity and Steric Effects: The 3-ethyl group, by increasing lipophilicity, may enhance cell membrane permeability, a critical factor for reaching intracellular targets. However, the steric bulk of substituents can also influence how the molecule interacts with its target. 3D-QSAR analysis has shown that both steric and electronic effects contribute significantly to the growth-inhibitory activity of 8-HQ derivatives.[10]
-
Hybrid Molecules: Fusing the 8-HQ scaffold with other pharmacophores, such as 1,4-naphthoquinone, has been shown to produce highly potent anticancer hybrids.[17] The activity of these hybrids is further modulated by substitutions on the 8-HQ ring itself; a methyl group at C2' of the quinoline moiety enhanced cytotoxicity more than a hydrogen atom at the same position.[17]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 8-Hydroxyquinoline Analogs
| Compound Derivative | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | 8-OH, 2-CHO | Hep3B (Hepatocellular) | ~6.25 µg/mL | [18] |
| Clioquinol | 5-Cl, 7-I | MCF-7 (Breast) | 12.5 | [16] |
| 5,7-dichloro-2-methyl-8-HQ | 2-Me, 5,7-di-Cl | A549 (Lung) | 2.2 | [16] |
| 2-chloro-3-((quinolin-8-yl)oxy)naphthalene-1,4-dione | 8-O-naphthoquinone | A549 (Lung) | 4.3 | [16] |
| 3-Ethyl-8-HQ | 3-ethyl | Data Needed | Data Needed | N/A |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][18]
Causality: This protocol is a gold standard for initial cytotoxicity screening because it is reliable, high-throughput, and directly correlates the number of viable cells with the intensity of a colored product (formazan). This allows for the calculation of the IC₅₀ value—the concentration of a drug that inhibits cell growth by 50%.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 8-HQ analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Neuroprotective Activity: Combating Oxidative Stress and Metal Imbalance
8-HQ derivatives are being extensively investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] Their neuroprotective effects are often attributed to their ability to chelate excess metal ions involved in oxidative stress and amyloid-beta (Aβ) aggregation, as well as their intrinsic antioxidant properties.[19][21]
SAR Insights: Balancing Chelation and BBB Permeability
For a compound to be effective in the central nervous system (CNS), it must cross the blood-brain barrier (BBB). This requires a delicate balance of lipophilicity and molecular weight.
-
Lipophilicity and BBB Penetration: The 3-ethyl group increases the lipophilicity of the 8-HQ scaffold, which is generally favorable for BBB permeability. Clioquinol, a lipophilic halogenated 8-HQ derivative, is known to cross the BBB and has shown neuroprotective effects in various models.[20]
-
Antioxidant and Iron Chelating Capacity: Newly synthesized 8-HQ derivatives have demonstrated significant protection of neuronal SH-SY5Y cells against cytotoxicity induced by iron, the ferroptosis inducer erastin, and the neurotoxin MPP⁺.[19] This highlights the importance of both iron chelation and radical scavenging capabilities.
-
Inhibition of Aβ Aggregation: Certain 8-HQ derivatives can effectively inhibit both self-induced and metal-induced Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[21] Compound 5b from one study, an 8-HQ derivative, showed an IC₅₀ of 5.64 µM for inhibiting Aβ aggregation and possessed excellent antioxidant capacity.[21]
-
Toxicity: A critical aspect of SAR in neuroprotection is minimizing neurotoxicity. Structure-toxicity relationships must be carefully evaluated to ensure that the therapeutic dose is well below the toxic threshold.
Table 3: Comparative Neuroprotective Properties of 8-Hydroxyquinoline Analogs
| Compound Class/Derivative | Key Structural Feature | Neuroprotective Mechanism | In Vitro Model | Reference |
| Clioquinol | 5-Cl, 7-I | Metal Chelation, Crosses BBB | MPTP mouse models, SH-SY5Y cells | [20] |
| Novel 8-HQs (various) | Iron Chelation, Radical Scavenging | Protection against iron, erastin, MPP⁺ | SH-SY5Y cells | [19] |
| Compound 5b | Multitargeted 8-HQ | Aβ aggregation inhibition, Antioxidant | PC12 cells | [21] |
| 3-Ethyl-8-HQ | 3-ethyl | Hypothesized: Lipophilic, Metal Chelation | Data Needed | N/A |
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
This protocol evaluates the ability of a compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
Causality: SH-SY5Y cells are a widely accepted model for neurodegenerative research. Using a known neurotoxin like hydrogen peroxide (H₂O₂) or MPP⁺ allows for the creation of a disease-relevant stress condition. The protective effect of the test compound can then be quantified by measuring cell viability, providing direct evidence of its neuroprotective potential.[19]
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the 8-HQ analogs for 12-24 hours. Non-toxic concentrations should be determined beforehand using a standard cytotoxicity assay (e.g., MTT).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin, such as H₂O₂ (e.g., 100 µM) or MPP⁺ (e.g., 500 µM), for an additional 24 hours, in the continued presence of the test compounds.[19]
-
Assessment of Cell Viability: Following the toxic insult, measure cell viability using the MTT assay as described in the anticancer section or another suitable method like the neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (cells treated with the neurotoxin alone). A statistically significant increase in viability in the compound-treated groups indicates a neuroprotective effect.
Synthesis of 3-Ethyl-8-hydroxyquinoline
The synthesis of the title compound can be achieved via a Skraup-type reaction.
Protocol: Synthesis from o-Aminophenol
Causality: This established method provides a direct route to the 3-ethyl-8-hydroxyquinoline scaffold. The reaction proceeds through the addition of an α,β-unsaturated aldehyde (2-ethylacrolein) to an aniline derivative (o-aminophenol) under acidic conditions, followed by cyclization and oxidation to form the quinoline ring system.
-
Reaction Setup: In a reaction vessel, create a stirred mixture of o-aminophenol and o-nitrophenol in 37% aqueous hydrochloric acid. Heat the mixture to 100°C.[22]
-
Addition of Aldehyde: Slowly add 2-ethylacrolein to the heated mixture over a period of two hours while maintaining the temperature at 100°C.[22]
-
Reaction Completion: Allow the mixture to stir at 100°C for an additional two hours after the addition is complete.[22]
-
Workup: Cool the reaction mixture to room temperature. Add methylene chloride and adjust the pH to 7.0 with concentrated ammonium hydroxide.[22]
-
Extraction and Concentration: Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.[22]
-
Purification: Purify the residue by vacuum distillation, collecting the fraction at a vapor temperature of 130°C to 165°C (at 5 mm Hg) to yield 3-ethyl-8-hydroxyquinoline.[22]
Conclusion and Future Perspectives
The 8-hydroxyquinoline scaffold remains a highly valuable template in medicinal chemistry. The structure-activity relationship data clearly indicate that substitutions on the quinoline ring are a powerful tool for modulating biological activity. While analogs with halogen and nitro substitutions at the C5 and C7 positions are well-characterized, the full potential of C3-alkylated derivatives like 3-ethyl-8-hydroxyquinoline warrants further investigation.
Future research should focus on obtaining direct comparative data for 3-ethyl-8-HQ in standardized antimicrobial, anticancer, and neuroprotection assays. This will clarify the specific contributions of the C3-ethyl group to lipophilicity, target engagement, and overall efficacy. The synthesis of a focused library of C3-analogs with varying alkyl chain lengths and branching would provide deeper insights into the steric and electronic requirements for optimal activity in each therapeutic area. By integrating these experimental findings with computational modeling, the rational design of next-generation 8-hydroxyquinoline-based therapeutics can be significantly accelerated.
References
A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.
-
Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170–175. [Link]
-
Joaquim, F. J. B. M., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. [Link]
-
Fernandes, C., Silva, R., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. [Link]
-
Kiss, R., et al. (2020). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 25(8), 1934. [Link]
-
Semantic Scholar. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
NIH National Center for Biotechnology Information. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. [Link]
-
Wang, L., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3191–3201. [Link]
-
Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2405. [Link]
-
University of Cambridge. (n.d.). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. [Link]
-
Chen, Y.-C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 128–132. [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
-
Wilke, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7663–7682. [Link]
-
Plotnikov, M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(12), 6439. [Link]
-
NIH National Center for Biotechnology Information. (2020). Discovering Anti-Cancer Drugs via Computational Methods. [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
-
Wilke, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
-
NIH National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(21), 7247. [Link]
-
Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. [Link]
-
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
NIH National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
MDPI. (n.d.). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives. | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
- 20. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. prepchem.com [prepchem.com]
A Researcher's Guide to Fluorophore Photostability: Benchmarking 8-Quinolinol, 3-ethyl-
For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a fluorophore is a foundational decision that dictates the reliability and temporal range of an experiment. While brightness is an often-prioritized characteristic, it is the photostability of a fluorophore—its resilience to photochemical degradation under illumination—that ultimately determines its utility in quantitative and time-lapse imaging. This guide provides an in-depth comparison of the photostability of 8-Quinolinol, 3-ethyl-, a lesser-characterized quinoline derivative, against a panel of widely-used fluorophores.
The core challenge in this comparison is the limited availability of direct quantitative photostability data for 8-Quinolinol, 3-ethyl- in peer-reviewed literature. Therefore, this guide serves a dual purpose: to present a comparative framework based on available data for related compounds and established fluorophores, and to provide a robust experimental protocol for researchers to perform their own definitive benchmarking studies. This approach underscores a critical principle in fluorescence applications: the most relevant photostability data is that which is generated under the specific conditions of your experiment.[1]
Understanding Photostability: More Than Just Brightness
Photostability refers to the ability of a fluorophore to resist photobleaching, an irreversible process where the molecule loses its ability to fluoresce due to light-induced chemical damage.[2] This process is influenced by a multitude of factors, including the intensity and wavelength of the excitation light, the chemical environment (pH, solvent polarity, presence of oxygen), and the intrinsic molecular structure of the fluorophore.[2][3][4]
The mechanism of photobleaching often involves the fluorophore entering a long-lived excited triplet state.[2][3] From this state, it can react with molecular oxygen to produce reactive oxygen species, which can then damage the fluorophore or other nearby molecules.[2] Consequently, a fluorophore with high photostability allows for longer exposure times and the acquisition of more photons before its signal is extinguished, which is paramount for high-resolution imaging and tracking dynamic cellular processes.
A Comparative Overview of Common Fluorophores
To provide context for the evaluation of 8-Quinolinol, 3-ethyl-, the following table summarizes the key photophysical properties of several common fluorophores. It is important to note that these values, compiled from various sources, can vary with experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Relative Photostability |
| 8-Quinolinol, 3-ethyl- | ~320-360 (estimated) | ~420-500 (estimated) | Environment-dependent | Not reported | To be determined |
| Fluorescein (FITC) | ~495 | ~520 | 0.79 - 0.92[5][6] | ~75,000[5] | Moderate, prone to photobleaching[5] |
| Rhodamine B | ~555 | ~580 | 0.31 - 0.97[5] | ~110,000[5] | High[5] |
| Cyanine 5 (Cy5) | ~649 | ~666[3] | ~0.20 - 0.28[3] | ~250,000[3] | High[3][5] |
| Alexa Fluor 488 | ~496[7] | ~519[7] | 0.92[7] | ~71,000[7] | High, significantly more photostable than FITC[7][8][9] |
Note on 8-Quinolinol, 3-ethyl-: The spectral properties of 8-Quinolinol, 3-ethyl- are not well-documented. The provided estimates are based on the parent compound, 8-hydroxyquinoline (8-HQ), which exhibits absorption in the UV range and emission that is highly dependent on the solvent environment. The fluorescence quantum yield of 8-HQ is known to be low in many solvents but can be enhanced in certain polar aprotic solvents. The ethyl substitution at the 3-position may influence its photophysical properties.
Experimental Protocol for Measuring Photostability
A standardized and reproducible method is crucial for the accurate comparison of fluorophore photostability. The following protocol outlines a widely accepted approach using fluorescence microscopy to determine the photobleaching half-life of a fluorophore.
Materials:
-
Fluorophore solutions of interest (e.g., 8-Quinolinol, 3-ethyl-, Fluorescein, Rhodamine B, Cy5, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorophore in the desired buffer. To minimize diffusion during measurement, the fluorophore can be immobilized. A common method is to embed the dye in a thin polymer matrix, such as polyacrylamide, on a microscope slide. This ensures that the observed fluorescence decay is due to photobleaching and not movement of the fluorophore out of the focal plane.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the fluorophore being tested to maximize signal collection and minimize bleed-through.
-
Set the excitation light intensity to a constant and reproducible level. The use of neutral density filters is recommended to control the illumination intensity precisely. It is crucial to use the same intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images by continuously illuminating the sample. Capture images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting this value from the ROI measurements.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the plot. For a more quantitative comparison, the decay curve can be fitted to an exponential function to extract the decay constant.
-
Experimental Workflow Diagram
Caption: Workflow for measuring fluorophore photostability.
Discussion and Interpretation
The photostability of a fluorophore is not an absolute value but is highly dependent on the experimental context. The provided protocol offers a standardized method for a head-to-head comparison under identical conditions, which is the most reliable way to assess the relative performance of different fluorophores for a specific application.
For 8-Quinolinol, 3-ethyl-, its performance relative to the established benchmarks will depend on its intrinsic chemical structure. Quinoline derivatives can be susceptible to photo-oxidation, but substitutions on the quinoline ring can significantly alter their photophysical properties, including their photostability. The presence of the 3-ethyl group may influence the electron density of the aromatic system and its susceptibility to photochemical reactions.
When conducting these experiments, it is crucial to consider the following:
-
Excitation Power: The rate of photobleaching is not always linear with excitation power.[1] Therefore, it is important to use power levels that are relevant to your intended application.
-
Environment: The local chemical environment can significantly impact photostability. Factors such as the presence of antifade reagents can dramatically extend the useful life of a fluorophore.
-
Application-Specific Conditions: The ideal fluorophore is one that is not only photostable but also maintains its brightness and spectral properties in the complex environment of a biological sample.
Conclusion
While a definitive, quantitative comparison of the photostability of 8-Quinolinol, 3-ethyl- to other common fluorophores is hampered by a lack of published data, this guide provides the framework and a robust experimental protocol for researchers to make this determination in their own laboratories. By systematically comparing its photobleaching characteristics against well-established standards like Fluorescein, Rhodamine B, Cy5, and Alexa Fluor 488, scientists can make an informed decision about its suitability for their specific research needs. The principles and methodologies outlined here empower researchers to move beyond catalog specifications and generate the empirical data necessary for rigorous and reproducible fluorescence-based research.
References
-
Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
-
FluoroFinder. Alexa Fluor 488 Dye Profile. FluoroFinder. [Link]
-
Widengren, J., Kudryavtsev, V., & Antonik, M. (2006). Characterization of Photoinduced Isomerization and Back-Isomerization of the Cyanine Dye Cy5 by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry A, 110(48), 12837-12848. [Link]
-
Evident Scientific. Photobleaching. Evident Scientific. [Link]
-
Olympus. Basic Concepts in Fluorescence. Olympus. [Link]
Sources
- 1. Unexpected photobleaching of Alexa 488 in a fixed bacterial sample during 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching [evidentscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stressmarq.com [stressmarq.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - RU [thermofisher.com]
A Comparative Analysis of Chelating Properties: 8-Quinolinol, 3-Ethyl-8-Quinolinol, and EDTA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Chelation and the Agents
Chelation is a fundamental process in coordination chemistry where a polydentate ligand, or chelating agent, binds to a central metal ion at multiple points to form a stable, ring-like structure known as a chelate. The enhanced stability of chelates compared to complexes with monodentate ligands is termed the "chelate effect," a phenomenon driven by favorable entropy changes.[1] This stability makes chelating agents indispensable tools for controlling metal ion activity in a vast array of scientific and industrial applications.[2]
-
8-Quinolinol (Oxine): A bidentate chelating agent, 8-Quinolinol utilizes the nitrogen of its quinoline ring and the oxygen of the hydroxyl group at the 8-position to coordinate with metal ions.[2] Its ability to form neutral, lipophilic complexes with many metal ions allows it to traverse biological membranes, a property of significant interest in drug development.[3]
-
3-Ethyl-8-Quinolinol: This derivative of 8-Quinolinol features an ethyl group at the 3-position. While specific experimental data for this compound is less abundant in the literature, its chelating behavior is expected to be broadly similar to other alkyl-substituted 8-quinolinols. The introduction of an alkyl group can influence the ligand's electronic properties and steric hindrance around the coordination site, potentially altering the stability and selectivity of its metal complexes compared to the parent molecule.
-
EDTA (Ethylenediaminetetraacetic acid): A hexadentate chelating agent, EDTA is a powerful and versatile chelator capable of forming highly stable, water-soluble complexes with a wide range of metal ions.[3] It coordinates through two nitrogen atoms and four carboxylate groups, effectively enveloping the metal ion.[1] Its strong binding affinity and water solubility make it a gold standard in many analytical and industrial applications, as well as in chelation therapy for heavy metal poisoning.
Structural and Physicochemical Comparison
The fundamental differences in the chelating behavior of these three agents stem from their distinct molecular structures, which dictate their denticity, the nature of their donor atoms, and the physicochemical properties of their resulting metal complexes.
| Feature | 8-Quinolinol | 3-Ethyl-8-Quinolinol | EDTA |
| Structure | Bicyclic aromatic with hydroxyl and quinoline nitrogen donors | Ethyl-substituted bicyclic aromatic with hydroxyl and quinoline nitrogen donors | Flexible aliphatic polyaminocarboxylic acid |
| Denticity | Bidentate | Bidentate | Hexadentate |
| Donor Atoms | N, O | N, O | 2 N, 4 O |
| Complex Geometry | Typically forms ML₂ or ML₃ complexes | Typically forms ML₂ or ML₃ complexes | Forms 1:1 ML complexes |
| Solubility of Metal Complex | Generally lipophilic, soluble in organic solvents | Presumed lipophilic, similar to 8-Quinolinol | Generally hydrophilic, water-soluble |
| Membrane Permeability of Complex | High | Presumed high | Low |
The bidentate nature of 8-Quinolinol and its derivatives leads to the formation of complexes with 1:2 or 1:3 metal-to-ligand stoichiometries for many divalent and trivalent cations, respectively. In contrast, the hexadentate nature of EDTA allows it to form very stable 1:1 complexes.[1][3]
Comparative Chelating Performance: A Quantitative Overview
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 2-Methyl-8-hydroxyquinoline | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| EDTA | Cu²⁺ | - | - | 18.8 |
| Ni²⁺ | - | - | 18.6 | |
| Co²⁺ | - | - | 16.3 | |
| Zn²⁺ | - | - | 16.5 | |
| Fe²⁺ | - | - | 14.3 | |
| Fe³⁺ | - | - | 25.1 | |
| Ca²⁺ | - | - | 10.7 | |
| Mg²⁺ | - | - | 8.7 |
Note: Data for 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinoline are compiled from various sources and represent typical values.[4] EDTA forms 1:1 complexes, so only the overall stability constant is listed.[5][6]
Analysis of Stability Data:
-
8-Quinolinol vs. EDTA: For many divalent transition metals like Cu²⁺, Ni²⁺, and Zn²⁺, the overall stability constants (log β₂) for the 1:2 complexes with 8-Quinolinol are significantly higher than the 1:1 stability constants with EDTA.[4] This highlights the potent chelating ability of 8-Quinolinol for these ions. However, EDTA forms exceptionally stable complexes with trivalent cations like Fe³⁺.[7]
-
Effect of Alkyl Substitution: The data for 2-methyl-8-hydroxyquinoline suggests that the presence of an alkyl group near the coordination site can introduce steric hindrance, leading to a slight decrease in the stability of the metal complexes compared to the unsubstituted 8-Quinolinol.[4] It is reasonable to infer that 3-ethyl-8-quinolinol would exhibit a similar, though potentially less pronounced, effect as the substitution is further from the immediate coordination sphere.
-
Selectivity: The differing stability constants indicate that these chelators exhibit varying selectivity for different metal ions. For instance, while both 8-Quinolinol and EDTA bind Cu²⁺ strongly, the difference in stability constants between Cu²⁺ and other divalent metals is more pronounced for 8-Quinolinol, suggesting it may offer greater selectivity in certain contexts.
Experimental Methodologies for Characterizing Chelation
The determination of stability constants and the characterization of chelating properties are typically carried out using a combination of potentiometric and spectrophotometric methods. The choice of method depends on the specific properties of the ligand, metal ion, and the resulting complex.
Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a highly accurate and widely used method for determining proton-ligand and metal-ligand stability constants.[8] The Irving-Rossotti method is a classic approach that involves a series of pH titrations.[9]
Causality Behind Experimental Choices: This method is chosen when the ligand has acidic or basic properties, as the chelation process involves competition between protons and the metal ion for the ligand. By monitoring the pH change upon addition of a titrant, the extent of proton displacement by the metal ion can be quantified, allowing for the calculation of stability constants. It is particularly advantageous as it does not require the metal complex to be colored.[10]
Experimental Protocol: Irving-Rossotti pH-metric Titration
-
Preparation of Solutions: Three sets of solutions are prepared, each with a constant ionic strength maintained by an inert electrolyte (e.g., KNO₃ or NaClO₄):
-
Set 1 (Acid blank): A known concentration of a strong acid (e.g., HNO₃).
-
Set 2 (Ligand blank): The same concentration of strong acid plus a known concentration of the chelating agent.
-
Set 3 (Metal-Ligand): The same concentrations of strong acid and chelating agent as in Set 2, plus a known concentration of the metal salt.
-
-
Titration: Each solution is titrated against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration curves (pH vs. volume of base added) for the three sets are plotted.
-
The horizontal shift between the ligand blank curve and the metal-ligand curve at a given pH value is used to calculate the average number of ligands bound per metal ion (n̄).
-
The shift between the acid blank and the ligand blank is used to determine the average number of protons attached to the ligand (n̄ₐ).
-
From these values, the free ligand concentration ([L]) can be calculated for each point in the titration.
-
-
Formation Curve and Stability Constant Calculation: A formation curve is constructed by plotting n̄ versus pL (-log[L]). The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[8]
Caption: Workflow for determining stability constants using potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a valuable technique for studying chelation, particularly when the formation of the metal-ligand complex results in a change in the absorption spectrum.[11]
Causality Behind Experimental Choices: This method is selected when either the ligand, the metal ion, or the resulting complex has a distinct chromophore. The change in absorbance upon complexation can be directly related to the concentration of the complex, allowing for the determination of both the stoichiometry and the stability constant of the complex. It is often simpler and faster than potentiometric titration but is limited to systems with suitable spectroscopic properties.
Experimental Protocol: Determination of Stoichiometry (Job's Method of Continuous Variation)
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal ion and the chelating agent at the same molar concentration.
-
Preparation of the Job's Plot Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, in a total volume of 10 mL, the volumes of the metal solution can range from 0 to 10 mL, with the corresponding volume of the ligand solution being 10 mL minus the volume of the metal solution.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the metal-ligand complex.
-
Data Analysis (Job's Plot): Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12][13]
Caption: Experimental workflow for Job's method of continuous variation.
Discussion and Field-Proven Insights
The choice between 8-Quinolinol derivatives and EDTA is not merely a matter of stability constants but is deeply rooted in the intended application.
-
For Applications Requiring Intracellular Activity: 8-Quinolinol and its derivatives are often the chelators of choice. Their ability to form neutral, lipophilic complexes allows for passive diffusion across cell membranes.[3] This is a critical feature in the development of anticancer and neuroprotective agents, where targeting intracellular metal dyshomeostasis is a key therapeutic strategy.[2] However, this very property can also lead to cytotoxicity if not carefully managed, as it can alter the intracellular labile metal pool.[3]
-
For Extracellular or Bulk Chelation: EDTA is unparalleled in its efficacy for sequestering metal ions in aqueous environments. Its high water solubility and the formation of stable, charged complexes prevent passive diffusion across cell membranes, making it ideal for removing toxic metals from the bloodstream or preventing metal-catalyzed reactions in industrial processes.[3] Its broad-spectrum chelating ability, however, means it can also deplete essential metal ions, a significant consideration in therapeutic applications.
-
The Role of the Ethyl Group in 3-Ethyl-8-Quinolinol: The introduction of an ethyl group at the 3-position is expected to increase the lipophilicity of the molecule compared to 8-Quinolinol. This could potentially enhance its membrane permeability and alter its biodistribution. As suggested by data on other alkyl-substituted quinolinols, the ethyl group may also introduce some steric hindrance, which could fine-tune the stability and selectivity of its metal complexes.[4] This highlights a key strategy in drug development: modifying a parent chelator to optimize its therapeutic window.
Conclusion
The comparative analysis of 8-Quinolinol, 3-ethyl-8-quinolinol, and EDTA reveals a fascinating interplay between chemical structure and chelating function. 8-Quinolinol and its derivatives are potent, lipophilic chelators well-suited for applications requiring intracellular access, while EDTA remains the workhorse for broad-spectrum, extracellular metal sequestration. The subtle modifications, such as the addition of an ethyl group, offer a pathway to modulate the physicochemical and biological properties of these chelators. A thorough understanding of their coordination chemistry, supported by robust experimental characterization using techniques like potentiometric titration and UV-Vis spectrophotometry, is paramount for the rational design and effective application of these powerful molecules in research and development.
References
-
Harvey, D. (2013). Method of Continuous Variations. Chemistry LibreTexts. [Link]
-
Wisdomlib. (2025). Job's continuous variation method: Significance and symbolism. [Link]
-
Spectrophotometric study of complexes by Job's method. (n.d.). [Link]
-
Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998–12013. [Link]
-
Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). (2021). Journal of Emerging Technologies and Innovative Research, 8(6). [Link]
-
Wikipedia. (2023). Job plot. [Link]
-
STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). [Link]
-
Filo. (2025). Potentiometric method irving rossotti methods. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
-
GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.). [Link]
-
Determination of Stability Constants. (n.d.). Scribd. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Abbas, R. F. (2017). Spectrophotometric Determination Stability Constant by Classical and Modified Varagas Equations for Procaine Penicillin G using. International Journal of ChemTech Research, 10(3), 485-496. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Ashak, Y. V., Vinogradova, G. K., & Zolotov, Y. A. (1984). The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. Talanta, 31(9), 727–729. [Link]
-
A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (2022). International Journal of All Research Education and Scientific Methods, 10(6). [Link]
-
Wikipedia. (2023). Stability constants of complexes. [Link]
-
Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2). [Link]
-
Jha, C. S. (1996). Potentiometric Studies on Chelation of Cu(II), Ni(II), Co(II) and Fe(II) with o-Vanillinsemicarbazone. Asian Journal of Chemistry, 8(1), 38-41. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]
-
Biver, T., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 42(10), 8062-8073. [Link]
-
Hydroxyquinolines as Iron Chelators. (2025). ResearchGate. [Link]
-
IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. (n.d.). [Link]
-
Stability Constants of Metal Complexes in Solution. (2020). In Stability and Applications of Coordination Compounds. IntechOpen. [Link]
-
Xie, Q., et al. (2020). Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid. Analytical Methods, 12(12), 1587-1595. [Link]
-
Bretti, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(48), 32557–32570. [Link]
-
Xie, Q., et al. (2020). Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid. RSC Publishing. [Link]
-
Comparative utilization of visual, potentiometric titrations and UV spectrophotometric methods in the determination of Ibuprofen. (2012). Journal of Applied Pharmaceutical Science, 2(7), 77-81. [Link]
-
de Oliveira, R. C., et al. (2010). Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 633-637. [Link]
-
Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. (2008). CORE. [Link]
Sources
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nist.gov [nist.gov]
- 6. iupac.org [iupac.org]
- 7. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jetir.org [jetir.org]
- 9. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 10. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 11. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asdlib.org [asdlib.org]
- 13. pesrsncollege.edu.in [pesrsncollege.edu.in]
Safety Operating Guide
Navigating the Disposal of 8-Quinolinol, 3-ethyl-: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 8-Quinolinol, 3-ethyl- (CAS Number: 111470-98-5), a quinoline derivative.
Part 1: Hazard Assessment and Waste Identification
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on the extensive data for 8-Quinolinol, we must assume that 8-Quinolinol, 3-ethyl- presents similar risks.
Key Assumed Hazards:
-
Serious Eye Damage: High potential to cause serious and irreversible eye damage[1][2].
-
Skin Sensitization: May cause an allergic skin reaction upon contact[1][2].
-
Reproductive Toxicity: May damage fertility or the unborn child[1][2].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[3].
Waste Classification:
Based on these hazards, any waste containing 8-Quinolinol, 3-ethyl- must be classified as hazardous waste . Depending on the specific formulation and concentration, it may fall under one or more of the following categories as defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]:
| Waste Characteristic | Description | Potential RCRA Code |
| Toxicity | If the waste contains constituents that are harmful if ingested or absorbed. | D-Series Toxic Waste (if specific constituents are present above regulatory levels) |
| P-listed or U-listed Waste | While 8-Quinolinol, 3-ethyl- is not specifically listed, some quinoline-based compounds are. It is crucial to check federal and state lists for any updates or broader category listings. | P- or U-series |
Given its high aquatic toxicity, it is imperative to prevent any release into the environment[3].
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling 8-Quinolinol, 3-ethyl- waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards[6][7].
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and the risk of serious eye damage[6]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. | To prevent skin contact and potential sensitization[8]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of potentially toxic particles[6]. |
Always consult your institution's Chemical Hygiene Plan and the specific recommendations from your safety officer.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 8-Quinolinol, 3-ethyl- is to ensure it is managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container. The label should include:
-
"Hazardous Waste"
-
"8-Quinolinol, 3-ethyl-"
-
The primary hazards (e.g., Toxic, Environmental Hazard)
-
Accumulation start date
-
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated lab supplies) from liquid waste (e.g., unused solutions).
-
Compatibility: Do not mix with incompatible waste streams. 8-Quinolinol and its derivatives can react with strong oxidizing agents and strong acids[3].
Step 2: Secure Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Store away from heat, direct sunlight, and incompatible materials[9].
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste mixture.
-
The EHS department will work with a licensed hazardous waste contractor for proper transportation and disposal, which will likely involve high-temperature incineration at a permitted facility[9].
Part 4: Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control the Source (if safe to do so): If a small, manageable spill occurs and you are trained to do so, prevent further spread.
-
Ventilate: Increase ventilation in the area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Part 2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material, avoiding the creation of dust. Dampening the solid with a suitable solvent like 60-70% ethanol may be recommended to minimize dust[10].
-
Collect and Dispose: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent followed by soap and water.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation or a rash develops[1].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8-Quinolinol, 3-ethyl-.
Caption: Disposal workflow for 8-Quinolinol, 3-ethyl-.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 8-Quinolinol, 3-ethyl- is a critical aspect of laboratory safety and environmental stewardship. While the absence of a specific SDS necessitates a cautious approach based on the known hazards of its parent compound, the principles outlined in this guide provide a robust framework for its management. By prioritizing hazard assessment, proper PPE, and compliant disposal procedures, researchers can ensure that their groundbreaking work does not come at the expense of safety or environmental integrity. Always consult with your institution's EHS professionals to ensure full compliance with all local, state, and federal regulations.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 8-Quinolinol, 3-ethyl- - Substance Details. SRS. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Institutes of Health. Retrieved from [Link]
-
CPAChem. (2024). Safety Data Sheet: 8-quinolinol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Amlodipine Besylate | 111470-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 8-Quinolinol, 3-ethyl-
As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. The proper use of Personal Protective Equipment (PPE) is not merely a procedural checkbox; it is the fundamental interface between you and the chemical agents you work with. This guide provides a comprehensive, experience-driven approach to selecting and using PPE for handling 8-Quinolinol, 3-ethyl-.
While specific toxicological data for the 3-ethyl derivative is limited, we will base our core recommendations on the well-documented and harmonized hazard profile of its parent compound, 8-Quinolinol (also known as Oxine). This is a standard risk assessment practice, ensuring a conservative and robust safety margin. The hazards associated with 8-Quinolinol are significant and demand rigorous adherence to these protocols.
Section 1: Hazard Profile - The "Why" Behind the Protection
Understanding the specific risks is critical to appreciating the necessity of each piece of PPE. 8-Quinolinol is classified with several key hazards that directly inform our operational and safety planning.
-
Serious Eye Damage (Category 1): The compound can cause severe, potentially irreversible damage to the eyes upon contact.[1][2][3] This is the most acute and immediate physical risk.
-
Reproductive Toxicity (Category 1B): There is evidence that this substance may damage fertility or the unborn child.[1][3][4] This long-term, systemic risk necessitates stringent measures to prevent any route of exposure.
-
Acute Oral Toxicity (Category 3): The substance is toxic if swallowed.[2][3] This highlights the importance of preventing hand-to-mouth contamination.
-
Skin Sensitization (Category 1): Repeated contact may lead to an allergic skin reaction, such as contact dermatitis, characterized by redness, swelling, and blistering.[1][2][3][5]
-
Aquatic Toxicity: The compound is very toxic to aquatic life, which dictates specific disposal procedures.[6][7]
These hazards collectively demand a PPE strategy that eliminates skin, eye, and respiratory exposure.
Section 2: Core PPE Ensemble for Handling 8-Quinolinol, 3-ethyl-
Based on the hazard profile, a standard PPE ensemble is required for any manipulation of this compound. The level of respiratory protection may be adjusted based on the specific procedure, as detailed in the next section.
Eye and Face Protection
Due to the severe eye damage risk, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.[5] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Recommended for Splash Risk: When handling larger quantities or solutions where splashing is possible, a full-face shield should be worn in addition to chemical splash goggles.[8]
-
Contact Lenses: Do not wear contact lenses when handling this chemical, as they can trap and concentrate irritants against the eye.[5]
Hand Protection
Hands are the most likely point of direct contact. The goal is to prevent all skin exposure.
-
Glove Type: Use chemically resistant gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[5] Butyl rubber is a suitable material.[1] Avoid thin, disposable examination gloves (like PVC), which may offer little protection.[9]
-
Double Gloving: It is best practice to wear two pairs of gloves ("double gloving").[9] This is especially critical when working in a controlled environment like a biological safety cabinet or fume hood. The outer glove can be removed and disposed of immediately upon known or suspected contact, minimizing the spread of contamination.[9]
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, such as tears or discoloration.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination occurs.[9]
Body Protection
Protecting the skin on your arms and body is crucial.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving significant quantities or a high risk of splashing, a PVC or other chemically resistant apron should be worn over the lab coat.[5]
-
Clothing: Wear long pants and closed-toe shoes. Fabric shoes are not recommended as they can absorb chemical spills.
Respiratory Protection
Protection against inhaling airborne dust or aerosols is essential.
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All work involving solid 8-Quinolinol, 3-ethyl- or its concentrated solutions must be conducted in a certified chemical fume hood.[6]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][7] A full-face or half-mask air-purifying respirator with P3 (particulate) filters is recommended for dusts.
Section 3: PPE Selection Matrix: A Risk-Based Approach
The specific combination of PPE depends on the task. This matrix provides clear guidance for common laboratory scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Goggles & Face Shield | Double-Gloved (e.g., Butyl rubber) | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solutions | Goggles & Face Shield | Double-Gloved (e.g., Butyl rubber) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Handling Dilute Solutions (<1%) | Chemical Splash Goggles | Single Pair of Chemical-Resistant Gloves | Lab Coat | Recommended: Chemical Fume Hood |
| Minor Spill Cleanup (<5g) | Goggles & Face Shield | Double-Gloved (e.g., Butyl rubber) | Lab Coat & Chemical Apron | Required: Air-Purifying Respirator (P3 Filter) |
| Container Disposal | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat | Not required if container is sealed |
Risk Assessment & PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with 8-Quinolinol, 3-ethyl-.
Caption: Risk assessment workflow for selecting appropriate PPE when handling 8-Quinolinol, 3-ethyl-.
Section 4: Procedural Guidance: Donning, Doffing, and Disposal
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of gloves.
-
Body Protection: Put on your lab coat, followed by a chemical apron if required.
-
Respiratory Protection: If a respirator is needed, perform a seal check.
-
Eye/Face Protection: Put on your goggles and then the face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Removing) Sequence:
This should be performed in an order that moves from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and chemical apron.
-
Goggles: Remove goggles from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][6]
Disposal Plan
All disposable PPE (gloves, aprons) and materials contaminated with 8-Quinolinol, 3-ethyl- must be treated as hazardous waste.
-
Collect all contaminated items in a clearly labeled, sealed waste container.
-
Dispose of the contents according to your institution's hazardous waste disposal procedures.[1][6] Do not mix with other waste streams.
Section 5: Emergency Protocols & First Aid
In the event of an exposure, immediate action is required.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention from an ophthalmologist.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[6] Seek medical attention if irritation or a rash develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
By adhering to these guidelines, you build a culture of safety that protects not only yourself but also your colleagues and your research. Trust these protocols; they are designed to be a self-validating system of protection against the known hazards of this chemical class.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). 8-Quinolinol, 3-ethyl- - Substance Details. Retrieved from [Link]
-
CDC/NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 8 – HYDROXY QUINOLINE Material Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Quinolin-8-ol - Substance Information. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
